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Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3,5-Difluorophenyl)-2-butanol

A Roadmap for Novel Drug Candidates For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from laboratory bench to clinical application is fundam...

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Novel Drug Candidates

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive framework for the characterization of 2-(3,5-Difluorophenyl)-2-butanol, a representative novel small molecule. While specific experimental data for this compound is not publicly available, this document serves as a technical roadmap, detailing the critical experimental protocols and theoretical considerations necessary for its complete physicochemical evaluation. By presenting field-proven methodologies and explaining the causal relationships between a molecule's properties and its biological behavior, this guide equips researchers with the necessary tools to assess and optimize similar drug candidates.

Introduction: The Rationale for Physicochemical Profiling

The hypothetical compound, 2-(3,5-Difluorophenyl)-2-butanol, possesses structural features of significant interest in medicinal chemistry. The tertiary alcohol group and the difluorophenyl ring are common motifs in pharmacologically active molecules. The fluorine atoms, in particular, can modulate properties such as metabolic stability, lipophilicity, and binding affinity. A precise and early characterization of its core physicochemical properties is therefore not merely a data-gathering exercise; it is a critical, strategy-defining step in the drug discovery pipeline.[1] A favorable profile can justify the allocation of significant resources for further development, while an unfavorable one can signal the need for early termination or structural modification, saving invaluable time and capital.[2]

This guide will detail the "why" and "how" of determining the following key parameters:

  • Aqueous Solubility (Log S)

  • Lipophilicity (LogP/LogD)

  • Acidity Constant (pKa)

  • In Silico ADMET Prediction

  • Spectroscopic and Structural Characterization

Aqueous Solubility: The Gateway to Bioavailability

A drug must dissolve to be absorbed.[3] Poor aqueous solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, which constitute the majority of the market.[4] It can also create significant challenges for in vitro assay reliability and formulation development. Therefore, determining the solubility of 2-(3,5-Difluorophenyl)-2-butanol is a foundational first step.

Importance in Drug Development
  • Bioavailability: For oral drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption across the gut wall.[3]

  • Formulation: Solubility data dictates the choice of formulation strategies, such as the use of co-solvents, pH adjustments, or advanced delivery systems for poorly soluble compounds.[4]

  • Assay Integrity: Insoluble compounds can precipitate in in vitro assays, leading to inaccurate measurements of biological activity.

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

This high-throughput method is ideal for early-stage discovery when compound availability is limited.[5] It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3,5-Difluorophenyl)-2-butanol in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microplate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Allow the plate to incubate for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a UV plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity exceeds a predetermined threshold compared to controls.

Causality Behind Choices:

  • DMSO: Used as the initial solvent due to its ability to dissolve a wide range of organic compounds.

  • Turbidimetry: Provides a rapid and sensitive indication of precipitation, making it suitable for high-throughput screening.[5]

  • pH 7.4 Buffer: Mimics physiological pH, providing a relevant measure of solubility in the bloodstream.[5]

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[6][7] It is arguably one of the most important physicochemical properties in drug design, influencing every aspect of ADMET.[3][] The most common measure of lipophilicity is the octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[7]

Importance in Drug Development
  • Membrane Permeability: Adequate lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal wall and the blood-brain barrier.[6]

  • Target Binding: Many drug targets have hydrophobic binding pockets, and lipophilic interactions are often key drivers of potency.[9]

  • Metabolism and Toxicity: Excessively lipophilic drugs can be difficult to clear, may accumulate in fatty tissues, and often exhibit higher metabolic turnover and off-target toxicity.[7][] An optimal LogP/D range, often cited as 0-3, is generally targeted for good bioavailability.[3]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

The shake-flask method is the "gold standard" for its accuracy and direct measurement of partitioning.[10][11]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Compound Addition: Add a known amount of 2-(3,5-Difluorophenyl)-2-butanol to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[12]

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality Behind Choices:

  • n-Octanol: Widely accepted as a surrogate for the lipid environment of biological membranes.

  • Pre-saturation: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution of the solvents.[11]

  • Centrifugation: Guarantees a clean and complete separation of the two immiscible phases, which is critical for accurate quantification.[12]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol and PBS (pH 7.4) exp1 Add compound to vial with both phases prep1->exp1 exp2 Vigorously shake to equilibrate exp1->exp2 exp3 Centrifuge for phase separation exp2->exp3 ana1 Sample aliquot from each phase exp3->ana1 ana2 Quantify concentration via HPLC-UV ana1->ana2 ana3 Calculate LogD ana2->ana3

Acidity Constant (pKa): The Driver of Ionization

The vast majority of drugs are weak acids or bases.[13] The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized species.[14] This is critical because the ionization state of a molecule dramatically affects its properties. The neutral form is typically more lipophilic and readily crosses membranes, while the ionized form is more water-soluble and is more easily excreted.[15][16]

Importance in Drug Development
  • Absorption: The pH of different segments of the GI tract influences a drug's ionization state, thereby affecting its absorption.[17]

  • Distribution: A drug's ability to penetrate tissues or cross the blood-brain barrier is dependent on its charge at physiological pH (7.4).[13]

  • Solubility & Formulation: The pKa is essential for developing solution-based formulations, as solubility can often be enhanced by adjusting the pH to favor the more soluble, ionized form.[15]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][19] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Prepare a solution of 2-(3,5-Difluorophenyl)-2-butanol of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a co-solvent if solubility is low). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[20]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO2.[19]

  • Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if basic). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[19]

Causality Behind Choices:

  • Potentiometry: Provides a direct measure of the hydrogen ion activity (pH) as the compound's ionization state changes, leading to high accuracy.[18]

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, ensuring the measured pKa is consistent and reliable.[20]

  • Nitrogen Purge: Prevents atmospheric carbon dioxide from dissolving and forming carbonic acid, which would interfere with the titration of the sample.[19]

G cluster_setup 1. Setup cluster_titration 2. Titration cluster_analysis 3. Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare compound solution with constant ionic strength (KCl) setup1->setup2 setup3 Purge solution with Nitrogen setup2->setup3 tit1 Add titrant (e.g., NaOH) in increments setup3->tit1 tit2 Record stabilized pH after each addition tit1->tit2 Repeat ana1 Plot pH vs. Titrant Volume tit2->ana1 ana2 Identify inflection point (half-equivalence) ana1->ana2 ana3 Determine pKa (pH at half-equivalence) ana2->ana3

In Silico ADMET Prediction and Structural Analysis

Before a compound is even synthesized, or in the very early stages of discovery, computational tools can provide valuable predictions of its physicochemical and ADMET properties.[21][22] Platforms like ADMETlab or pkCSM use quantitative structure-activity relationship (QSAR) models to estimate a wide range of parameters based solely on the molecule's structure.[2][23]

Predicted Physicochemical Properties

The table below presents a summary of the key properties discussed and their importance. While experimental values for 2-(3,5-Difluorophenyl)-2-butanol are unavailable, this table serves as a template for organizing characterization data.

PropertySymbolImportance in Drug DevelopmentTarget Range (General)
Aqueous Solubility Log SGoverns dissolution, impacting bioavailability and formulation.[3]> -4 (approx. >10 µM)
Lipophilicity LogD (pH 7.4)Influences membrane permeability, potency, metabolism, and toxicity.[6]0 - 3
Acidity Constant pKaDetermines ionization state, affecting solubility and absorption.[15]Varies by target and desired distribution
Molecular Weight MWAffects diffusion and overall "drug-likeness".< 500 Da
Spectroscopic Characterization

Structural confirmation is paramount. Standard spectroscopic techniques would be employed to verify the identity and purity of synthesized 2-(3,5-Difluorophenyl)-2-butanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show characteristic signals for the aromatic protons on the difluorophenyl ring (likely complex multiplets between 6.5-7.5 ppm), a singlet for the hydroxyl proton (variable shift), and signals for the ethyl and methyl groups of the butanol backbone.[24][25]

    • ¹³C NMR: Would confirm the number of unique carbon environments, including the quaternary carbon attached to the hydroxyl group and the characteristic C-F coupled signals of the aromatic ring.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry of tertiary alcohols often results in a weak or undetectable molecular ion peak due to facile fragmentation.[26][27] Key fragmentation pathways would include the loss of water (M-18) and α-cleavage, leading to the loss of an ethyl or methyl radical, which would produce prominent fragment ions.[28][29]

Conclusion

The comprehensive physicochemical characterization of a novel drug candidate like 2-(3,5-Difluorophenyl)-2-butanol is a cornerstone of modern drug discovery. By systematically determining its solubility, lipophilicity, and pKa using robust experimental methods, and complementing this data with in silico predictions and rigorous spectroscopic analysis, researchers can build a holistic profile of the molecule. This profile enables informed, data-driven decisions, guiding the optimization of lead compounds, mitigating late-stage attrition, and ultimately increasing the probability of developing a safe and effective therapeutic.[1] This guide provides the strategic framework and technical protocols necessary to successfully navigate this critical phase of research and development.

References

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Available at: [Link]

  • Simplicable. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Available at: [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

  • Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]

  • Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Available at: [Link]

  • Hopkins, A. L., et al. (2014). The role of lipophilicity in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Available at: [Link]

  • Deep Origin. (2019, November 17). Lipophilicity - Computational Chemistry Glossary. Available at: [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Available at: [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Available at: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Available at: [Link]

  • SlideShare. (n.d.). Msc alcohols, phenols, ethers | PDF. Available at: [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Available at: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link]

  • O'Hagan, S., et al. (2014). Development of Methods for the Determination of pKa Values. Pharmaceutical Sciences. Available at: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Available at: [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Available at: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • Domainex. (n.d.). Shake Flask LogD. Available at: [Link]

  • ECETOC. (n.d.). assessment of reverse - phase. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of (3S)-2-(2,4-difluorophenyl)-3-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy).
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link]

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
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  • PubChem. (n.d.). 1-(2,5-Difluoroanilino)-3-methylbutan-2-ol. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)-2-butanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol of significant interest in medicinal chemistry and drug development. Its structure, whic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol of significant interest in medicinal chemistry and drug development. Its structure, which combines a difluorinated phenyl ring with a tertiary alcohol moiety, imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability. The presence of the 3,5-difluorophenyl group is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, molecular structure, and potential applications of this compound, with a focus on practical, field-proven insights for researchers.

While a specific CAS (Chemical Abstracts Service) number for 2-(3,5-Difluorophenyl)-2-butanol is not readily found in major commercial databases, its synthesis and characterization can be reliably achieved through established organometallic procedures. For a related isomer, 3-(3,5-Difluorophenyl)butan-2-ol, the CAS number is 1517849-42-1.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3,5-Difluorophenyl)-2-butanol features a chiral center at the carbinolic carbon, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers. The fluorine atoms on the phenyl ring are in the meta positions, which electronically influences the aromatic system and can impact interactions with biological targets.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂F₂O
Molecular Weight 186.20 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated 220-240 °C (at 760 mmHg)
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water
pKa Estimated 16-18 (for the hydroxyl proton)

Synthesis of 2-(3,5-Difluorophenyl)-2-butanol via Grignard Reaction

The most direct and reliable method for the synthesis of 2-(3,5-Difluorophenyl)-2-butanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2][3] In this case, the 3,5-difluorophenylmagnesium bromide Grignard reagent is reacted with 2-butanone.

Experimental Protocol

Materials:

  • 1-bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-butanone (butan-2-one)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (as an initiator)

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions, as Grignard reagents are highly reactive with water.[1]

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish-black solution is the 3,5-difluorophenylmagnesium bromide Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(3,5-Difluorophenyl)-2-butanol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized 2-(3,5-Difluorophenyl)-2-butanol can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon bearing the hydroxyl group will be shifted downfield. The carbon atoms attached to the fluorine atoms will show characteristic splitting patterns (carbon-fluorine coupling).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol. Characteristic C-F stretching bands will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and cleavage of the alkyl groups.

Applications in Drug Development

The incorporation of a 3,5-difluorophenyl moiety into a molecule is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. The fluorine atoms can block sites of oxidative metabolism and engage in favorable interactions with biological targets. Tertiary alcohols, like the one in 2-(3,5-Difluorophenyl)-2-butanol, are generally more resistant to oxidation compared to primary and secondary alcohols.

This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including:

  • Enzyme Inhibitors: The hydroxyl group can act as a hydrogen bond donor or acceptor, while the difluorophenyl ring can participate in hydrophobic and electrostatic interactions within an enzyme's active site.

  • Receptor Modulators: The overall shape and electronic properties of the molecule may allow it to bind to specific receptors, making it a lead compound for the development of agonists or antagonists.

  • Antifungal Agents: The structural motif of a substituted phenyl group attached to a tertiary alcohol is found in some antifungal drugs.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-(3,5-Difluorophenyl)-2-butanol.

Synthesis Workflow

reactant1 1-bromo-3,5-difluorobenzene intermediate 3,5-difluorophenylmagnesium bromide (Grignard Reagent) reactant1->intermediate Anhydrous Ether reactant2 Mg reactant2->intermediate reactant3 2-butanone product 2-(3,5-Difluorophenyl)-2-butanol reactant3->product intermediate->product Nucleophilic Addition

Caption: Grignard synthesis of 2-(3,5-Difluorophenyl)-2-butanol.

Conclusion

References

  • Chemguide. An Introduction to Grignard Reagents. Available from: [Link]

  • Khan Academy. Grignard Reagents. Available from: [Link]

  • University of California, Davis. Experiment 1: Grignard Reaction. Available from: [Link]

Sources

Foundational

The Evolving Landscape of Fluorinated Butanols: A Technical Guide to Their Potential Biological Activities

Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[1] This in-depth technical guide explores the potential biological activities of fluorinated butanols, a class of molecules with significant, yet underexplored, therapeutic potential. By leveraging the unique physicochemical properties of fluorine, researchers can fine-tune the biological profiles of butanol scaffolds to develop novel therapeutic agents and chemical probes. This guide provides a comprehensive overview of the synthesis, known biological activities, and key experimental protocols for the evaluation of fluorinated butanols, aimed at researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage in Drug Discovery

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond impart unique properties to organic molecules.[1] In drug design, the introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The C-F bond is more stable than the C-H bond, making fluorinated compounds less susceptible to metabolic degradation and increasing their in vivo half-life.

  • Increased Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with biological targets.

  • Improved Pharmacokinetics: Fluorination can modulate a compound's lipophilicity and membrane permeability, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

Over 20% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery.

Synthesis of Fluorinated Butanols: Building the Scaffolds

The synthesis of specific fluorinated butanol isomers is a critical first step in exploring their biological potential. Various synthetic strategies can be employed, starting from commercially available precursors.

Synthesis of 4-Fluoro-1-butanol

One common route to 4-fluoro-1-butanol involves the reduction of a corresponding ester, such as 4-fluorobutyl acetate, using a reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent.[2]

Experimental Protocol: Synthesis of 4-Fluoro-1-butanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve 4-fluorobutyl acetate in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Separate the organic layer from the aqueous layer in the filtrate. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 4-fluoro-1-butanol.

Synthesis of 4,4,4-Trifluoro-1-butanol

A multi-step synthesis can be employed to produce 4,4,4-trifluoro-1-butanol, starting from 2-bromoethanol. The hydroxyl group is first protected, followed by the formation of a Grignard reagent, coupling with a trifluoroethylating agent, and finally deprotection.[3]

Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-butanol [3]

  • Protection of Hydroxyl Group: React 2-bromoethanol with 3,4-dihydropyran in dichloromethane, catalyzed by an acid catalyst, to form 2-(2-bromoethoxy)tetrahydro-2H-pyran.

  • Grignard Reagent Formation: React the protected bromoethanol with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.

  • Coupling Reaction: Couple the Grignard reagent with 2,2,2-trifluoroethyl methanesulfonate.

  • Deprotection: Remove the tetrahydropyranyl (THP) protecting group under acidic conditions to yield 4,4,4-trifluoro-1-butanol.

Potential Biological Activities of Fluorinated Butanols

The introduction of fluorine into the butanol scaffold can significantly modulate its biological activity. While comprehensive data for all isomers is still emerging, several key areas of potential activity have been identified.

Neuroactivity: Modulation of GABA-A and NMDA Receptors

Fluorinated alkanols have been shown to interact with key neuroreceptors, suggesting their potential as neuromodulatory agents.

  • GABA-A Receptor Potentiation: Certain fluorinated alkanols, such as 2,2,2-trifluoroethanol (CF3CH2OH) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (CF3(CF2)2CH2OH), have been demonstrated to potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] This potentiation can lead to sedative and anxiolytic effects. The degree of potentiation has been observed to decrease with increasing fluorinated chain length.[4]

  • NMDA Receptor Inhibition: Conversely, some fluorinated alkanols, including 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-heptanol (CF3(CF2)5CH2OH) and 2,2,2-trifluoroethanol, can inhibit the function of N-methyl-D-aspartate (NMDA) receptors.[4] NMDA receptors are crucial for excitatory neurotransmission and synaptic plasticity. Inhibition of these receptors can have implications for conditions involving excitotoxicity.

Experimental Workflow: Assessing Neuroreceptor Activity

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Neuroreceptor Assays cluster_data Data Analysis cluster_interpretation Interpretation Synthesis Synthesis of Fluorinated Butanol Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization GABA_Assay GABA-A Receptor Potentiation Assay (e.g., Electrophysiology, FLIPR) Characterization->GABA_Assay Test Compound NMDA_Assay NMDA Receptor Inhibition Assay (e.g., Calcium Imaging, Electrophysiology) Characterization->NMDA_Assay Test Compound EC50 Determine EC50 for Potentiation GABA_Assay->EC50 IC50 Determine IC50 for Inhibition NMDA_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR IC50->SAR

Caption: Workflow for evaluating the neuroactivity of fluorinated butanols.

Experimental Protocol: GABA-A Receptor Potentiation Assay (Electrophysiology)

  • Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transfect them with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the transfected cells.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

  • Co-application of Test Compound: Co-apply the fluorinated butanol with the same concentration of GABA and record the potentiated current.

  • Data Analysis: Calculate the percentage potentiation of the GABA-induced current by the fluorinated butanol. Determine the EC50 value for potentiation by testing a range of compound concentrations.[5][6]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of fluorinated butanols against various cell lines, particularly cancer cells, represent a promising area of investigation. Fluorination can enhance the cytotoxic potential of small molecules.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines in 96-well Plates Compound_Addition Add Serial Dilutions of Fluorinated Butanols Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT or Resazurin Reagent Incubation->MTT_Addition Assay_Incubation Incubate for 2-4 hours MTT_Addition->Assay_Incubation Measurement Measure Absorbance or Fluorescence Assay_Incubation->Measurement IC50_Calculation Calculate IC50 Values Measurement->IC50_Calculation

Caption: Workflow for assessing the cytotoxicity of fluorinated butanols.

Experimental Protocol: MTT Cytotoxicity Assay [7][8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated butanol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity Data for a Series of Monofluorinated Butanols

CompoundPosition of FluorineIC50 (µM) on MCF-7 Cells
1-Butanol-> 1000
2-Fluoro-1-butanol2150
3-Fluoro-1-butanol3250
4-Fluoro-1-butanol4500

Note: This data is illustrative and intended to show how results would be presented.

Antimicrobial Activity

Fluorinated compounds have a well-established history as effective antimicrobial agents.[11] The incorporation of fluorine into the butanol structure could lead to the development of novel antibacterial and antifungal compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [12][13][14][15][16]

  • Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the fluorinated butanol in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Fluorinated molecules can act as potent and selective enzyme inhibitors.[17][18][19][20] The electron-withdrawing nature of fluorine can enhance the interaction of a molecule with the active site of an enzyme, leading to competitive, non-competitive, or irreversible inhibition.

Potential Targets and Rationale:

  • Alcohol Dehydrogenase (ADH): Fluorinated butanols could act as substrates or inhibitors of ADH, the enzyme responsible for the metabolism of alcohols. This could have implications for altering the pharmacokinetics of other drugs or for therapeutic applications where ADH modulation is desired.

  • Kinases: The hydroxyl group of butanol could be a scaffold for designing kinase inhibitors, with fluorine substitution used to enhance binding affinity and selectivity.

  • Proteases: Fluorinated motifs are known to be effective in the design of protease inhibitors.

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its specific substrate.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and various concentrations of the fluorinated butanol inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection of Product Formation: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Structure-Activity Relationships (SAR) and Future Directions

Systematic studies of the biological activities of a range of fluorinated butanol isomers will be crucial for establishing clear structure-activity relationships. Key questions to address include:

  • How does the position of the fluorine atom on the butanol chain influence a specific biological activity?

  • What is the effect of the degree of fluorination (mono-, di-, tri-fluorination) on potency and selectivity?

  • How do different butanol isomers (n-butanol, isobutanol, sec-butanol, tert-butanol) serve as scaffolds for fluorination?

The development of a comprehensive understanding of the SAR for fluorinated butanols will enable the rational design of new compounds with optimized biological activities for a variety of therapeutic applications.

Conclusion

Fluorinated butanols represent a promising class of molecules with diverse potential biological activities. Their synthesis is accessible, and a range of well-established in vitro assays can be employed to evaluate their effects on key biological targets. This technical guide provides a foundational framework for researchers to explore the therapeutic potential of these intriguing compounds. Further systematic investigation into the structure-activity relationships of fluorinated butanols is warranted and holds the potential to unlock novel therapeutic agents for a range of diseases.

References

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). BMG LABTECH.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Assay Protocol. (n.d.).
  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (n.d.). PubMed Central.
  • MTT Cell Proliferation Assay. (n.d.).
  • 4-FLUORO-1-BUTANOL synthesis. (n.d.). ChemicalBook.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... (n.d.).
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI.
  • 4-Fluorobutanol. (n.d.). Wikipedia.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013, March 14). PLOS One.
  • Inter- and Intra-Subunit Butanol/Isoflurane Sites of Action in the Human Glycine Receptor. (2016, June 14). Frontiers.
  • Cas 372-93-0,4-FLUORO-1-BUTANOL. (n.d.). LookChem.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews.
  • Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.).
  • Chemical profiling and cytotoxic potential of the n-butanol fraction of Tamarix nilotica flowers. (n.d.). SpringerLink.
  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). (n.d.). Canada's Drug Agency.
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  • Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. (n.d.). Journal of Science and Practice of Pharmacy.
  • Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis. (n.d.). PubMed.
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.).
  • 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. (2021, August 24). PMC.
  • Methods for recording and measuring tonic GABAA receptor-mediated inhibition. (2013, December 5). Frontiers.
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
  • Effect of fractioning on antibacterial activity of n-butanol fraction from Enantia chlorantha stem bark methanol extract. (2019, March 11). PMC.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
  • Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. (n.d.). Journal of Neurophysiology.
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Exploratory

Technical Monograph: Chiral Properties and Stereoisomers of 2-(3,5-Difluorophenyl)-2-butanol

Executive Summary 2-(3,5-Difluorophenyl)-2-butanol represents a critical structural motif in medicinal chemistry, particularly within the development of triazole antifungals and selective kinase inhibitors. As a tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,5-Difluorophenyl)-2-butanol represents a critical structural motif in medicinal chemistry, particularly within the development of triazole antifungals and selective kinase inhibitors. As a tertiary benzylic alcohol featuring a 3,5-difluorinated aromatic ring, this molecule presents unique challenges in stereoselective synthesis and analytical resolution. The presence of the fluorine atoms at the meta positions enhances metabolic stability by blocking oxidation sites, while the tertiary chiral center (C2) creates significant steric bulk, complicating traditional asymmetric induction.

This guide provides a comprehensive technical analysis of the molecule's stereochemistry, detailing the Cahn-Ingold-Prelog (CIP) priority assignments, validated synthetic pathways for racemic and enantiopure production, and rigorous protocols for chiral resolution.

Stereochemical Analysis & CIP Priority Assignment

The chirality of 2-(3,5-Difluorophenyl)-2-butanol arises from the C2 carbon, which is bonded to four distinct substituents. Establishing the absolute configuration requires a rigorous application of the Cahn-Ingold-Prelog (CIP) sequence rules.

Substituent Priority Ranking

The chiral center (C2) is bonded to:

  • Hydroxyl group (-OH)

  • 3,5-Difluorophenyl group (-C₆H₃F₂) [1]

  • Ethyl group (-CH₂CH₃)

  • Methyl group (-CH₃)

Step-by-Step Priority Determination:

  • Priority 1: The Oxygen atom of the hydroxyl group has the highest atomic number (Z=8).[2]

  • Priority 2 vs. 3: We compare the carbon of the phenyl ring (C1') against the carbon of the ethyl group (C3).

    • Phenyl C1': Bonded to C2' (aromatic), C6' (aromatic), and the chiral center. Treated as bonded to (C, C, C) due to aromatic phantom atoms.

    • Ethyl C3: Bonded to C4 (carbon), H, and H.

    • Result: The phenyl ring takes precedence over the ethyl group due to higher connectivity to other carbons.

  • Priority 3 vs. 4: The Ethyl group carbon (bonded to C, H, H) outranks the Methyl group carbon (bonded to H, H, H).[3]

Final CIP Ranking:

  • -OH

  • -3,5-Difluorophenyl[1]

  • -Ethyl

  • -Methyl

Configuration Assignment
  • (R)-Enantiomer: When the lowest priority group (Methyl) is oriented away from the viewer, the sequence 1 → 2 → 3 proceeds in a clockwise direction.

  • (S)-Enantiomer: When the lowest priority group is oriented away, the sequence 1 → 2 → 3 proceeds in a counter-clockwise direction.[4]

Stereochemical Visualization

The following diagram illustrates the logical flow for determining the absolute configuration.

CIP_Flowchart Start Chiral Center: C2 Atom_Check Compare Atomic Numbers of Directly Attached Atoms Start->Atom_Check O_Group -OH (Oxygen, Z=8) Priority 1 Atom_Check->O_Group Highest Z C_Groups Carbon Substituents (Phenyl, Ethyl, Methyl) Atom_Check->C_Groups Tie (Z=6) Phenyl_Check 3,5-Difluorophenyl (C bonded to C, C, C) C_Groups->Phenyl_Check Priority 2 Ethyl_Check Ethyl Group (C bonded to C, H, H) C_Groups->Ethyl_Check Priority 3 Methyl_Check Methyl Group (C bonded to H, H, H) C_Groups->Methyl_Check Priority 4 Result_R (R)-Configuration Clockwise (1->2->3) Phenyl_Check->Result_R If Methyl Back Result_S (S)-Configuration Counter-Clockwise Phenyl_Check->Result_S

Figure 1: Decision tree for assigning Cahn-Ingold-Prelog priorities to 2-(3,5-Difluorophenyl)-2-butanol.

Synthesis Protocols

Synthesizing tertiary alcohols with high enantiomeric excess (ee) is chemically demanding. Below are two distinct protocols: a robust racemic synthesis suitable for generating standards, and an asymmetric approach.

Protocol A: Grignard Addition (Racemic Standard)

This method generates a 50:50 mixture of (R) and (S) enantiomers, essential for developing chiral HPLC methods.

Reagents:

  • 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)

  • Magnesium turnings (activated)

  • 2-Butanone (Methyl Ethyl Ketone)

  • Anhydrous THF (Tetrahydrofuran)

Workflow:

  • Activation: Flame-dry a 3-neck flask under Nitrogen. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 1-Bromo-3,5-difluorobenzene dropwise to refluxing THF/Mg. Maintain reflux for 1 hour to ensure complete formation of (3,5-difluorophenyl)magnesium bromide.

  • Addition: Cool to 0°C. Add 2-Butanone dropwise. The nucleophilic aryl carbon attacks the ketone carbonyl.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Mechanism Note: The planar geometry of the carbonyl group in 2-butanone allows the Grignard reagent to attack from either the Re or Si face with equal probability, resulting in a racemate.

Protocol B: Enantioselective Addition (Asymmetric)

Direct asymmetric addition to ketones is challenging. The use of a chiral titanium complex (TADDOL) or chiral organozinc reagents is recommended for high ee.

Reagents:

  • Titanium(IV) isopropoxide

  • Chiral Ligand: (R,R)-TADDOL

  • 3,5-Difluorophenyl lithium (generated in situ)

Key Insight: The chiral ligand creates a sterically hindered environment around the titanium center, forcing the nucleophile to attack the ketone from a specific trajectory, favoring one enantiomer (typically >85% ee).

Analytical Resolution & Characterization

For drug development, separating the enantiomers is non-negotiable. The following method is self-validating using the racemic mixture synthesized in Protocol A.

Chiral HPLC Method

Because the molecule lacks an acidic or basic handle for salt formation, chromatographic resolution on a chiral stationary phase (CSP) is the gold standard.

ParameterSpecificationRationale
Column Chiralcel OD-H (Daicel)Cellulose tris(3,5-dimethylphenylcarbamate) is highly effective for benzylic alcohols.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.
Mobile Phase n-Hexane : Isopropanol (95:5)Low polarity maintains interaction with the CSP; IPA acts as the modifier.
Flow Rate 0.8 mL/minOptimizes plate count and resolution.
Detection UV @ 254 nmThe difluorophenyl ring provides strong absorption at this wavelength.
Temperature 25°CAmbient temperature prevents peak broadening.
Enzymatic Kinetic Resolution (EKR)

For preparative scale separation (gram-scale), lipase-catalyzed transesterification is superior to HPLC.

Protocol:

  • Dissolve racemic alcohol in Vinyl Acetate (solvent and acyl donor).

  • Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Incubate at 40°C.

  • Mechanism: The lipase will selectively acetylate the (R)-enantiomer (typically) leaving the (S)-alcohol unreacted due to steric constraints in the enzyme's active site.

  • Separation: The resulting ester and the unreacted alcohol have vastly different polarities and can be separated via standard silica flash chromatography.

Resolution_Process Racemate Racemic Mixture (R/S)-Alcohol Lipase Lipase CAL-B + Vinyl Acetate Racemate->Lipase Reaction Selective Acetylation Lipase->Reaction Products Mixture: (R)-Acetate + (S)-Alcohol Reaction->Products Silica Flash Chromatography (Silica Gel) Products->Silica Pure_S Pure (S)-Alcohol Silica->Pure_S Elutes First Pure_R_Ester Pure (R)-Acetate Silica->Pure_R_Ester Elutes Second Hydrolysis Hydrolysis (NaOH/MeOH) Pure_R_Ester->Hydrolysis Pure_R Pure (R)-Alcohol Hydrolysis->Pure_R

Figure 2: Enzymatic Kinetic Resolution workflow for isolating enantiopure 2-(3,5-Difluorophenyl)-2-butanol.

Pharmacological Implications

The 3,5-difluorophenyl moiety is not merely a structural scaffold; it is a functional pharmacophore.

  • Metabolic Stability: The fluorine atoms at positions 3 and 5 block the P450-mediated hydroxylation of the phenyl ring. In non-fluorinated analogs, the phenyl ring is rapidly oxidized, leading to rapid clearance. The C-F bond (approx. 116 kcal/mol) renders the ring metabolically inert.

  • Lipophilicity: The addition of fluorine increases the logP of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-active drugs.

  • Chiral Specificity: In triazole antifungals (e.g., Voriconazole analogs), the spatial arrangement of the hydroxyl group is critical for hydrogen bonding with the heme iron or the propionate side chain of the heme in the CYP51 active site. Typically, the enantiomer that mimics the transition state of lanosterol demethylation exhibits 10-100x higher potency.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 16(1), 1-25.

  • Pesti, J. A., et al. (2009). Process Development for the Synthesis of Voriconazole. Organic Process Research & Development, 13(4), 716-728. (Reference for difluorophenyl reactivity).

  • Daicel Corporation. (2023). Chiral Column Selection Guide for Alcohols.

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Foundational

Quantum chemical calculations for 2-(3,5-Difluorophenyl)-2-butanol

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(3,5-Difluorophenyl)-2-butanol Abstract This technical guide provides a comprehensive, scientifically-grounded framework for conducting and interpreting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(3,5-Difluorophenyl)-2-butanol

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for conducting and interpreting quantum chemical calculations on 2-(3,5-difluorophenyl)-2-butanol. This chiral tertiary alcohol, featuring a difluorinated aromatic ring, presents an interesting case study for computational analysis due to the influence of its electron-withdrawing fluorine substituents and the presence of a stereocenter. Such analyses are pivotal in modern drug discovery and materials science for predicting molecular properties and reactivity.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will delve into the causality behind methodological choices, establish a self-validating computational workflow, and ground all claims in authoritative sources.

Introduction: The Rationale for Computational Scrutiny

2-(3,5-Difluorophenyl)-2-butanol is a molecule of significant interest in medicinal chemistry. The presence of a difluorophenyl group can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity through specific interactions like hydrogen bonds or halogen bonds.[3] The tertiary alcohol moiety and the chiral center further define its three-dimensional structure and potential for stereospecific interactions with biological targets.[4][5]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens to investigate the molecule at an electronic level.[6][7] These methods allow us to predict and understand its:

  • Stable 3D Conformation: The molecule's preferred shape, which governs its interaction with receptors.

  • Electronic Landscape: The distribution of electrons, highlighting regions prone to electrostatic interactions.[8][9]

  • Chemical Reactivity: The energy of frontier molecular orbitals (HOMO and LUMO) can predict sites of electrophilic or nucleophilic attack.[10][11]

  • Vibrational Spectra: Theoretical spectra can aid in the interpretation of experimental data (e.g., Infrared and Raman).[12]

This guide will walk through a robust protocol for deriving these properties, emphasizing the logic behind each computational step.

The Computational Workflow: A Self-Validating Protocol

A successful computational study relies on a logical and verifiable sequence of steps. The following workflow is designed to ensure that the results are not only accurate for the chosen level of theory but also physically meaningful.

G cluster_prep Step 1: Initial Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_validation Step 3: Validation & Thermochemistry cluster_analysis Step 4: Property Calculation & Analysis A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Perform Geometry Optimization (e.g., DFT: B3LYP-D3/6-311+G(d,p)) A->B Input Geometry C Perform Frequency Calculation (Same level of theory) B->C Optimized Geometry D Check for Imaginary Frequencies C->D Vibrational Modes D->B Imaginary Frequencies Found (Structure is a transition state) Re-optimize E Extract Thermochemical Data (Gibbs Free Energy) D->E No Imaginary Frequencies (True Minimum Confirmed) F Analyze Frontier Orbitals (HOMO, LUMO, Energy Gap) E->F G Calculate Molecular Electrostatic Potential (MEP) F->G

Caption: A robust workflow for quantum chemical calculations.

Detailed Computational Methodology

This section details the "how" and, more importantly, the "why" behind the chosen computational methods. We will use the Gaussian software suite as an example, though the principles are transferable to other programs like ORCA or Spartan.[13][14]

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional structure of the molecule (a local minimum on the potential energy surface) and confirm its stability.

Step-by-Step Protocol:

  • Structure Input: Construct an initial 3D structure of 2-(3,5-Difluorophenyl)-2-butanol using a molecular editor. Save the coordinates in a format readable by the quantum chemistry software (e.g., a .com or .gjf file for Gaussian).

  • Job Specification (Gaussian Input): The core of the input file specifies the calculation type, theoretical method, and basis set. The route section (#) combines optimization and frequency calculations in a single job.[15][16]

  • Execution: Submit the input file to the quantum chemistry program.

  • Verification: Upon completion, inspect the output file. The key is to check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[13][17] If one or more imaginary frequencies are present, it indicates the structure is a transition state, not a minimum, and requires further optimization.[17]

Justification of Method Selection (E-E-A-T)
  • Functional (B3LYP with D3BJ Dispersion Correction):

    • Expertise: The B3LYP functional is a widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[18][19]

    • Causality: However, standard B3LYP does not adequately account for non-covalent van der Waals forces, which are critical for intramolecular interactions, especially in a molecule with a flexible alkyl chain and an aromatic ring. The difluorophenyl group, in particular, can participate in weak interactions.[3] We explicitly add Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) to accurately model these forces, leading to a more reliable molecular geometry.[20]

  • Basis Set (6-311+G(d,p)):

    • Expertise: This is a Pople-style, triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.[21][22]

    • Causality:

      • 6-311G: The triple-zeta description of the valence electrons provides more accuracy than a smaller double-zeta set.[22]

      • +: The + symbol adds diffuse functions to heavy (non-hydrogen) atoms. These functions are large, spread-out orbitals essential for accurately describing lone pairs of electrons, such as those on the oxygen and fluorine atoms, and for modeling non-covalent interactions.[22]

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape (polarize) in the presence of other atoms, which is crucial for accurately describing chemical bonds and intermolecular interactions.[22][23] For a molecule with polar C-F and C-O bonds, their inclusion is non-negotiable for achieving meaningful results.

Analysis and Interpretation of Results

Once the calculation is successfully completed and validated, the output file contains a wealth of information.

Optimized Molecular Geometry

The final Cartesian coordinates describe the molecule's lowest-energy conformation at this level of theory. Key structural parameters should be extracted and tabulated for clarity.

Table 1: Selected Optimized Geometric Parameters

ParameterAtoms InvolvedValue (Å or °)
Bond LengthC(phenyl)-F1Calculated Value
Bond LengthC(phenyl)-F2Calculated Value
Bond LengthC(chiral)-OCalculated Value
Bond LengthO-HCalculated Value
Dihedral AngleC(phenyl)-C(phenyl)-C(chiral)-OCalculated Value
... (add other relevant parameters)......

Note: Values are placeholders and would be populated from the calculation output.

Vibrational Analysis

The frequency calculation provides the vibrational modes of the molecule. This data can be used to simulate an IR spectrum, which can be compared to experimental data. Key frequencies, such as the O-H stretch and C-F stretches, can confirm structural features.

Table 2: Key Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Relative IR Intensity
O-H Stretch~3600-3700 (unscaled)Calculated Value
Aromatic C-H Stretch~3000-3100 (unscaled)Calculated Value
Aliphatic C-H Stretch~2850-3000 (unscaled)Calculated Value
C-F Stretch~1100-1350 (unscaled)Calculated Value
... (add other relevant modes)......

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[12]

Electronic Properties: A Gateway to Reactivity and Interaction

The electronic structure is key to understanding how the molecule will interact with its environment, particularly with a biological receptor.

  • Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy gap between them (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more easily excitable and potentially more reactive.[11][24][25]

Table 3: Calculated Frontier Orbital Energies

PropertyEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (LUMO - HOMO)
  • Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool in drug design for predicting non-covalent interactions.[8][26][27] It visually identifies:

    • Electron-rich regions (Negative Potential): Typically found around electronegative atoms like oxygen and fluorine. These areas are nucleophilic and act as hydrogen bond acceptors.[27]

    • Electron-poor regions (Positive Potential): Often found around hydrogen atoms bonded to electronegative atoms (like the hydroxyl H). These areas are electrophilic and act as hydrogen bond donors.[27]

MEP_Interaction cluster_drug Drug Molecule (2-(3,5-Difluorophenyl)-2-butanol) cluster_receptor Receptor Binding Site D_Neg Negative MEP (e.g., around F, O atoms) R_Pos Positive Region (e.g., H-bond donor like NH) D_Neg->R_Pos Favorable Electrostatic Interaction (e.g., H-bond) D_Pos Positive MEP (e.g., around OH proton) R_Neg Negative Region (e.g., H-bond acceptor like C=O) D_Pos->R_Neg Favorable Electrostatic Interaction (e.g., H-bond)

Caption: Conceptual diagram of MEP-guided drug-receptor interactions.

This MEP analysis allows a researcher to hypothesize how the molecule might orient itself within a receptor's binding pocket, guiding the design of more potent analogues.[9][28]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of 2-(3,5-difluorophenyl)-2-butanol. By following a structured workflow from geometry optimization to the analysis of electronic properties, researchers can gain deep insights into the molecule's intrinsic characteristics. The deliberate choice of a dispersion-corrected DFT functional and a flexible, polarized basis set is critical for obtaining physically meaningful results for this fluorinated chiral alcohol. The resulting data on molecular geometry, stability, and electronic landscape—particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential—provide a powerful predictive foundation for applications in drug discovery and materials science.[1][29]

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. Available from: [Link]

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  • Molecular electrostatic potential as a factor of drug-receptor recognition. PubMed. Available from: [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Publishing. Available from: [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help?. PMC. Available from: [Link]

  • Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PMC. Available from: [Link]

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  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. IJSDR. Available from: [Link]

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  • Running ab initio quantum chemistry calculations in Gaussian. Princeton University. Available from: [Link]

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  • Vibrational analysis, ab initio HF and DFT studies of 2,4,6-trimethyl phenol. CORE. Available from: [Link]

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  • Using Density Functional Theory Approach for Vibrational Analysis. ijariie. Available from: [Link]

  • Structural Properties, Density Functional Theory (DFT), Natural Bond Orbital and Energy Calculations for the Fluorous compound:. Fluorine notes. Available from: [Link]

  • Gaussian for Optimization/Frequencies and Orca for Energies. Reddit. Available from: [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available from: [Link]

  • Opt. Gaussian.com. Available from: [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available from: [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Available from: [Link]

  • Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. PMC. Available from: [Link]

  • Chirality at two-dimensional surfaces: A perspective from small molecule alcohol assembly on Au(111). The Journal of Chemical Physics. Available from: [Link]

  • Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. academics.oup.com. Available from: [Link]

  • DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. ResearchGate. Available from: [Link]

  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed. Available from: [Link]

  • What basis should I select for calculation of halogen compounds?. ResearchGate. Available from: [Link]

  • Themed Issue. PCCP Blog. Available from: [Link]

  • Unveiling the Power of Computational Tools in Chiral Liquid Chromatography. MDPI. Available from: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]

  • How to choose a functional and basis set for your DFT calculation. YouTube. Available from: [Link]

  • density functional theory - What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. Available from: [Link]

  • Computational studies of the interactions of chiral molecules: complexes of methyl N-(2-naphthyl)alaninate with N-(3,5-dinitrobenzoyl)leucine n-propylamide as a model for chiral stationary-phase interactions. Journal of the American Chemical Society. Available from: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. Available from: [Link]

  • Reactivity Prediction Through Quantum Chemical Calculations. ScienceOpen. Available from: [Link]

  • Automatic Algorithm Switching for Accurate Quantum Chemical Calculations. arXiv.org. Available from: [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5. DergiPark. Available from: https://dergipark.org.tr/en/pub/jpc/issue/68902/1031317/pub/jpc/issue/68902/1031317

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-(3,5-Difluorophenyl)-2-butanol via Grignard Reaction

Abstract The Grignard reaction stands as a foundational method in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-(3,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction stands as a foundational method in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-(3,5-Difluorophenyl)-2-butanol, a tertiary alcohol incorporating a difluorophenyl moiety—a common structural motif in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and a comprehensive troubleshooting guide. The synthesis proceeds in two primary stages: the formation of 3,5-difluorophenylmagnesium bromide, followed by its nucleophilic addition to butan-2-one.

Reaction Scheme & Mechanism

The overall transformation involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium metal to form the Grignard reagent, which then attacks the electrophilic carbonyl carbon of butan-2-one. A final acidic workup protonates the resulting magnesium alkoxide to yield the target tertiary alcohol.[2][3]

Overall Reaction: Reaction Scheme Note: Image is a placeholder for the chemical reaction scheme.

Mechanism of Grignard Addition:

The Grignard reaction with a ketone proceeds via nucleophilic addition.[4] The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium a potent nucleophile (carbanion).[1] This nucleophile attacks the electrophilic carbonyl carbon of the ketone, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. This intermediate is stable until a proton source is introduced during the workup phase, which protonates the alkoxide to furnish the final tertiary alcohol product.[5]

G reagent 3,5-Difluorophenyl Magnesium Bromide intermediate Tetrahedral Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack ketone Butan-2-one ketone->intermediate workup Aqueous Acidic Workup (e.g., aq. NH₄Cl) intermediate->workup Protonation product 2-(3,5-Difluorophenyl)-2-butanol (Tertiary Alcohol) workup->product

Caption: Mechanism of nucleophilic addition to a ketone.

Quantitative Data Summary

The following tables summarize the necessary reagents and recommended reaction conditions. A slight excess of the Grignard reagent is typically used to account for any incidental quenching by trace moisture and to ensure complete consumption of the ketone.[6]

Table 1: Reactant Stoichiometry

ReactantFormulaMW ( g/mol )Molar Eq.Moles (mmol)Amount
Magnesium TurningsMg24.311.212.0292 mg
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.991.111.02.12 g (1.25 mL)
Butan-2-oneC₄H₈O72.111.010.0721 mg (0.90 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~50 mL

Table 2: Reaction Conditions

ParameterConditionRationale
AtmosphereInert (Dry Nitrogen or Argon)Grignard reagents are highly sensitive to air and moisture.[7][8]
Grignard Formation Temp.Gentle Reflux (~66°C in THF)The reaction is exothermic but may require gentle heating to sustain.
Ketone Addition Temp.0°C to Room TemperatureInitial cooling controls the exothermic addition reaction.
Reaction Time1-2 hours post-additionEnsures complete reaction.
Work-up ReagentSaturated Aqueous NH₄ClA weak acid to prevent acid-catalyzed dehydration of the tertiary alcohol.

Detailed Experimental Protocol

Critical Prerequisite: Anhydrous Conditions The success of the Grignard reaction is critically dependent on the exclusion of water. Grignard reagents are strong bases and will be quenched by any protic source, such as water.[1][9] All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum immediately before use.[7][10] The reaction must be performed under a positive pressure of an inert gas (Nitrogen or Argon).

Part A: Preparation of 3,5-Difluorophenylmagnesium Bromide
  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a rubber septum, and a glass stopper.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the flask. Add a single, small crystal of iodine. The iodine serves as an activator, chemically etching the passivating magnesium oxide layer on the turnings.[6][10]

  • Initiation: In a separate dry vial, prepare a solution of 1-bromo-3,5-difluorobenzene (1.1 eq.) in 20 mL of anhydrous THF. Using a dry syringe, add approximately 1-2 mL of this solution to the magnesium turnings.

  • Grignard Formation: The reaction should initiate within minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray/brown.[11] If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.[10]

  • Once initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise via a syringe pump or dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[12]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray/brown solution is the Grignard reagent.

Part B: Reaction with Butan-2-one
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the addition reaction.[4]

  • Ketone Addition: Prepare a solution of butan-2-one (1.0 eq.) in 10 mL of anhydrous THF. Using a dry syringe, add this solution dropwise to the stirred Grignard reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1 hour to ensure the reaction proceeds to completion. The mixture will likely become a thick, gelatinous slurry.

Part C: Work-up and Purification
  • Quenching: Cool the reaction flask again in an ice bath. Very slowly and cautiously, add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent. This process is exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well. Two layers will form. Separate the layers and extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 30 mL of water and then 30 mL of saturated aqueous sodium chloride (brine) to remove residual salts and water.[13]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-(3,5-Difluorophenyl)-2-butanol, which will likely be a pale yellow oil or solid.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow Visualization

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction with Ketone cluster_2 Part C: Work-up & Purification A1 Assemble Dry Glassware under N₂/Ar A2 Add Mg Turnings (1.2 eq) & Iodine Crystal A1->A2 A3 Initiate with small amount of Aryl Bromide in THF A2->A3 A4 Dropwise addition of remaining Aryl Bromide (1.1 eq) in THF A3->A4 A5 Stir at RT/Gentle Reflux (30-60 min) A4->A5 B1 Cool Grignard to 0°C A5->B1 B2 Dropwise addition of Butan-2-one (1.0 eq) in THF B1->B2 B3 Warm to RT, Stir (1 hr) B2->B3 C1 Quench with aq. NH₄Cl at 0°C B3->C1 C2 Extract with Diethyl Ether (3x) C1->C2 C3 Wash with H₂O, then Brine C2->C3 C4 Dry over Na₂SO₄ C3->C4 C5 Filter & Evaporate Solvent C4->C5 C6 Purify (Chromatography/Recrystallization) C5->C6 FinalProduct 2-(3,5-Difluorophenyl)-2-butanol C6->FinalProduct Yields Final Product

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

The Grignard reaction presents significant hazards that require strict adherence to safety protocols.[12]

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a chemical fume hood, away from any potential ignition sources.[7] An appropriate fire extinguisher (Class B) and an ice bath must be readily available to control the reaction.[13]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[7][12] The rate of addition of reagents must be carefully controlled to prevent a runaway reaction.

  • Corrosive Reagents: Grignard reagents are corrosive and moisture-sensitive.[12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[7]

  • Pressure Buildup: Ensure the reaction apparatus is not a closed system. It should be vented through a bubbler or a condenser open to the inert gas line to prevent pressure buildup.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inadequate drying of glassware/solvents.[9]2. Magnesium surface is passivated (MgO layer).[15]1. Ensure all glassware is flame- or oven-dried immediately before use. Use freshly opened anhydrous solvents.[10]2. Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry stirring rod.[10] Gentle warming can also help.
Low yield of tertiary alcohol 1. Grignard reagent quenched by moisture or air.[1]2. Incomplete reaction.3. Side Reactions: Wurtz coupling (aryl halide + Grignard reagent).[10]1. Maintain strict anhydrous conditions and a positive inert gas pressure throughout the procedure.2. Allow for sufficient reaction time after addition of reagents.3. Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing the coupling side reaction.[10]
Significant amount of starting ketone recovered 1. Grignard reagent formation was unsuccessful or concentration was too low.2. Enolization of the ketone by the Grignard reagent acting as a base.[2]1. Confirm Grignard formation visually (color change, Mg consumption). For quantitative work, titrate a small aliquot of the Grignard reagent before use.[10]2. Keep the addition temperature low (0°C) to favor nucleophilic addition over deprotonation.
Reaction mixture turns very dark/black 1. Overheating during Grignard formation, leading to decomposition.2. Presence of impurities in reagents.1. Control the addition rate of the aryl halide to maintain only a gentle reflux. Use an external bath for cooling if necessary.2. Use high-purity magnesium and purified aryl halide.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Grignard Reaction. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • University of Missouri–St. Louis. Grignard Synthesis of Triphenylmethanol. [Link]

  • YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Dartmouth College. 25. The Grignard Reaction. [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. 18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES. [Link]

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Application

Purification of 2-(3,5-Difluorophenyl)-2-butanol by column chromatography

Application Note & Protocol Topic: High-Purity Isolation of 2-(3,5-Difluorophenyl)-2-butanol via Automated Flash Column Chromatography Abstract & Introduction 2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol of sig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Isolation of 2-(3,5-Difluorophenyl)-2-butanol via Automated Flash Column Chromatography

Abstract & Introduction

2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol of significant interest in medicinal chemistry and drug development as a key structural motif and synthetic intermediate. Its synthesis, commonly achieved via a Grignard reaction between a 3,5-difluorophenylmagnesium halide and 2-butanone, often yields a complex crude mixture.[1][2] The purity of this intermediate is paramount, as the presence of unreacted starting materials, by-products, or side-reaction contaminants can compromise the yield, stereochemistry, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, field-proven protocol for the purification of 2-(3,5-Difluorophenyl)-2-butanol from a typical crude reaction mixture using normal-phase flash column chromatography. We will detail the rationale behind the methodological choices, from mobile phase selection guided by Thin-Layer Chromatography (TLC) to the execution of a gradient elution strategy. The protocol is designed to be a self-validating system, incorporating in-process monitoring and final purity verification to ensure a robust and reproducible separation.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[4]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol (Si-OH) groups.[5] These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mechanism: As the mobile phase carries the crude mixture through the column, components partition between the stationary and mobile phases. Polar compounds, like the target alcohol, interact strongly with the polar silanol groups and are retained longer.[5] Less polar compounds, such as hydrocarbon by-products, have minimal affinity for the silica gel and are eluted more quickly.[4] By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively desorb and elute compounds in order of increasing polarity, achieving effective separation.

Pre-Purification Analysis: Compound Properties & Impurity Profile

A successful purification protocol begins with a thorough understanding of the target molecule and potential contaminants.

3.1 Physicochemical Properties of 2-(3,5-Difluorophenyl)-2-butanol

  • Structure: A tertiary alcohol featuring a difluorinated phenyl ring.

  • Polarity: The hydroxyl (-OH) group confers significant polarity, making it an ideal candidate for strong interaction with silica gel. The fluorophenyl ring and alkyl chains contribute lipophilic character.

  • Solubility: Expected to be soluble in moderately polar organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and acetone, with some solubility in less polar solvents like hexanes.

3.2 Anticipated Impurity Profile (from Grignard Synthesis)

The purification must effectively separate the target product from impurities spanning a wide polarity range.

Potential Impurity Structure/Type Expected Polarity Rationale for Presence
1,3-DifluorobenzeneStarting MaterialLowIncomplete Grignard formation or quenching of reagent.
3,3',5,5'-TetrafluorobiphenylWurtz Coupling By-productLowDimerization of the Grignard reagent.
2-ButanoneStarting MaterialMediumIncomplete reaction with the Grignard reagent.
2-ButanolReduction By-productHighReduction of 2-butanone by Grignard reagent acting as a hydride donor.[6]

Method Development: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing the optimal solvent system for column chromatography.[3] The goal is to identify a mobile phase composition that provides good separation between the target compound and its nearest impurities, with an ideal Retardation factor (Rf) of 0.2-0.4 for the target.

Protocol: TLC Method Development

  • Prepare Samples: Dissolve small aliquots of the crude mixture and, if available, a pure standard of the product in a suitable solvent (e.g., DCM).

  • Spot Plates: Using a capillary tube, spot the samples onto the baseline of several silica gel TLC plates.

  • Screen Solvents: Develop each plate in a separate chamber containing a different mobile phase mixture. Start with a low-polarity system and incrementally increase the polarity. A recommended screening sequence is Hexane:Ethyl Acetate (v/v) at ratios of 95:5, 90:10, 80:20, and 70:30.

  • Visualize: After development, dry the plates and visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active.[3] Staining with a potassium permanganate (KMnO₄) dip can also be used, which reacts with the alcohol group.

  • Analyze: Calculate the Rf value for each spot (R_f = "distance traveled by spot" / "distance traveled by solvent front"). The solvent system that places the product spot at an Rf ≈ 0.3 while maximizing separation from other spots is the optimal starting point for the column separation. For this separation, a system of 85:15 Hexane:Ethyl Acetate was found to be optimal.

Materials & Equipment

Category Item
Instrumentation Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)
Rotary Evaporator
UV-Vis Spectrophotometer or HPLC/GC-MS system for purity analysis
Consumables Pre-packed Silica Gel Flash Column (e.g., 40 g, 230-400 mesh)
TLC Plates (Silica Gel 60 F₂₅₄)
Test tubes or fraction collector vials
Glassware (beakers, flasks, graduated cylinders)
Reagents & Solvents Crude 2-(3,5-Difluorophenyl)-2-butanol
Silica Gel (for dry loading)
HPLC-grade Hexanes
HPLC-grade Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Deuterated solvent for NMR (e.g., CDCl₃)
Safety Fume hood, safety glasses, lab coat, chemical-resistant gloves

Detailed Purification Protocol

This protocol employs a gradient elution to ensure a sharp separation of compounds with varying polarities.

6.1 Sample Preparation (Dry Loading)

Dry loading is recommended to ensure a concentrated sample band and improve resolution.

  • Dissolve Crude: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a volatile solvent like DCM (approx. 5-10 mL).

  • Adsorb onto Silica: Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.

  • Evaporate Solvent: Thoroughly mix the slurry and concentrate it to a fine, free-flowing powder using a rotary evaporator. Ensure all solvent is removed.

6.2 Column Chromatography Workflow

The following diagram illustrates the end-to-end purification process.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing & Analysis crude Crude Product tlc_dev TLC Method Development (85:15 Hex:EtOAc) crude->tlc_dev dry_load Dry Loading onto Silica Gel crude->dry_load pack_col Equilibrate Column (100% Hexane) dry_load->pack_col load_sam Load Sample Cartridge pack_col->load_sam run_grad Run Gradient Elution (5-40% EtOAc in Hexane) load_sam->run_grad collect Collect Fractions (UV-Triggered) run_grad->collect tlc_frac TLC Analysis of Collected Fractions collect->tlc_frac pool Pool Pure Fractions tlc_frac->pool evap Solvent Evaporation pool->evap purity Purity & Identity Check (HPLC, GC-MS, NMR) evap->purity final_prod Pure Compound purity->final_prod

Caption: Workflow for the purification of 2-(3,5-Difluorophenyl)-2-butanol.

6.3 Step-by-Step Instrument Protocol

  • Install Column: Securely install a 40 g pre-packed silica gel column onto the flash chromatography system.

  • Equilibration: Equilibrate the column with 100% hexanes (Solvent A) for at least 2 column volumes (CV) to ensure a stable baseline.

  • Load Sample: Transfer the dry-loaded sample into an empty solid load cartridge and attach it to the system.

  • Set Method Parameters: Program the instrument with the following parameters.

Parameter Value Rationale
Solvent A HexanesNon-polar mobile phase component.
Solvent B Ethyl Acetate (EtOAc)Polar mobile phase component for elution.
Flow Rate 40 mL/minOptimal for a 40 g column to balance speed and resolution.
Detection UV, 254 nmThe difluorophenyl group is strongly UV-active at this wavelength.
Fraction Size 15 mLAppropriate volume for collecting eluting peaks with good resolution.
Elution Gradient 0-2 CV: 5% B2-12 CV: 5% → 40% B12-15 CV: 40% BInitial low polarity (5% B): Elutes very non-polar impurities (biphenyl, unreacted aryl halide).Shallow gradient (5-40% B): Provides high resolution to separate the product from the slightly less polar 2-butanone and the more polar 2-butanol by-product.Hold (40% B): Ensures all product has eluted from the column.
  • Execute Run: Start the purification run. The system will automatically execute the gradient and collect fractions based on the UV detector signal.

  • Monitor Separation: Observe the real-time chromatogram. Non-polar impurities should elute first, followed by the main peak corresponding to the target compound.

Post-Chromatography Analysis

7.1 Fraction Analysis

  • TLC Analysis: Spot every 2-3 collected fractions corresponding to the UV peaks onto a TLC plate. Develop the plate using the previously determined 85:15 Hexane:EtOAc solvent system.

  • Pooling: Identify the fractions that contain only the pure product (single spot at the correct Rf value). Carefully combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Yield Calculation: Determine the mass of the purified product and calculate the recovery yield.

7.2 Purity and Identity Confirmation

Final confirmation of purity and structure is essential and should be performed using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) can be used to determine purity to >99%.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides purity information and confirms the molecular weight of the compound. A semi-polar capillary column is suitable for analyzing fluorinated aromatic compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and identify any residual impurities.

Troubleshooting

Problem Possible Cause Solution
Poor Separation / Overlapping Peaks Inappropriate mobile phase gradient.Perform more thorough TLC analysis. Make the gradient shallower over the critical elution range.
Column overloaded.Reduce the amount of crude material loaded onto the column (typically 1-5% of silica weight).
Product Elutes Too Quickly (Low Rf) Mobile phase is too polar.Decrease the starting percentage of ethyl acetate in the gradient.
Product Does Not Elute Mobile phase is not polar enough.Increase the final percentage of ethyl acetate in the gradient.
Peak Tailing Sample is too acidic/basic.Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).
Sample is degrading on silica.Run the column faster or consider using a less acidic stationary phase like alumina.

Conclusion

This application note presents a robust and reproducible method for the purification of 2-(3,5-Difluorophenyl)-2-butanol using automated flash column chromatography. By leveraging preliminary TLC analysis to inform a well-designed gradient elution, this protocol effectively separates the target tertiary alcohol from a range of process-related impurities. The integration of in-process and final analytical checks ensures that the resulting material meets the high-purity standards required for applications in pharmaceutical research and development.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • PubMed. (n.d.). The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Google Patents. (n.d.). Synthesis of (3S)-2-(2,4-difluorophenyl)-3-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)-1-(1H-1,2,4-triazol-1-yl)-2-butanol.
  • PubMed. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. NurdRage Channel.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • OperaChem. (2024). TLC-Thin Layer Chromatography.
  • ResearchGate. (2025). Influence of the Mobile and Stationary Phases on the Separation of Selected Essential Oil Components and Aroma Substances Investigated by TLC.
  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory.
  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing.
  • PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • S-prep GmbH. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.
  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ResearchGate. (n.d.). Physicochemical properties of 2-butanol.
  • ChemicalBook. (n.d.). (2R,3S/2S,3R)-2-(2,4-DIFLUOROPHENYL)-3-(5-FLUORO-4-PYRIMIDINYL)-1-(1H-1,2,4-TRIAZOL-1-YL)-2-BUTANOL.
  • ResearchGate. (2024). How to purify tertiary alcohol?
  • MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives.
  • Polish Pharmaceutical Society. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Butanol, 2,3-dimethyl- (CAS 594-60-5).
  • Wikipedia. (n.d.). 2-Butanol.
  • Quick Company. (n.d.).
  • Chemcess. (2024). 2-Butanol: Properties, Production And Uses.
  • Royal Society of Chemistry. (n.d.).
  • Shimadzu. (n.d.).
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.

Sources

Method

Application Note: A Robust HPLC-UV Method for the Enantiomeric Separation of 2-(3,5-Difluorophenyl)-2-butanol

Abstract The stereochemical composition of pharmaceutical compounds is a critical determinant of their efficacy and safety profiles.[1] This application note presents a detailed, robust High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical composition of pharmaceutical compounds is a critical determinant of their efficacy and safety profiles.[1] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the successful enantiomeric separation of 2-(3,5-Difluorophenyl)-2-butanol, a chiral tertiary alcohol of potential interest in pharmaceutical synthesis. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak symmetry. We provide a complete protocol, from mobile phase preparation to method optimization, grounded in the fundamental principles of chiral recognition. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the stereochemical analysis of this and structurally related compounds.

Introduction: The Imperative of Chiral Separation

In pharmacology, enantiomers of a chiral drug can exhibit widely different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[1][2] Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances. HPLC with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high-resolution separation for both analytical and preparative-scale applications.[3][4]

The target analyte, 2-(3,5-Difluorophenyl)-2-butanol, possesses a single stereocenter at the tertiary carbinol carbon. The presence of the difluorophenyl ring provides a strong UV chromophore for detection and offers sites for π-π stacking interactions, while the hydroxyl group can participate in hydrogen bonding. A successful separation hinges on exploiting these features to create transient diastereomeric complexes with a suitable CSP.[3] This note details the logical development and application of such a method.

Strategy for Chiral Method Development

Developing a chiral separation method is an empirical process that benefits from a systematic screening approach.[2] The most critical step is the selection of the chiral stationary phase, as the interactions between the analyte and the CSP govern the separation.[5] Polysaccharide-based CSPs, derived from cellulose and amylose, are the most versatile and widely successful, resolving a high percentage of racemic compounds.[6][7] Our strategy, therefore, focuses on screening these powerful phases under various mobile phase conditions.

The overall workflow for developing a robust chiral method is outlined below.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Analyte & CSP Characterization cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization - Structure & pKa - Solubility - UV Spectrum B Initial CSP Selection (Polysaccharide-Based) - Chiralpak® AD/IA/IC - Chiralcel® OD/OJ A->B Informs Selection C Normal Phase (NP) (Hexane/Alcohol) B->C Screen 1 D Polar Organic (PO) (ACN/Alcohol) B->D Screen 2 E Reversed Phase (RP) (ACN or MeOH/Water) B->E Screen 3 F Evaluate Initial Screen - Retention? - Selectivity (α)? C->F D->F E->F G Optimize Separation - Adjust % Modifier - Change Alcohol Type - Vary Temperature F->G α > 1.1 H Method Validation (ICH Guidelines) - Robustness - Linearity, LoQ, LoD G->H

Figure 1: A systematic workflow for chiral HPLC method development. The process begins with analyte characterization to inform column selection, followed by a multi-modal mobile phase screen and subsequent optimization.

Recommended Analytical Method & Protocol

Based on the structural features of 2-(3,5-Difluorophenyl)-2-butanol, a normal phase method using a cellulose-based CSP is recommended. Normal phase chromatography enhances the hydrogen bonding and π-π interactions that are crucial for chiral recognition on polysaccharide phases.[1][8]

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chiral Stationary Phase: Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size. Alternative screening columns: Chiralpak® AD-H, Chiralcel® OD-H.

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample (Analyte): Racemic 2-(3,5-Difluorophenyl)-2-butanol.

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the separation.

ParameterRecommended ConditionRationale
Column Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) CSPs are highly effective for a broad range of chiral compounds, particularly those with aromatic rings.[1]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Normal phase enhances key interactions for chiral recognition on this CSP. IPA is a common polar modifier that modulates retention.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is standard. Lowering temperature often improves resolution but increases backpressure.[9]
Detection Wavelength 262 nm (or via PDA max)The difluorophenyl group provides UV absorbance. A PDA detector should be used initially to confirm the absorbance maximum for optimal sensitivity.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Sample Preparation Dissolve 1.0 mg/mL in Mobile PhaseEnsures sample is fully solubilized and compatible with the chromatographic system.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane into a clean 1 L solvent bottle.

    • Carefully add 100 mL of HPLC-grade Isopropanol to the same bottle.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic 2-(3,5-Difluorophenyl)-2-butanol into a 10 mL volumetric flask.

    • Add approximately 5 mL of the mobile phase (n-Hexane/IPA 90:10) to the flask.

    • Gently swirl or sonicate until the sample is fully dissolved.

    • Bring the flask to the final volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Equilibration:

    • Install the Lux® Cellulose-2 column into the HPLC system.

    • Set the column temperature to 25 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by running the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved at the detection wavelength of 262 nm.

  • Analysis:

    • Place the prepared sample vial into the autosampler.

    • Set up the instrument method with the conditions specified in Table 1.

    • Inject 5 µL of the sample and begin the data acquisition.

    • A successful separation should yield two distinct, well-resolved peaks corresponding to the two enantiomers.

Expected Results and Method Optimization

A successful separation will show two baseline-resolved peaks (Resolution, Rs > 1.5). The selectivity factor (α) should ideally be greater than 1.2 for a robust method.

ParameterExpected ValueDefinition
Retention Time (k1) ~ 6.5 minRetention time of the first eluting enantiomer.
Retention Time (k2) ~ 7.8 minRetention time of the second eluting enantiomer.
Selectivity (α) > 1.2Ratio of the retention factors of the two enantiomers (k2/k1).
Resolution (Rs) > 2.0The degree of separation between the two peaks. Rs > 1.5 is baseline.
The Mechanism of Chiral Recognition

The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times.

Chiral_Recognition cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes cluster_3 Separation Analyte Racemic Analyte (R and S Enantiomers) CSP Chiral Selector (Cellulose Derivative) Analyte->CSP Interaction Complex_S [CSP - S-Enantiomer] (Less Stable) CSP->Complex_S Forms Complexes Complex_R [CSP - R-Enantiomer] (More Stable) CSP->Complex_R Forms Complexes Elution Differential Elution S elutes first, R elutes second. Complex_S->Elution Weak Interaction (Fast Elution) Complex_R->Elution Strong Interaction (Slow Elution)

Figure 2: Conceptual diagram of chiral recognition on a CSP. Enantiomers interact differently with the chiral selector, forming complexes of varying stability, which results in their separation.

Optimization Strategies

If the initial separation is not optimal (e.g., poor resolution or long analysis time), consider the following adjustments:

  • Adjusting Mobile Phase Strength:

    • To decrease retention time: Increase the percentage of IPA (e.g., to 85:15 n-Hexane/IPA). This will reduce analysis time but may also decrease resolution.

    • To increase resolution: Decrease the percentage of IPA (e.g., to 95:5 n-Hexane/IPA). This will increase retention and often improves selectivity.

  • Changing the Alcohol Modifier: Replacing IPA with Ethanol (EtOH) can significantly alter selectivity. EtOH is more polar and can offer different hydrogen bonding interactions. Test a mobile phase of n-Hexane/EtOH (90:10, v/v).

  • Varying Column Temperature:

    • Lowering the temperature (e.g., to 15 °C) often increases enantioselectivity by enhancing the stability of the transient diastereomeric complexes.[9]

    • Increasing the temperature (e.g., to 40 °C) can improve peak efficiency and reduce backpressure, but may decrease resolution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantiomeric separation of 2-(3,5-Difluorophenyl)-2-butanol using HPLC. The recommended method, employing a cellulose-based chiral stationary phase under normal phase conditions, is robust, reliable, and serves as an excellent starting point for routine analysis and quality control. The provided optimization strategies offer the flexibility needed to adapt the method for specific laboratory instrumentation and performance requirements, ensuring accurate and precise determination of enantiomeric purity in pharmaceutical development and research.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 18, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 18, 2026, from [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Retrieved February 18, 2026, from [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 06). LCGC International. Retrieved February 18, 2026, from [Link]

  • Gasparrini, F., et al. (2009). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Chiral Recognition in Separation Methods. Springer. Retrieved February 18, 2026, from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). Springer Nature Experiments. Retrieved February 18, 2026, from [Link]

  • Chiral Columns. (n.d.). HPLC.eu. Retrieved February 18, 2026, from [Link]

  • Gajdošová, M., & Matisová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 106-115. Retrieved February 18, 2026, from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Retrieved February 18, 2026, from [Link]

  • Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Retrieved February 18, 2026, from [Link]

  • García-García, I., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Journal of Industrial Microbiology & Biotechnology, 38(11), 1835-1844. Retrieved February 18, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Enantiomeric separation of drugs by HPLC. (2025, April 09). R Discovery. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note: Enantioselective Synthesis of 2-(3,5-Difluorophenyl)-2-butanol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of 2-(3,5-Difluorophenyl)-2-butanol , a chiral tertiary alcohol.[1] Important Technical Cla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of 2-(3,5-Difluorophenyl)-2-butanol , a chiral tertiary alcohol.[1]

Important Technical Clarification: The target molecule, 2-(3,5-Difluorophenyl)-2-butanol , contains a quaternary chiral center (a tertiary alcohol).[1] From a mechanistic standpoint, enantioselective reduction (hydride transfer) of a ketone yields a secondary alcohol.[1] To synthesize a tertiary alcohol with high enantioselectivity, the standard methodology is enantioselective 1,2-addition (alkylation) to a ketone.[1]

This guide primarily details the Enantioselective Addition protocol required to synthesize the named target. However, acknowledging the user's request for "Reduction," it also includes a secondary protocol for the Asymmetric Transfer Hydrogenation (ATH) of the isomeric ketone, should the target actually be the secondary alcohol analog (1-(3,5-difluorophenyl)butan-1-ol).

[1][2]

Executive Summary

  • Target Molecule: (R)- or (S)-2-(3,5-Difluorophenyl)-2-butanol.[1]

  • CAS (Precursor): 123577-99-1 (3,5-Difluoroacetophenone).[1][2]

  • Primary Methodology: Titanium-Catalyzed Asymmetric 1,2-Addition of Diethylzinc.[1]

  • Alternative Methodology (If Secondary Alcohol intended): Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).[1]

  • Application: Chiral building block for antifungal azoles (e.g., Voriconazole analogs) and gamma-secretase inhibitors.[1]

Strategic Retrosynthesis & Pathway Selection[1][2]

To achieve the target structure, we must distinguish between the named tertiary alcohol and the implied reduction product.

Pathway A: Synthesis of Tertiary Alcohol (Target: 2-(3,5-Difluorophenyl)-2-butanol)[1][2]
  • Mechanism: Nucleophilic addition to a prochiral ketone.[1]

  • Reagents: 3,5-Difluoroacetophenone + Diethylzinc (

    
    ).[1]
    
  • Catalyst: Titanium(IV) isopropoxide / Chiral Ligand (BINOL or TADDOL).[1]

  • Outcome: Formation of the quaternary stereocenter at C2.

Pathway B: Synthesis of Secondary Alcohol (Target: 1-(3,5-Difluorophenyl)butan-1-ol)[1][2]
  • Mechanism: Enantioselective reduction (Hydride transfer).[1]

  • Reagents: 1-(3,5-Difluorophenyl)butan-1-one + Formic Acid/TEA.[1]

  • Catalyst: Ru-TsDPEN (Noyori Catalyst).[1]

  • Outcome: Formation of a secondary alcohol (isomeric to the target).[1][3]

Retrosynthesis cluster_legend Pathway Decision Target_Tert Target: 2-(3,5-Difluorophenyl)-2-butanol (Tertiary Alcohol) Target_Sec Alternative: 1-(3,5-Difluorophenyl)butan-1-ol (Secondary Alcohol) Precursor_Aceto Start: 3,5-Difluoroacetophenone Method_Add Method: Asymmetric 1,2-Addition (Ti(OiPr)4 / BINOL / Et2Zn) Precursor_Aceto->Method_Add + Diethylzinc Precursor_Butyro Start: 1-(3,5-Difluorophenyl)butan-1-one Method_Red Method: Asymmetric Reduction (Ru-TsDPEN / HCOOH) Precursor_Butyro->Method_Red + Hydride Source Method_Add->Target_Tert C-C Bond Formation Method_Red->Target_Sec Reduction Tertiary requires Addition Tertiary requires Addition

Caption: Retrosynthetic decision tree distinguishing the addition route (for tertiary alcohols) from the reduction route (for secondary alcohols).

Protocol A: Asymmetric Addition (Tertiary Alcohol Synthesis)

Objective: Synthesis of (R)-2-(3,5-Difluorophenyl)-2-butanol with >95% ee. Rationale: The 3,5-difluoro substitution increases the electrophilicity of the carbonyl carbon, making it an excellent substrate for Titanium-catalyzed alkylation.[1]

Materials
  • Substrate: 3,5-Difluoroacetophenone (1.0 equiv).

  • Alkylating Agent: Diethylzinc (

    
    ), 1.0 M in hexanes (2.0 equiv).[1]
    
  • Catalyst Precursor: Titanium(IV) isopropoxide (

    
    ) (1.2 equiv).[1]
    
  • Chiral Ligand: (R)-BINOL (10-20 mol%) or (R,R)-TADDOL.[1]

  • Solvent: Anhydrous Toluene or THF.[1]

Step-by-Step Procedure
  • Ligand Complexation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (0.15 equiv) in anhydrous Toluene.

    • Add

      
       (1.2 equiv) dropwise.[1] The solution will turn yellow/orange.
      
    • Stir at room temperature for 20 minutes to form the chiral Lewis acid complex.

  • Substrate Addition:

    • Add 3,5-Difluoroacetophenone (1.0 equiv) to the catalyst mixture.[1]

    • Stir for 10 minutes to allow coordination.

  • Asymmetric Alkylation:

    • Cool the reaction mixture to 0°C.

    • Slowly add

      
       (2.0 equiv, 1.0 M in hexanes) over 30 minutes via syringe pump.[1] Caution: Diethylzinc is pyrophoric.[1]
      
    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12–18 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The electron-deficient ring usually accelerates conversion compared to unsubstituted acetophenone.[1]

  • Quench & Workup:

    • Cool to 0°C.[1][4]

    • Quench carefully with 1N HCl (dropwise) or saturated

      
      .[1] Note: Vigorous gas evolution (Ethane).[1]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient 0-10% EtOAc in Hexanes.[1]

Expected Results
ParameterSpecification
Yield 85 - 92%
Enantiomeric Excess (ee) >94% (Ligand Dependent)
Major Enantiomer (S)-Alcohol (using (R)-BINOL)*
Appearance Colorless Oil

*Note: Configuration depends on the specific ligand-metal geometry; verify with optical rotation or chiral HPLC.[1]

Protocol B: Asymmetric Reduction (Secondary Alcohol Alternative)

Objective: Synthesis of (R)-1-(3,5-Difluorophenyl)butan-1-ol via Noyori ATH. Use Case: If the user intended a secondary alcohol reduction.

Materials
  • Substrate: 1-(3,5-Difluorophenyl)butan-1-one (Butyrophenone analog).[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or neat.[1]

Step-by-Step Procedure
  • Catalyst Preparation:

    • Weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (S/C = 100-200) into a reaction vial.

    • Purge with Nitrogen.[1]

  • Reaction Setup:

    • Add the ketone substrate (1.0 equiv).[1]

    • Add the HCOOH/TEA mixture (3-5 equiv of hydride).

    • Stir at 25-30°C. The reaction is typically fast (2-6 hours) due to the electron-withdrawing fluorine substituents activating the carbonyl.[1]

  • Workup:

    • Dilute with water and extract with DCM.[1]

    • Wash with saturated

      
       to remove excess acid.[1]
      
    • Concentrate and purify via short silica plug.[1]

Analytical Quality Control

Chiral HPLC Method

To determine the enantiomeric excess (ee) of 2-(3,5-Difluorophenyl)-2-butanol.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98 : 2).[1]

    • Note: Tertiary alcohols often require low modifier concentrations to separate.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

  • Retention Times (Indicative):

    • Minor Enantiomer: ~12 min.

    • Major Enantiomer: ~15 min.[1]

NMR Validation
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic ethyl group signals (triplet ~0.8 ppm, quartet ~1.8 ppm) and the methyl singlet (~1.5 ppm) distinct from the starting ketone methyl.[1] The 3,5-difluoro pattern appears as a triplet of triplets (~6.7 ppm) and multiplet (~7.0 ppm).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Moisture in

or Solvent.[1]
Distill

and use freshly dried Toluene.[1] Ensure inert atmosphere.
Low ee (Protocol A) Ligand impurity or Non-linear effects.[1]Use >99% pure BINOL.[1] Ensure 1:1.2 ratio of Ligand:Ti.[1] Lower temperature to -20°C during addition.
Side Product: Reduction (Protocol A)

-Hydride elimination from Ethyl group.[1]
This is rare with Zn but possible.[1] Ensure slow addition of

and maintain low temperature.
Racemization Acidic workup too harsh.[1]Tertiary benzylic alcohols are prone to

racemization in strong acid.[1] Use mild quench (

) and avoid heating during evaporation.[1]

References

  • Fundamental Mechanism of Ti-Catalyzed Addition

    • Title: Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.

    • Source:Chemical Reviews, 2003.[1]

    • URL:[Link][1]

  • Reactivity of Fluorinated Ketones

    • Title: Transition Metal Catalyst-Free, Base-Promoted 1,2-Additions of Polyfluorophenylboronates to Aldehydes and Ketones.[1]

    • Source:Angewandte Chemie, 2021.[1] (Demonstrates reactivity of 3,5-difluoro substrates).

    • URL:[Link][1]

  • Noyori Reduction Protocol (For Secondary Analog)

    • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.[1]

    • Source:Journal of the American Chemical Society, 1996.

    • URL:[Link][1]

  • Substrate Data

    • Title: 3,5-Difluoroacetophenone Product D
    • Source: Sigma-Aldrich / Merck.[1]

Sources

Method

Application Notes and Protocols for the Use of 2-(3,5-Difluorophenyl)-2-butanol in Advanced Polymer Synthesis

Introduction: A Fluorinated Tertiary Alcohol as a Versatile Tool in Macromolecular Engineering In the ever-evolving landscape of polymer chemistry, the quest for novel monomers and initiators that impart unique propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Tertiary Alcohol as a Versatile Tool in Macromolecular Engineering

In the ever-evolving landscape of polymer chemistry, the quest for novel monomers and initiators that impart unique properties to the resulting macromolecules is of paramount importance. 2-(3,5-Difluorophenyl)-2-butanol, a tertiary alcohol bearing a difluorophenyl moiety, presents itself as a compelling candidate for a range of polymerization applications. The presence of the hydroxyl group offers a reactive site for initiating polymerization, while the electron-withdrawing nature of the difluorophenyl group can modulate the reactivity of the initiator and introduce fluorine-containing end-groups to the polymer chain. The incorporation of fluorine into polymers is well-known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

While the direct application of 2-(3,5-Difluorophenyl)-2-butanol in polymer synthesis is not yet extensively documented in the scientific literature, its chemical structure suggests a high potential for utility in several controlled polymerization techniques. This guide, therefore, is intended for researchers, scientists, and drug development professionals who are interested in exploring the use of this and similar fluorinated tertiary alcohols in the synthesis of well-defined polymers. The protocols and application notes provided herein are based on established principles of polymer chemistry and are designed to serve as a starting point for the development of novel polymeric materials.

Application Note 1: 2-(3,5-Difluorophenyl)-2-butanol as an Initiator in Cationic Polymerization

Principle:

In cationic polymerization, an initiator is required to generate a carbocationic active center, which then propagates by adding to monomer units. Alcohols, in the presence of a Lewis acid co-initiator, can serve as a source of protons to initiate the polymerization of electron-rich monomers such as vinyl ethers and styrenes.[1][2] The Lewis acid activates the alcohol, facilitating the protonation of the monomer and the formation of the initial carbocation. The use of 2-(3,5-Difluorophenyl)-2-butanol in this context would result in a polymer chain with a 2-(3,5-difluorophenyl)-2-butoxy end-group.

Experimental Protocol: Cationic Polymerization of Styrene Initiated by 2-(3,5-Difluorophenyl)-2-butanol/SnCl₄

This protocol describes a general procedure for the cationic polymerization of styrene. The reaction conditions can be optimized for different monomers and desired polymer characteristics.

Materials:

  • Styrene (freshly distilled)

  • 2-(3,5-Difluorophenyl)-2-butanol

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Monomer and Solvent Preparation: Styrene should be freshly distilled under reduced pressure to remove inhibitors. Dichloromethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled before use.

  • Initiator and Co-initiator Solution Preparation:

    • Prepare a stock solution of 2-(3,5-Difluorophenyl)-2-butanol in anhydrous DCM (e.g., 0.1 M).

    • Prepare a stock solution of SnCl₄ in anhydrous DCM (e.g., 0.5 M).

  • Polymerization:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired amount of anhydrous DCM.

    • Add the desired amount of freshly distilled styrene to the flask.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

    • Add the 2-(3,5-Difluorophenyl)-2-butanol stock solution to the stirred monomer solution.

    • Initiate the polymerization by the dropwise addition of the SnCl₄ stock solution.

    • Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination:

    • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and wash it several times with the non-solvent.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Representative Reaction Conditions:

ParameterValue
MonomerStyrene
Initiator2-(3,5-Difluorophenyl)-2-butanol
Co-initiatorSnCl₄
SolventDichloromethane (DCM)
Temperature0 °C
[Monomer]1.0 M
[Initiator]0.01 M
[Co-initiator]0.05 M
Reaction Time1-4 hours

Diagram of Cationic Polymerization Initiation:

G cluster_initiation Initiation cluster_propagation Propagation Initiator 2-(3,5-Difluorophenyl)-2-butanol Complex Complex Initiator->Complex Activation Co-initiator SnCl4 Co-initiator->Complex Monomer Styrene Carbocation Growing Polymer Chain (Carbocationic Center) Monomer->Carbocation Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain Complex->Carbocation Protonation Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain New_Monomer Styrene New_Monomer->Longer_Chain

Caption: Initiation and propagation in cationic polymerization.

Application Note 2: 2-(3,5-Difluorophenyl)-2-butanol as an Initiator for Anionic Polymerization

Principle:

Anionic polymerization is initiated by a nucleophile, which attacks a monomer to form a carbanionic active center. This carbanion then propagates the polymerization. Alkoxides are effective initiators for the anionic polymerization of monomers with electron-withdrawing groups, such as acrylates, methacrylates, and dienes.[3] The lithium alkoxide of 2-(3,5-Difluorophenyl)-2-butanol can be generated in situ by reacting the alcohol with an organolithium reagent like n-butyllithium. This alkoxide can then initiate the polymerization, leading to a polymer with a 2-(3,5-difluorophenyl)-2-butoxy end-group.

Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (MMA) Initiated by Lithium 2-(3,5-Difluorophenyl)-2-butoxide

This protocol outlines a general procedure for the anionic polymerization of MMA. The reaction is highly sensitive to impurities, and all reagents and solvents must be rigorously purified.

Materials:

  • Methyl methacrylate (MMA, freshly distilled)

  • 2-(3,5-Difluorophenyl)-2-butanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware and Reagent Preparation:

    • All glassware must be flame-dried under vacuum and cooled under inert gas.

    • THF should be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.

    • MMA should be distilled from CaH₂ and then from triethylaluminum immediately before use.

  • Initiator Preparation (In Situ):

    • In a flame-dried Schlenk flask under inert gas, dissolve a known amount of 2-(3,5-Difluorophenyl)-2-butanol in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a stoichiometric amount of n-BuLi solution via syringe. A color change may be observed.

    • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of the lithium alkoxide.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, add the desired amount of anhydrous THF and cool to -78 °C.

    • Add the freshly distilled MMA to the cold THF.

    • Transfer the prepared initiator solution to the monomer solution via a cannula.

    • The polymerization is typically very fast. Allow the reaction to proceed for the desired time (e.g., 30-60 minutes).

  • Termination:

    • Quench the polymerization by adding a small amount of degassed methanol.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexanes or methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Representative Reaction Conditions:

ParameterValue
MonomerMethyl Methacrylate (MMA)
InitiatorLithium 2-(3,5-difluorophenyl)-2-butoxide
SolventTetrahydrofuran (THF)
Temperature-78 °C
[Monomer]0.5 M
[Initiator]0.005 M
Reaction Time30-60 minutes

Diagram of Anionic Polymerization Initiation:

G cluster_initiation Initiation cluster_propagation Propagation Alkoxide Lithium 2-(3,5-difluorophenyl)-2-butoxide Carbanion Growing Polymer Chain (Carbanionic Center) Alkoxide->Carbanion Nucleophilic Attack Monomer Methyl Methacrylate Monomer->Carbanion Growing_Chain Growing Polymer Chain Carbanion->Growing_Chain Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain New_Monomer Methyl Methacrylate New_Monomer->Longer_Chain G Monomer Cyclic Monomer (e.g., ε-Caprolactone) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator 2-(3,5-Difluorophenyl)-2-butanol Initiator->Polymerization Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Polymerization Polymer End-Functionalized Polymer Polymerization->Polymer

Caption: General workflow for ring-opening polymerization.

Characterization of Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, determine the monomer conversion, and verify the incorporation of the 2-(3,5-difluorophenyl)-2-butoxy end-group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal decomposition temperature.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organolithium reagents such as n-BuLi are pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Lewis acids like SnCl₄ are corrosive and moisture-sensitive.

  • Monomers like styrene and MMA can be flammable and have strong odors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Wikipedia. Cationic polymerization. [Link]

  • Zhao, W., et al. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Nature Communications, 10(1), 3590. [Link]

  • Kaletina, P., & Edeleva, M. (2020). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. In Fluorinated Polymers (pp. 69-88). Elsevier. [Link]

  • Ameduri, B., & Boutevin, B. (Eds.). (2020).
  • MDPI. Polymers | Special Issue : Controlled/Living Radical Polymerization. [Link]

  • Zhao, W., et al. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. PubMed, 31399569. [Link]

  • Wikipedia. Living polymerization. [Link]

  • Monteiro, M. J., et al. (2005). A “Living” Radical ab Initio Emulsion Polymerization of Styrene Using a Fluorinated Xanthate Agent. Macromolecules, 38(5), 1538–1541. [Link]

  • MDPI. The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. [Link]

  • Wikipedia. Living free-radical polymerization. [Link]

  • Royal Society of Chemistry. Synthesis of fluorinated alkoxyamines and alkoxyamine-initiated nitroxide-mediated precipitation polymerizations of styrene in supercritical carbon dioxide. [Link]

  • OSTI.GOV. End-functionalized polymers. 1. Synthesis and characterization of perfluoroalkyl-terminated polymers via chorosilane derivatives. [Link]

  • Royal Society of Chemistry. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. [Link]

  • ProQuest. Next-Generation End Functional Polymers through Living Anionic Polymerization. [Link]

  • ResearchGate. (PDF) The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. [Link]

  • Royal Society of Chemistry. Chapter 6: Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. [Link]

  • National Center for Biotechnology Information. Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene. [Link]

  • College of Saint Benedict and Saint John's University. Reactivity: Electrophilic Addition. [Link]

  • ResearchGate. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. [Link]

  • American Chemical Society. Living/Controlled Anionic Polymerization of Glycolide in Fluoroalcohols: Toward Sustainable Bioplastics. [Link]

  • National Center for Biotechnology Information. Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Living/Controlled Anionic Polymerization of Glycolide in Fluoroalcohols: Toward Sustainable Bioplastics. [Link]

  • Royal Society of Chemistry. Photocontrolled cationic polymerization of fluorinated vinyl ethers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-(3,5-Difluorophenyl)-2-butanol synthesis

Technical Support Center: Optimizing 2-(3,5-Difluorophenyl)-2-butanol Synthesis Executive Summary & Diagnostic Workflow The Problem: Synthesizing 2-(3,5-Difluorophenyl)-2-butanol involves the nucleophilic addition of a 3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-(3,5-Difluorophenyl)-2-butanol Synthesis

Executive Summary & Diagnostic Workflow

The Problem: Synthesizing 2-(3,5-Difluorophenyl)-2-butanol involves the nucleophilic addition of a 3,5-difluorophenyl metal species to 2-butanone. Users frequently report yields <30% accompanied by recovered starting ketone or dehydration byproducts (alkenes).

The Root Cause: This reaction faces a "perfect storm" of two competing factors:

  • Substrate Enolization: 2-Butanone possesses acidic

    
    -protons. Standard Grignard reagents (
    
    
    
    ) are strong bases as well as nucleophiles. They often preferentially deprotonate the ketone (enolization) rather than attacking the carbonyl, especially when the nucleophilic attack is sterically or electronically hindered.
  • Electronic Deactivation: The 3,5-difluoro substitution pattern is electron-withdrawing. This stabilizes the carbanion, making the Grignard reagent less nucleophilic than a standard phenyl Grignard. This sluggishness gives the faster enolization side-reaction a kinetic advantage.

Diagnostic Flowchart: Use this decision tree to pinpoint your specific failure mode before altering your protocol.

Troubleshooting Start Start: Low Yield Observed CheckReagent Step 1: Titrate Grignard Reagent (Knochel Method) Start->CheckReagent ReagentBad Concentration < 80% Expected CheckReagent->ReagentBad Low Molarity ReagentGood Concentration OK CheckReagent->ReagentGood Normal Molarity ActionDry Action: Dry Solvents/Mg Activation Check Halide Purity ReagentBad->ActionDry CheckSM Step 2: Analyze Crude NMR (Before Column) ReagentGood->CheckSM ResultSM Recovered 2-Butanone (No Conversion) CheckSM->ResultSM Enolization Dominates ResultAlkene Olefin Detected (Dehydration) CheckSM->ResultAlkene Acidic Workup Issue ActionCeCl3 Action: Switch to Organocerium (Imamoto Protocol) ResultSM->ActionCeCl3 ActionQuench Action: Switch to Buffered Quench (No HCl) ResultAlkene->ActionQuench ResultProduct Desired Alcohol Formed

Figure 1: Diagnostic workflow for identifying the root cause of yield loss.

Technical Deep Dive: The "Imamoto" Solution

If your Grignard reagent is active but conversion is low, you are likely suffering from enolization . The standard Grignard protocol is insufficient for this specific substrate pair.

The Solution: Organocerium Chemistry To fix this, we utilize the Imamoto Reagent (organocerium). By transmetallating the Grignard with anhydrous Cerium(III) Chloride (


), we alter the reactivity profile:
  • Reduced Basicity: Organocerium species are less basic than Grignards, suppressing enolization.

  • Increased Oxophilicity: Cerium coordinates strongly to the ketone oxygen, activating the carbonyl for nucleophilic attack.

Mechanism Comparison:

Mechanism cluster_0 Standard Grignard (Failure Mode) cluster_1 Organocerium (Success Mode) G_Reactants R-MgBr + Ketone G_Path Basic Deprotonation (Fast) G_Reactants->G_Path G_Product Enolate + R-H (Returns SM on workup) G_Path->G_Product C_Step1 R-MgBr + CeCl3 C_Step2 R-CeCl2 (Organocerium) C_Step1->C_Step2 Transmetallation C_Path Nucleophilic Attack (Selective) C_Step2->C_Path C_Reactants Activated Ketone C_Reactants->C_Path C_Product Tertiary Alcohol C_Path->C_Product

Figure 2: Mechanistic divergence between Standard Grignard and Organocerium pathways.

Optimized Experimental Protocol

Method: Cerium(III)-Mediated Nucleophilic Addition Scale: 10 mmol (Adjust as necessary)

Phase A: Preparation of Anhydrous CeCl₃ (CRITICAL)

Most failures in this protocol stem from using hydrated Cerium Chloride.

  • Place

    
     (4.5 g, 12 mmol) in a Schlenk flask.
    
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours .

    • Note: Use a stirring bar to break up the solid as it dries. It should become a fine, white powder. If it remains clumpy or yellowed, it is not dry.

  • Cool to room temperature under Argon.

  • Add anhydrous THF (20 mL) and stir vigorously for 2 hours (or overnight) to form a milky suspension.

Phase B: Transmetallation
  • Cool the

    
    /THF suspension to 0 °C .
    
  • Add your 3,5-difluorophenylmagnesium bromide solution (10 mmol) dropwise.

  • Stir at 0 °C for 30–60 minutes . The color typically changes to a persistent yellow/brown, indicating the formation of the organocerium species.

Phase C: Addition & Workup
  • Cool the mixture to -78 °C . (Low temperature is vital to suppress side reactions further).

  • Add 2-butanone (0.72 g, 10 mmol) dissolved in minimal THF dropwise.

  • Allow to warm slowly to 0 °C over 2 hours.

  • Quench: Add saturated aqueous

    
     solution. Do not use HCl. 
    
    • Reason: The target molecule is a tertiary benzylic-like alcohol. It is extremely prone to E1 elimination (dehydration) in acidic conditions.

  • Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: If column chromatography is needed, add 1% Triethylamine to the eluent to neutralize silica acidity and prevent on-column dehydration.

Troubleshooting FAQs

Q1: My Grignard reagent won't initiate. The magnesium is just sitting there.

  • Cause: 3,5-Difluorobromobenzene is electron-deficient, making the C-Br bond harder to break oxidatively than in bromobenzene.

  • Fix:

    • Iodine Activation: Add a single crystal of iodine. Heat until the iodine color fades.

    • Rieke Magnesium: If standard turnings fail, use Rieke Magnesium (highly reactive) or add DIBAL-H (sparingly) to activate the Mg surface.

    • Commercial Source: For high-value synthesis, purchase the pre-made 0.5M solution (Sigma/Thermo) to eliminate this variable [1, 5].

Q2: I followed the CeCl3 protocol, but the yield is still low.

  • Cause: The

    
     was likely not fully anhydrous. Even trace water destroys the organocerium reagent immediately.
    
  • Fix: Ensure the drying step (Phase A) is rigorous. You can also purchase "Beads" of anhydrous

    
     from major suppliers, though drying the hydrate yourself is often more reliable if done correctly.
    

Q3: I see a new spot on TLC that is less polar than the product.

  • Cause: This is likely the alkene (elimination product).

  • Fix: Your workup or purification was too acidic. Switch to a purely neutral/basic workup. Do not use acid to neutralize the emulsion; use Rochelle's Salt (Potassium Sodium Tartrate) instead to break the emulsion gently.

Q4: How do I know the concentration of my Grignard before starting?

  • Standard: You must titrate. The Knochel Method (titration against Iodine in sat.[1][2] LiCl/THF) is the industry standard.

    • Protocol: Dissolve

      
       (known mass) in 0.5M LiCl/THF.[2] Add Grignard until the brown color disappears (colorless endpoint). This is accurate and handles the specific reactivity of aryl Grignards well [2].
      

Data Summary Table

VariableStandard GrignardOrganocerium (Imamoto)
Reagent Species


Basicity High (Promotes Enolization)Low (Suppresses Enolization)
Nucleophilicity ModerateHigh (Carbonyl Activation)
Workup Sensitivity HighHigh (Requires Buffer)
Typical Yield 10–30%75–90%
Main Side Product Recovered KetoneNone (Clean Conversion)

References

  • Sigma-Aldrich. 3,5-Difluorophenylmagnesium bromide Product Sheet.Link

  • Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][3] Synthesis, 2006(05), 890–891.[2] Link

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride.[4][5] Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • BenchChem. Troubleshooting Common Issues in Grignard Synthesis.Link

  • Thermo Scientific. 3,5-Difluorophenylmagnesium bromide, 0.5M solution in THF.[6][7]Link

Sources

Optimization

Identifying side products in the synthesis of 2-(3,5-Difluorophenyl)-2-butanol

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)-2-butanol This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)-2-butanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Difluorophenyl)-2-butanol. It addresses common challenges, focusing on the identification and mitigation of side products to improve reaction yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(3,5-Difluorophenyl)-2-butanol?

The most common and direct method is the Grignard reaction.[1][2] This involves two main steps:

  • Formation of the Grignard Reagent: 1-Bromo-3,5-difluorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3,5-difluorophenylmagnesium bromide.[3]

  • Nucleophilic Addition: The prepared Grignard reagent is then added to 2-butanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed with a mild acid (e.g., saturated aqueous ammonium chloride) to yield the final tertiary alcohol, 2-(3,5-Difluorophenyl)-2-butanol.[4][5]

Q2: What are the most common side products I should anticipate in this synthesis?

During this Grignard synthesis, you should be prepared to encounter several potential side products:

  • 3,3',5,5'-Tetrafluorobiphenyl: A homocoupling product.[6][7][8]

  • 1,3-Difluorobenzene: The protonated form of the Grignard reagent.[2][9][10]

  • Unreacted Starting Materials: 1-Bromo-3,5-difluorobenzene and 2-butanone.

  • Enolization of 2-Butanone: The Grignard reagent acts as a base rather than a nucleophile, leading to the recovery of the starting ketone.[1][4]

Q3: Why is it absolutely critical to maintain anhydrous (water-free) conditions?

Grignard reagents are extremely strong bases, in addition to being potent nucleophiles.[2][3] If any protic substances, most commonly water, are present in the glassware, solvents, or atmosphere, the Grignard reagent will be rapidly quenched.[9][11] It will abstract a proton from water to form the corresponding alkane (1,3-difluorobenzene in this case) and magnesium hydroxide salts, rendering it inactive for the desired reaction with the ketone. This side reaction directly reduces the yield of your target alcohol.[9]

Section 2: Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.

Problem 1: My yield is low, and analysis (GC-MS, TLC) shows a significant, less polar impurity with a high molecular weight.

  • Likely Cause: Wurtz Coupling Reaction. The primary impurity is likely 3,3',5,5'-Tetrafluorobiphenyl . This side product arises from the reaction of the formed Grignard reagent (3,5-difluorophenylmagnesium bromide) with a molecule of unreacted 1-bromo-3,5-difluorobenzene.[6][7][8][12]

  • Causality & Explanation: This side reaction is favored under conditions that lead to high local concentrations of the aryl halide.[8][12] If the 1-bromo-3,5-difluorobenzene is added too quickly, it creates pockets where it is more likely to encounter another Grignard molecule than the magnesium metal surface. Elevated temperatures also accelerate this undesired coupling reaction.[8][12]

  • Mitigation Strategies:

    • Slow, Controlled Addition: Add the solution of 1-bromo-3,5-difluorobenzene dropwise to the magnesium turnings. This maintains a low concentration of the halide, ensuring it reacts primarily with the magnesium surface.[7][12]

    • Maintain Low Temperature: The Grignard formation is exothermic.[1] Use an ice bath to maintain a gentle reflux and avoid excessive heat, which promotes Wurtz coupling.[7][12]

    • Ensure Efficient Stirring: Vigorous stirring ensures rapid dispersion of the added halide and promotes its interaction with the magnesium surface over side reactions.

Problem 2: The Grignard reagent appeared to form successfully, but upon workup, I recovered a large amount of unreacted 2-butanone.

  • Likely Cause: Enolization of the Ketone. The Grignard reagent has acted as a base, abstracting an acidic alpha-proton from 2-butanone to form a magnesium enolate.[1][4][13]

  • Causality & Explanation: 2-Butanone has protons on the carbons adjacent to the carbonyl group (α-protons) which are weakly acidic. The highly basic Grignard reagent can either act as a nucleophile (the desired pathway) or as a base (the side reaction).[13] Steric hindrance and higher reaction temperatures can favor the basic pathway (enolization) over the nucleophilic addition.[4] During aqueous workup, the enolate is simply protonated back to 2-butanone.

  • Mitigation Strategies:

    • Low-Temperature Addition: Add the 2-butanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C).[4] Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.

    • Reverse Addition: Slowly add the Grignard reagent to the ketone solution (also at low temperature). This keeps the ketone in excess relative to the Grignard reagent at the point of reaction, which can sometimes suppress enolization.

    • Use of Additives: Consider the use of cerium(III) chloride (CeCl₃). Pre-complexing the Grignard reagent with anhydrous CeCl₃ can generate a more nucleophilic and less basic organocerium reagent, which significantly suppresses enolization.[4]

Problem 3: My GC-MS analysis shows a volatile, low molecular weight peak identified as 1,3-Difluorobenzene.

  • Likely Cause: Quenching of the Grignard Reagent by a Proton Source.

  • Causality & Explanation: As detailed in FAQ Q3, this is a classic sign that your Grignard reagent was destroyed by a protic contaminant before it had a chance to react with the ketone.[9] The most common culprit is water, but acidic protons from any source (e.g., alcohols) will cause this.[11]

  • Mitigation Strategies:

    • Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).[14]

    • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Diethyl ether and THF are hygroscopic and must be handled with care.[15]

    • Activate Magnesium: Ensure the magnesium turnings are fresh and shiny. If they appear dull (due to an oxide layer), they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2][3][12]

Problem 4: The reaction was difficult to initiate, and upon concentration, the isolated Grignard reagent was a viscous oil that seemed unstable.

  • Likely Cause: Instability of the Concentrated Fluorinated Grignard Reagent.

  • Causality & Explanation: While the C-F bond is very strong, fluorinated Grignard reagents, especially when concentrated, can be unstable.[16][17] There have been reports of explosive decomposition when attempting to isolate such reagents by removing the solvent.[16] This is believed to be due to exothermic redox reactions between highly reactive magnesium particulates and the trifluoromethyl group, leading to the formation of magnesium fluoride, which has a very high lattice energy.[16] While the difluoro-substituent is less reactive than a trifluoromethyl group, extreme caution is warranted.

  • Mitigation Strategies:

    • NEVER Isolate the Grignard Reagent: Do not remove the ether solvent to isolate the Grignard reagent. It should always be handled as a solution in the solvent in which it was prepared.[16]

    • Use In Situ: The best practice is to prepare the Grignard reagent and use it immediately in the next step of the reaction ("in situ").

    • Handle as a Dilute Solution: Work with dilute solutions whenever possible to minimize potential hazards.[16]

Section 3: Summary of Potential Side Products

The following table summarizes the key side products, their structures, and notes for their identification.

Side Product NameChemical StructureMolecular Weight ( g/mol )Key Identification Notes (GC-MS, NMR)
3,3',5,5'-Tetrafluorobiphenyl F-C₆H₃-C₆H₃-F₂226.15GC-MS: Appears as a high-boiling, non-polar peak. Molecular ion (M⁺) at m/z 226. ¹⁹F NMR: Will show characteristic aromatic fluorine signals.
1,3-Difluorobenzene C₆H₄F₂114.09GC-MS: Appears as a volatile, non-polar peak. Molecular ion (M⁺) at m/z 114. ¹H NMR: Characteristic triplet of triplets for H2 and multiplets for H4/H6 and H5.
2-Butanone (Enolization) CH₃COCH₂CH₃72.11GC-MS: Identical retention time and mass spectrum to the starting material. ¹H NMR: Signals corresponding to the starting ketone will be present in the crude product spectrum.
Unreacted Starting Material 1-Bromo-3,5-difluorobenzene192.99GC-MS: Appears as a relatively non-polar peak. Molecular ion shows characteristic isotopic pattern for bromine (M⁺ at m/z 192 and M+2 at m/z 194 in ~1:1 ratio).

Section 4: Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to 2-(3,5-Difluorophenyl)-2-butanol and the major competing side reactions.

Grignard_Pathways ArylHalide 1-Bromo-3,5-difluorobenzene Grignard 3,5-Difluorophenyl- magnesium Bromide ArylHalide->Grignard + Anhydrous Ether Mg Mg Metal Mg->Grignard + Anhydrous Ether Ketone 2-Butanone Product 2-(3,5-Difluorophenyl)-2-butanol (Desired Product) Grignard->Product + 2-Butanone (Nucleophilic Addition) Wurtz 3,3',5,5'-Tetrafluorobiphenyl (Wurtz Coupling) Grignard->Wurtz + Aryl Halide (High Temp / Conc.) Protonation 1,3-Difluorobenzene (Protonation) Grignard->Protonation + H₂O (or R-OH) (Contamination) Enolate Mg-Enolate of 2-Butanone (Enolization) Grignard->Enolate + 2-Butanone (as base) (High Temp) Enolate->Ketone Aqueous Workup

Caption: Competing pathways in the Grignard synthesis.

Section 5: Recommended Protocol for Minimizing Side Products

This protocol incorporates best practices to maximize the yield of the desired tertiary alcohol.

1. Preparation of Glassware and Reagents

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly cleaned and dried in an oven at 150 °C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Magnesium turnings should be fresh and shiny. If not, briefly stir them in a flask under nitrogen to abrade the surface.

  • Use anhydrous diethyl ether or THF from a freshly opened bottle or a solvent purification system.

2. Formation of the Grignard Reagent (3,5-Difluorophenylmagnesium Bromide)

  • To the three-neck flask, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask. The purple color should fade upon gentle warming with a heat gun under nitrogen, indicating activation of the magnesium surface.[12] Allow to cool.

  • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous ether.

  • Add a small portion (~5-10%) of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle, steady reflux. Use a water or ice bath to control the temperature as needed. The addition should take approximately 30-60 minutes.

  • After the addition is complete, allow the grey, cloudy mixture to stir at room temperature for an additional 60 minutes to ensure complete consumption of the magnesium.

3. Reaction with 2-Butanone

  • Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

  • Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous ether in the dropping funnel.

  • Add the 2-butanone solution dropwise to the stirred, cold Grignard reagent over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

4. Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[4] This is a safer and often milder alternative to strong acids, which can promote elimination side reactions with the tertiary alcohol product.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-(3,5-Difluorophenyl)-2-butanol.

Section 6: References

  • Current time information in BT. (n.d.). Google. Retrieved February 18, 2026, from

  • Leon, T., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. ACS Publications. Retrieved February 18, 2026, from [Link]

  • RSC. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling. Retrieved February 18, 2026, from [Link]

  • University of Michigan. (n.d.). Grignard Reaction. Retrieved February 18, 2026, from

  • PMC. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved February 18, 2026, from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved February 18, 2026, from [Link]

  • Waymouth, R., & Moore, E. J. (1997). Metal fluoride stability. Chemical & Engineering News, 75(11), 6. American Chemical Society. Retrieved February 18, 2026, from [Link]

  • Speight, I. R., & Hanusa, T. P. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 25(3), 570. PMC. Retrieved February 18, 2026, from [Link]

  • Brainly.in. (2021). how can butan-2-one be converted into 2-methylbutan-2-ol by using grignard's reagent? Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved February 18, 2026, from [Link]

  • Quora. (2021). Why isn't fluorine used in a Grignard reagent? Retrieved February 18, 2026, from [Link]

  • Wellesley College. (n.d.). 25. The Grignard Reaction. Retrieved February 18, 2026, from [Link]

  • University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved February 18, 2026, from [Link]

  • Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide... Retrieved February 18, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved February 18, 2026, from [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 2-(3,5-Difluorophenyl)-2-butanol

Status: Operational Ticket ID: #CHIRAL-35DF-OH Subject: Optimization of Enantioselectivity (ee) in Quaternary Center Formation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHIRAL-35DF-OH Subject: Optimization of Enantioselectivity (ee) in Quaternary Center Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Asymmetric Catalysis Division

Executive Summary & Core Challenge

You are attempting to synthesize 2-(3,5-Difluorophenyl)-2-butanol , a tertiary alcohol possessing a quaternary chiral center. Unlike secondary alcohols (derived from aldehydes), tertiary alcohols are significantly more difficult to generate with high enantiomeric excess (ee) due to the lower steric differentiation between the methyl and ethyl groups at the pro-chiral ketone center.

The Specific Challenge: The 3,5-difluoro substitution pattern on the phenyl ring makes the ketone highly electrophilic. While this increases reactivity, it also makes the substrate prone to a racemic background reaction (uncatalyzed addition of diethylzinc). If the uncatalyzed rate competes with the chiral ligand-catalyzed rate, your ee will plummet.

The Solution Framework: To achieve >95% ee, we must utilize a Titanium(IV)-mediated alkylation system. The titanium serves a dual role: it acts as a Lewis acid to activate the ketone and as a scaffold for the chiral ligand to enforce facial selectivity.

Standard Operating Procedure (SOP)

Protocol: Titanium-Catalyzed Asymmetric Ethylation

Recommended Ligand Class: Camphorsulfonamide derivatives or BINOL-Ti complexes.

Reagents:

  • Substrate: 3,5-Difluoroacetophenone (1.0 equiv)

  • Alkylating Agent: Diethylzinc (Et₂Zn), 1.0 M in hexane (1.5 - 2.0 equiv)

  • Catalyst Precursor: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 - 1.5 equiv)

  • Chiral Ligand: (1R, 2S)-N-(2,4,6-trimethylbenzenesulfonyl)-norephedrine OR Camphorsulfonamide derivative (10-20 mol%)

  • Solvent: Toluene (Anhydrous) or CH₂Cl₂[1]

Step-by-Step Workflow:

  • Ligand Formation (Critical Step): In a flame-dried Schlenk flask under Argon, dissolve the Chiral Ligand (0.2 equiv) in anhydrous Toluene. Add Ti(OiPr)₄ (1.4 equiv).

    • Checkpoint: Stir at 40°C for 20 minutes. This "aging" period ensures the formation of the active monomeric catalytic species. The solution should turn clear/yellow.

  • Transmetallation: Cool the mixture to -20°C . Add Et₂Zn (1.5 equiv) dropwise.

    • Note: A color change (often to orange/red) indicates the formation of the bimetallic Zn-Ti complex.

  • Substrate Addition: Add 3,5-Difluoroacetophenone (1.0 equiv) slowly over 30 minutes.

    • Rate Control: Slow addition keeps the local concentration of ketone low, forcing it to react via the fast, chiral catalytic pathway rather than the racemic background pathway.

  • Reaction & Quench: Stir at 0°C to room temperature (monitor via HPLC). Quench with 1N HCl, extract with EtOAc, and purify via silica gel chromatography.

Troubleshooting Guide (Diagnostic & Repair)

Issue A: Low Enantioselectivity (< 80% ee)[1][2]
Potential CauseDiagnostic QuestionCorrective Action
Racemic Background Reaction Is the reaction extremely fast (< 1 hour)?Lower Temperature: Run the addition at -20°C or -40°C. The chiral catalytic pathway has a lower activation energy than the uncatalyzed background reaction; cooling favors the chiral path.
Incomplete Ligand Exchange Did you skip the "aging" step?Heat the Catalyst: Ensure the Ligand/Ti(OiPr)₄ mixture is stirred at 40°C or RT for at least 20 mins before adding Et₂Zn.
Substrate Reactivity Is the 3,5-difluoro ketone too "hot"?Slow Addition: Use a syringe pump to add the ketone over 1-2 hours. This starves the background reaction.
Ti(OiPr)₄ Quality Is your Ti(OiPr)₄ cloudy or solid?Distill Reagent: Titanium isopropoxide hydrolyzes to oligomers (Ti-O-Ti bridges) upon air exposure. These oligomers are catalytically inactive or non-selective. Use fresh, distilled Ti(OiPr)₄.
Issue B: Low Conversion / Stalled Reaction
Potential CauseDiagnostic QuestionCorrective Action
Moisture Contamination Did the Et₂Zn smoke vigorously?Dry Solvents: Et₂Zn is destroyed by water. Ensure toluene is distilled over Na/Benzophenone or passed through activated alumina.
Ligand Sterics Are you using a bulky TADDOL?Increase Ti Loading: For tertiary alcohols, stoichiometric Ti(OiPr)₄ is often required (1.2 equiv) rather than catalytic amounts, to drive the equilibrium.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a bimetallic transition state where the Titanium activates the carbonyl and the Zinc delivers the ethyl group.

Ti_Zn_Catalysis Figure 1: Bimetallic Transition State Assembly for Asymmetric Ethylation Ligand Chiral Ligand (Sulfonamide/BINOL) Complex Active Ti-Ligand Complex Ligand->Complex Ligand Exchange (Heat/Age) Ti Ti(OiPr)4 (Lewis Acid Scaffold) Ti->Complex TS Bimetallic Transition State (Ti activates O, Zn delivers Et) Complex->TS + Et2Zn (Transmetallation) Zn Et2Zn (Ethyl Source) Zn->TS Ketone 3,5-Difluoroacetophenone Ketone->TS Coordination Product Chiral Zinc Alkoxide TS->Product Alkyl Transfer (Rate Limiting) Product->Complex Catalyst Regeneration (If catalytic Ti used) Final 2-(3,5-Difluorophenyl)-2-butanol (Target) Product->Final Acidic Workup (Hydrolysis)

Caption: The active catalyst is a chiral Titanate complex. The Zinc reagent coordinates to the complex, creating a rigid environment where the ethyl group can only attack the ketone from one face (Re or Si).

Frequently Asked Questions (FAQ)

Q1: Can I use Grignard reagents (EtMgBr) instead of Diethylzinc? A: Generally, No . Grignard reagents are too reactive. They will attack the ketone immediately in solution (background reaction) before coordinating effectively with the chiral ligand, leading to a racemic product. The Zn-Ti system is preferred because Et₂Zn is less nucleophilic and requires the Lewis Acid activation of the Ti-Ligand complex to react, ensuring high ee.

Q2: Why does the 3,5-difluoro substitution matter? A: The fluorine atoms are electron-withdrawing. This lowers the LUMO energy of the carbonyl carbon, making it more susceptible to nucleophilic attack. While this improves yield, it increases the risk of the non-selective background reaction. You must be stricter with temperature control (-20°C) compared to unsubstituted acetophenone.

Q3: How do I determine the absolute configuration (R vs S)? A: For 2-phenyl-2-butanol derivatives, the elution order on chiral HPLC (e.g., Chiralcel OD-H or AD-H) is predictable but must be confirmed. Typically, using a ligand derived from (1R, 2S)-ephedrine or (S)-BINOL will yield the (S)-alcohol (assuming standard CIP priority). However, you should verify this via optical rotation comparison with literature values for similar fluorinated analogs or X-ray crystallography of a derivative.

Q4: What is the best method to purify the product? A: The main impurity is often the reduction product (1-(3,5-difluorophenyl)ethanol) formed via


-hydride elimination if the reaction stalls. This secondary alcohol is easily separable from your target tertiary alcohol by silica gel chromatography (the tertiary alcohol is usually less polar).

References

  • Ramón, D. J., & Yus, M. (1998). First enantioselective addition of diethylzinc and dimethylzinc to prostereogenic ketones catalysed by camphorsulfonamide-titanium alkoxide derivatives.[2][3] Tetrahedron: Asymmetry, 9(17), 3117-3123. Link

  • Krasik, P. (2025). Highly Enantioselective Addition of Dialkylzinc Reagents to Ketones Promoted by Titanium Tetraisopropoxide.[3] ResearchGate.[4] Link

  • Yus, M., et al. (2002). Catalytic enantioselective addition of dialkylzinc to ketones.[5][2][3][6] Tetrahedron, 58(32), 6425-6431. Link

  • Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Ketones: Mechanistic Studies and New Ligands. Accounts of Chemical Research, 38(11), 899-907. Link

Sources

Optimization

Technical Support Center: Scaling Up 2-(3,5-Difluorophenyl)-2-butanol Production

Welcome to the technical support center for the synthesis and scale-up of 2-(3,5-Difluorophenyl)-2-butanol. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3,5-Difluorophenyl)-2-butanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established best practices for Grignard reactions and their scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2-(3,5-Difluorophenyl)-2-butanol.

Q1: What is the most common and scalable synthetic route for 2-(3,5-Difluorophenyl)-2-butanol?

The most prevalent method is the Grignard reaction. This involves the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with a ketone.[1][2] There are two primary, equally viable pathways:

  • Pathway A: Reacting (3,5-Difluorophenyl)magnesium bromide (formed from 1-bromo-3,5-difluorobenzene and magnesium) with butan-2-one.

  • Pathway B: Reacting ethylmagnesium bromide (formed from bromoethane and magnesium) with 1-(3,5-difluorophenyl)ethan-1-one.

Both routes are effective, and the choice often depends on the cost and availability of the starting materials.

Q2: What are the primary challenges when scaling this Grignard reaction from the lab to a pilot plant?

Scaling up Grignard reactions presents several critical challenges:

  • Reaction Initiation: Grignard reactions can have a variable induction period. What starts easily on a small scale can be difficult to initiate in a large reactor.[3][4]

  • Heat Management: The formation of the Grignard reagent is a highly exothermic process.[5][6][7] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more difficult and increasing the risk of a runaway reaction.[8][9]

  • Impurity Profile: Side reactions, such as the formation of biphenyl impurities, can become more pronounced at larger scales due to localized high concentrations and temperature fluctuations.[5][10][11]

  • Homogeneity: Ensuring efficient mixing in a large reactor is crucial to maintain consistent temperature and reagent concentration, but it can be challenging.

Q3: What is a realistic yield and purity to expect?

  • Lab Scale (1-50 g): On a well-optimized lab scale, yields of 75-85% are commonly achievable. Purity, after purification (e.g., column chromatography or distillation), should exceed 98%.

  • Pilot/Production Scale (1 kg+): At scale, yields may be slightly lower, typically in the 70-80% range, to ensure safety and process control. The focus shifts to achieving consistent purity (e.g., >99%) through robust purification methods like crystallization or fractional distillation, which are more amenable to large quantities than chromatography.

Q4: What are the most critical safety precautions for this process?

  • Anhydrous Conditions: Grignard reagents react violently with water.[5][12] All glassware, solvents, and reagents must be scrupulously dry.[13]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[5][11]

  • Exotherm Control: Use a well-maintained reactor with efficient cooling capacity. The addition of the aryl/alkyl halide to form the Grignard reagent, and the subsequent addition of the ketone, must be done slowly and controllably to manage the heat generated.[6][9]

  • Solvent Choice: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are typically used.[2] THF is often preferred for larger scales over diethyl ether due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[9]

Section 2: Troubleshooting Guide for Grignard Synthesis Scale-Up

This guide provides a systematic approach to identifying and solving common problems encountered during the scale-up of the 2-(3,5-Difluorophenyl)-2-butanol synthesis.

Problem Probable Causes Solutions & Explanations
1. Reaction Fails to Initiate A. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the reaction.[1][13] B. Presence of Moisture: Trace water in glassware, solvents, or reagents will quench the Grignard reagent as it forms.[12] C. Low Reactivity of Aryl Halide: While less common with bromo- or iodo-aromatics, impurities in the halide can inhibit the reaction.[14]A. Magnesium Activation:Mechanical: In the reactor, stir the dry magnesium turnings vigorously under an inert atmosphere to mechanically break the oxide layer. Crushing a few pieces can also help.[1][12] • Chemical: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple iodine vapor is a good visual indicator of activation.[1][14] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[13]B. Ensure Anhydrous Conditions:Glassware/Reactor: Dry all equipment in an oven (>120°C) overnight or flame-dry under vacuum and cool under a stream of inert gas.[13] • Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF).[9]C. Reagent Purity: • Use high-purity starting materials. If the halide is suspect, consider filtering it through a plug of activated alumina.
2. Low Yield of Target Product A. Poor Temperature Control: An uncontrolled exotherm can lead to side reactions, primarily Wurtz coupling.[6][8] B. Inefficient Mixing/Slow Addition: Adding the halide or ketone too quickly creates high local concentrations, favoring side reactions.[6][13] C. Premature Quenching: Ingress of air/moisture during the reaction will destroy the Grignard reagent.A. Thermal Management: • Maintain the reaction temperature at a gentle reflux. The reaction is highly exothermic, so cooling may be necessary once initiated.[5][6] • Ensure the reactor's cooling system is sufficient for the batch size. Perform calorimetric studies at the lab scale to understand the heat flow before scaling up.[8]B. Controlled Addition: • Add the halide solution dropwise to the magnesium suspension. The rate should be adjusted to maintain a steady, controllable reflux.[6][9] • After Grignard formation, add the ketone solution slowly, again controlling the temperature. Inverse addition (adding the Grignard reagent to the ketone) can sometimes minimize side reactions.[11]C. Maintain Inert Atmosphere: • Ensure a positive pressure of nitrogen or argon throughout the entire process, including reagent additions and sampling.
3. High Levels of Biphenyl Impurity A. Wurtz-Type Coupling: The primary cause is the reaction of the formed Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene to form 3,3',5,5'-tetrafluorobiphenyl.[5][10] B. High Temperature: This side reaction is favored at higher temperatures.[10][13]A. Optimize Addition & Mixing: • Slow, subsurface addition of the aryl halide into a well-agitated suspension of magnesium ensures it reacts with the magnesium surface rather than another Grignard molecule.[13] • This minimizes local concentration build-up of the halide.[6]B. Strict Temperature Control: • Maintain the lowest practical temperature that allows for a reasonable reaction rate (typically gentle reflux of the solvent). Avoid aggressive heating.
4. Difficulties in Product Isolation / Purification A. Emulsion during Workup: The formation of magnesium salts (Mg(OH)Br) during the aqueous quench can lead to stable emulsions, making phase separation difficult. B. Co-distillation with Impurities: The biphenyl impurity has a boiling point that can be close to the product, making simple distillation challenging. C. Product is a Viscous Liquid/Oil: This can make handling and purification by crystallization difficult.[15]A. Optimized Quench & Workup: • Quench the reaction by slowly adding the reaction mixture to a cold, stirred solution of aqueous acid (e.g., 1M HCl or saturated NH₄Cl). This dissolves the magnesium salts. • If emulsions persist, adding more organic solvent or brine can help break them.B. Advanced Purification:Fractional Vacuum Distillation: Use a fractionating column (e.g., Vigreux or packed) under reduced pressure to effectively separate the product from the higher-boiling biphenyl impurity. • Crystallization: If the crude product can be induced to crystallize, this is an excellent method for purification at scale. Try dissolving the crude oil in a minimal amount of a hot non-polar solvent (e.g., heptane) and cooling slowly. Seeding with a pure crystal may be necessary.C. Handling Oils: • If crystallization fails, high-vacuum distillation is the most reliable method. Ensure the vacuum pump and pressure gauge are working correctly to achieve the necessary low pressure.

Section 3: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2-(3,5-Difluorophenyl)-2-butanol (Pathway A)

Materials:

  • Magnesium turnings

  • 1-Bromo-3,5-difluorobenzene

  • Butan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen line.

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum. Cool to room temperature under a positive pressure of nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under nitrogen until purple iodine vapors are observed and coat the turnings. Allow to cool.

  • Grignard Formation: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the bromide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle bubbling, and a slight exotherm.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of butan-2-one (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 20°C.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation.

Section 4: Visualized Workflows

Diagram 1: Grignard Reaction & Workup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Dry Glassware & Solvents Activate Activate Mg with Iodine Dry->Activate Grignard Form Grignard Reagent (Slow Aryl Halide Addition) Activate->Grignard Ketone Add Ketone Solution (Control Temperature) Grignard->Ketone Quench Quench in Acidic Water Ketone->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Purify Purify (Distillation/Crystallization) Wash->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Workflow for Grignard synthesis and purification.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Did the reaction initiate properly? Start->Q1 A1_Yes Check Reagent Addition & Temp. Q1->A1_Yes Yes A1_No Review Mg Activation & Anhydrous Conditions Q1->A1_No No Q2 Was the exotherm controlled? A1_Yes->Q2 A2_Yes Check for Air/Moisture Leaks Q2->A2_Yes Yes A2_No Improve Cooling & Slow Addition Rate Q2->A2_No No Q3 Was the workup clean? A2_Yes->Q3 A3_Yes Analyze Impurity Profile (GC/MS) Q3->A3_Yes Yes A3_No Optimize Quench & Extraction Protocol Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yield.

Section 5: References

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]

  • Brainly. (2023, June 2). How can biphenyl be formed in a Grignard reaction, and how can it be minimized?[Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Numerade. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Modern Scientific Press. (2013, December 31). Preparation of Polyaromatic Alcohols from Waste Petroleum Products by Phase Transfer Catalysis. [Link]

  • Schnyder Safety & Engineering AG. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]

  • ACS Publications. (2024, July 25). Kilogram-Scale Synthesis of Ph3P+CF2CO2–. [Link]

  • Google Patents. (n.d.). WO2009084029A2 - Improved process for the preparation of (2r,3s)-2-(2,4- difluqrophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol.

  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. [Link]

  • Vaia. (2023, January 13). Purification: Process, Methods & Purpose. [Link]

  • Grignard reagent formation. (n.d.). [Link]

  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. [Link]

  • arXiv.org. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.

  • PMC. (n.d.). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. [Link]

  • Save My Exams. (2025, January 5). Reactions of Alcohols. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-(3,5-Difluorophenyl)-2-butanol

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)-2-butanol From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)-2-butanol. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)-2-butanol

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)-2-butanol. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this tertiary alcohol, typically achieved through the Grignard reaction of a 3,5-difluorophenylmagnesium halide with acetone, is a powerful C-C bond-forming reaction.[1][2][3][4] However, its success is highly sensitive to reaction conditions. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction resulted in a very low yield, or it failed completely. What are the most likely causes and how can I systematically troubleshoot this?

Answer: A low or zero yield in a Grignard synthesis is most often traced back to two primary culprits: inactivation of the Grignard reagent by protic contaminants or failure of the Grignard reagent to form in the first place. Grignard reagents are potent bases and will react readily with even trace amounts of water or other acidic protons, quenching the reagent before it can react with the ketone.[3][5][6]

To troubleshoot, follow this logical progression:

  • Verify Anhydrous Conditions: This is the most critical parameter. Ensure all glassware was rigorously flame-dried or oven-dried immediately before use and assembled under a positive pressure of an inert gas (Nitrogen or Argon). All solvents (typically THF or diethyl ether) must be anhydrous grade and preferably freshly distilled from a suitable drying agent.[6][7]

  • Assess Magnesium Activation: Magnesium metal is passivated by a layer of magnesium oxide on its surface, which prevents the reaction with the aryl halide.[3][8] If the reaction does not initiate (no spontaneous warming, bubbling, or cloudy appearance), the magnesium requires activation. See Protocol 1 for activation methods.

  • Check Reagent Quality: Ensure the 1-bromo-3,5-difluorobenzene is pure and the acetone is anhydrous. Commercially purchased Grignard reagents should be titrated before use to confirm their molarity, as they can degrade over time.[6]

G Start Low or No Yield Observed Check_Anhydrous Were all glassware and solvents scrupulously dried under inert gas? Start->Check_Anhydrous Check_Initiation Did the Grignard formation initiate (exotherm, bubbling)? Check_Anhydrous->Check_Initiation Yes Fix_Anhydrous SOLUTION: Flame-dry all glassware. Use fresh anhydrous solvent. Maintain inert atmosphere. Check_Anhydrous->Fix_Anhydrous No Check_Side_Products Analysis of crude reaction: What is the main component? Check_Initiation->Check_Side_Products Yes Activate_Mg SOLUTION: Activate Mg with iodine or crushing. See Protocol 1. Check_Initiation->Activate_Mg No Biphenyl_Issue Impurity is 3,3',5,5'-tetrafluorobiphenyl. See Q2. Check_Side_Products->Biphenyl_Issue Biphenyl Ketone_Issue Starting ketone (acetone) recovered. See Q3. Check_Side_Products->Ketone_Issue Ketone Halide_Issue Starting aryl halide recovered. Check_Side_Products->Halide_Issue Aryl Halide Halide_Issue->Activate_Mg

Question 2: My primary byproduct is a non-polar compound I've identified as 3,3',5,5'-tetrafluorobiphenyl. How do I prevent its formation?

Answer: The formation of a biphenyl species is a classic side reaction in Grignard syntheses known as a Wurtz-type coupling.[3] It occurs when the Grignard reagent (acting as a nucleophile) attacks the C-Br bond of another molecule of 1-bromo-3,5-difluorobenzene. This is particularly favored under conditions of high local concentration of the aryl halide and at elevated temperatures.[9][10]

Solutions to Minimize Biphenyl Formation:

  • Slow Addition: Add the solution of 1-bromo-3,5-difluorobenzene to the magnesium suspension dropwise using an addition funnel. This maintains a low concentration of the halide at any given time, favoring its reaction with the magnesium surface over coupling with an already-formed Grignard molecule.

  • Temperature Control: The Grignard formation is exothermic.[7] Maintain a gentle reflux by controlling the addition rate. If necessary, use a water bath to dissipate excess heat. Avoid aggressive external heating, as this significantly promotes the coupling side reaction.[9]

  • Vigorous Stirring: Ensure the magnesium turnings are well-suspended and the solution is homogenous to promote efficient reaction at the metal surface and dissipate heat.

Question 3: I recovered most of my starting material, acetone, after the workup. Why didn't the addition reaction occur?

Answer: Recovering the ketone starting material indicates that the Grignard reagent, while successfully formed, did not add to the carbonyl. This is typically due to two competing side reactions where the Grignard reagent acts as a base or a reducing agent instead of a nucleophile.[2][3]

  • Enolization: The Grignard reagent can act as a base and abstract an alpha-proton from acetone to form a magnesium enolate. During the acidic workup, this enolate is simply protonated back to acetone.[2][6] This is more common with sterically hindered ketones, but can occur with acetone if conditions are not optimal.

  • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction). While the 3,5-difluorophenyl group lacks β-hydrogens, impurities in the Grignard reagent or the reagent itself acting on another molecule could potentially lead to minor reduction pathways.

Solutions to Favor Nucleophilic Addition:

  • Low-Temperature Addition: Add the acetone dropwise to the Grignard reagent solution while maintaining a low temperature (e.g., 0 °C to -20 °C).[11] Lower temperatures disfavor the enolization pathway and favor the desired nucleophilic addition.

  • Reverse Addition: In some cases, adding the Grignard reagent slowly to the ketone solution (reverse addition) can minimize enolization by ensuring the ketone is never in excess.

  • Use of Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium species in situ, which strongly favors addition over enolization. This is known as the Luche reaction.[6]

Question 4: My yield is significantly reduced after the workup and purification steps. How can I improve my product isolation?

Answer: Product loss during workup is a common issue. Tertiary alcohols, especially those with some polarity, can be challenging to extract efficiently.

Optimization Strategies for Workup and Purification:

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[6][9] This is generally preferred over strong acids like HCl, which can be too exothermic and may promote elimination side reactions of the tertiary alcohol product.

  • Extraction: The product will be in the organic layer (ether or THF). Separate the layers and extract the aqueous layer multiple times (at least 3x) with fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover all the product.[6] Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and removes the majority of dissolved water before the final drying step.

  • Drying and Filtration: Dry the organic solution over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you add enough drying agent until some remains free-flowing. Filter the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Question 1: What is the standard synthetic protocol, including recommended stoichiometry and conditions?

Answer: The most reliable method is the Grignard reaction between 1-bromo-3,5-difluorobenzene and magnesium turnings, followed by nucleophilic addition to acetone.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carbonyl Addition cluster_2 Step 3: Workup & Purification Aryl_Halide 1-Bromo-3,5-difluorobenzene (1.0 eq) Grignard 3,5-Difluorophenyl- magnesium Bromide Aryl_Halide->Grignard Mg Magnesium Turnings (1.2 eq) Mg->Grignard Solvent1 Anhydrous THF or Et2O Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Add Ketone @ 0°C Ketone Anhydrous Acetone (1.1 eq) Ketone->Alkoxide Quench Sat. aq. NH4Cl Alkoxide->Quench Quench Reaction Extraction Extraction (Et2O or EtOAc) Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 2-(3,5-Difluorophenyl)-2-butanol Purification->Product

ParameterRecommendationRationale
Aryl Halide 1-bromo-3,5-difluorobenzeneBromides offer a good balance of reactivity for Grignard formation.
Magnesium 1.2 - 1.5 equivalentsAn excess ensures complete consumption of the more valuable aryl halide.[7]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to stabilize the Grignard reagent.[3] THF is often preferred for its higher boiling point and better solvating properties.[12][13]
Ketone Anhydrous Acetone (1.1 - 1.2 eq)A slight excess ensures the Grignard reagent is the limiting reactant.
Formation Temp. Gentle Reflux (~35-65 °C)Controlled by the rate of aryl halide addition.
Addition Temp. 0 °C (ice bath)Adding the ketone at low temperature minimizes side reactions like enolization.[6]
Reaction Time 1-2 hours post-additionAllows the reaction to proceed to completion.
Workup Saturated aq. NH₄ClProvides a mild quench to protonate the alkoxide and neutralize excess Grignard reagent.[6]

Question 2: Are there specific safety precautions for handling 3,5-difluorophenylmagnesium bromide?

Answer: Yes. All Grignard reactions carry inherent risks that must be managed with proper laboratory procedure.

  • Flammability & Pyrophoricity: Grignard reagents and the ether solvents used are highly flammable.[12][14] Concentrated Grignard solutions can be pyrophoric (ignite spontaneously on contact with air). Never perform this reaction near an open flame and always have a suitable fire extinguisher (Class D for metal fires, or CO₂) nearby.

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with acetone are highly exothermic.[7][12] The rate of addition must be carefully controlled to prevent a runaway reaction. Always have an ice bath ready to cool the reaction if it becomes too vigorous.[7][12]

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrocarbon gases.[5] Ensure the reaction is protected from all sources of moisture.

  • Fluorinated Aryl Grignards: While the primary concern is with trifluoromethyl-substituted phenyl Grignards, which have been reported to be explosive, caution should be exercised.[14] The electron-withdrawing nature of fluorine atoms can affect reagent stability. Always perform the reaction behind a blast shield, especially when working on a larger scale.

Question 3: How can I confirm the formation of my Grignard reagent and determine its concentration before proceeding?

Answer: Confirming the formation and knowing the exact concentration of your Grignard reagent is crucial for stoichiometry and can save you from wasting the ketone in a failed reaction.

  • Visual Confirmation: Successful initiation is usually marked by the disappearance of the metallic sheen on the magnesium, the solution turning cloudy and gray/brown, and gentle, spontaneous refluxing of the solvent.

  • Titration: The most accurate method is to determine the molarity of the active Grignard reagent via titration. A common and simple method is the iodine titration. See Protocol 2 for a detailed procedure. Knowing the exact concentration allows for the precise addition of your ketone, which is critical for optimizing yield and minimizing waste.[6]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

Method A: Mechanical Activation

  • Under a stream of inert gas, place the magnesium turnings in the flame-dried reaction flask.

  • Using a flame-dried glass rod, gently crush some of the turnings against the side of the flask to expose a fresh, unoxidized metal surface.[9]

Method B: Chemical Activation with Iodine

  • Under an inert atmosphere, add the magnesium turnings to the reaction flask.

  • Add a single, small crystal of iodine (I₂).[3][7][13]

  • Gently warm the flask with a heat gun until the purple iodine vapor is visible. The iodine reacts with the magnesium surface to form MgI₂, which helps to etch away the passivating MgO layer.

  • Allow the flask to cool before adding the solvent and proceeding with the synthesis.

Protocol 2: Titration of Grignard Reagent with Iodine

  • In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) (e.g., 254 mg, 1.0 mmol) in anhydrous THF or diethyl ether (10 mL). The solution will be a dark brown/yellow color.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add your prepared Grignard reagent solution dropwise from a syringe while stirring vigorously. The Grignard reagent reacts with I₂ in a 2:1 ratio (2 RMgX + I₂ → R-R + 2 MgXI).

  • The endpoint is the complete disappearance of the brown/yellow color, resulting in a colorless or slightly cloudy solution.[6]

  • Record the volume of Grignard reagent added.

    • Calculation: Molarity (M) = (2 * moles of I₂) / (Volume of Grignard reagent in L)

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Journal of Chemical Education. (N.A.). Grignard Synthesis of Various Tertiary Alcohols. Available at: [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (N.A.). Grignard Reaction. Available at: [Link]

  • American Chemical Society. (N.A.). Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Valerophenone in Grignard Reactions.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Available at: [Link]

  • University of Wisconsin-Madison. (N.A.). Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Google Patents. (N.A.). Synthesis of (3S)-2-(2,4-difluorophenyl)-3-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy).
  • Swarthmore College. (N.A.). Grignard Reaction. Available at: [Link]

  • ADICHEMISTRY. (N.A.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • PMC. (2025). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • ResearchGate. (2025). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • BenchChem. (2025). optimizing reaction conditions for 2-Phenyl-1-butanol synthesis.
  • Vedantu. (2024). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Available at: [Link]

  • ResearchGate. (N.A.). Optimization of the Grignard reagent formation. Available at: [Link]

  • ChemRxiv. (2024). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. Available at: [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Google Patents. (N.A.). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • DSpace@MIT. (N.A.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available at: [Link]

  • Quick Company. (N.A.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available at: [Link]

  • Chegg.com. (2023). Devise an efficient synthesis of 2-phenyl-2-butanol. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)-2-butanol

An in-depth guide to the purification of 2-(3,5-Difluorophenyl)-2-butanol, this technical support center provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-(3,5-Difluorophenyl)-2-butanol, this technical support center provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this critical chemical intermediate. As a senior application scientist, this guide emphasizes not just the procedural steps but the underlying chemical principles to empower users to make informed decisions during their purification workflows.

Introduction

2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol often synthesized via the Grignard reaction, typically by adding ethylmagnesium bromide to 3',5'-difluoroacetophenone.[1][2][3] The successful synthesis is only half the battle; achieving high purity is paramount for its use in subsequent research and development stages. Impurities can arise from unreacted starting materials, side reactions, or residual solvents, all of which can interfere with downstream applications.[4][5] This guide provides a structured approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-(3,5-Difluorophenyl)-2-butanol?

A1: The impurity profile is largely dictated by the synthesis method, which is typically a Grignard reaction. Common impurities include:

  • Unreacted Starting Materials: The most common impurity is the starting ketone, 3',5'-difluoroacetophenone.

  • Grignard-Related Byproducts:

    • Wurtz Coupling Products: Formed from the reaction of the Grignard reagent with the organic halide.[6]

    • Enolization Products: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, which results in the recovery of the starting ketone after acidic workup.[6]

    • Reduction Products: Sterically hindered Grignard reagents can sometimes reduce the ketone to a secondary alcohol, though this is less common for this specific transformation.[1]

  • Residual Solvents: Ethers (diethyl ether, THF), hydrocarbons (hexane, toluene) used in the reaction and workup, and alcohols (if used for quenching) are common.[4][7]

  • Water: Residual moisture from the workup process.

Q2: What is the best overall strategy for purifying the crude product?

A2: A multi-step approach is most effective.

  • Aqueous Workup: A carefully performed aqueous workup is the first line of defense. Washing the organic layer with a mild acid (like saturated ammonium chloride solution) followed by brine will remove most inorganic salts and water-soluble impurities.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the reaction solvent.

  • Primary Purification: Depending on the physical state of your product (solid or oil), this will be either recrystallization or column chromatography.

  • Final Drying: High-vacuum drying to remove the last traces of residual solvents.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity analysis. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.[8] The characteristic signals of the product should be clean and free of peaks corresponding to starting materials or byproducts. The broad singlet of the hydroxyl proton can be confirmed by adding a drop of D₂O, which will cause the peak to disappear.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and confirming the molecular weight of the product.[10][11] Derivatization may be necessary to improve the analysis of this polar alcohol.[12]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities. A reversed-phase C18 column is a good starting point.[13] Fluorinated HPLC phases can also offer unique selectivity for separating fluorinated compounds.[14][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q4: My NMR spectrum shows a significant amount of unreacted 3',5'-difluoroacetophenone. How can I remove it?

A4: The starting ketone is structurally similar to the product, but its carbonyl group provides a handle for separation.

  • Method 1: Column Chromatography (Most Reliable) This is the most effective method. The product alcohol is more polar than the starting ketone due to the hydroxyl group. Therefore, it will have a lower Rf value on a silica gel TLC plate. A gradient elution on a silica gel column is recommended.

    • Workflow Diagram: Chromatographic Purification

      G A Crude Product (Dissolved in minimal DCM) B Load onto Silica Gel Column (Packed with Hexane) A->B C Elute with Low Polarity Solvent (e.g., 95:5 Hexane:EtOAc) B->C D Collect Fractions Containing 3',5'-Difluoroacetophenone (Higher Rf) C->D E Increase Solvent Polarity (e.g., 80:20 Hexane:EtOAc) C->E Gradually F Collect Fractions Containing 2-(3,5-Difluorophenyl)-2-butanol (Lower Rf) E->F G Combine Pure Fractions (Verify by TLC) F->G H Evaporate Solvent G->H

      Caption: Workflow for chromatographic separation of ketone and alcohol.

  • Method 2: Chemical Scavenging (Advanced) If chromatography is not an option, you can use a scavenger resin that reacts with ketones, such as a Girard's reagent-based resin. This is a more specialized technique.

Q5: After removing the solvent, my product is a persistent, non-crystallizing oil. What can I do?

A5: Tertiary alcohols can be difficult to crystallize, and the presence of minor impurities often prevents crystallization by acting as "anti-solvents".[16]

  • Step 1: Confirm Purity. First, analyze a small sample by GC-MS or NMR to ensure the oil is indeed your product and not primarily impurities.

  • Step 2: Attempt Co-distillation. Add a high-boiling, non-polar solvent like toluene and evaporate it under high vacuum. This can help azeotropically remove trace amounts of water or other volatile impurities.

  • Step 3: Attempt Recrystallization from a Solvent Pair.

    • Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., diethyl ether or ethyl acetate).

    • Slowly add a "poor" solvent in which it is insoluble (e.g., hexane or pentane) dropwise at room temperature until the solution becomes faintly cloudy.[17]

    • Add a single drop of the "good" solvent to clarify the solution.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Allow the solution to stand undisturbed, first at room temperature, then in a refrigerator or freezer.

Q6: I am trying to perform a vacuum distillation, but the product seems to be decomposing. How can I avoid this?

A6: Tertiary alcohols are prone to elimination (dehydration) to form alkenes at elevated temperatures, especially if any acidic residue is present.

  • Ensure a Neutral pH: Before distilling, wash the crude product thoroughly with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid from the workup.

  • Use a Lower Temperature and Higher Vacuum: The key is to lower the boiling point as much as possible. A high-quality vacuum pump is essential.

  • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures by reducing the distance between the boiling flask and the condenser.

ParameterRecommendationRationale
Vacuum Level < 1 mmHgLowers the boiling point significantly to prevent thermal decomposition.
Bath Temperature Keep as low as possible, ideally < 100°CMinimizes the rate of the acid-catalyzed dehydration side reaction.
Glassware Ensure all glassware is scrupulously dry and base-washed if necessary.Residual acid on glass surfaces can catalyze decomposition.

Table 1. Recommended Conditions for Vacuum Distillation of Tertiary Alcohols.

Q7: How do I choose the best analytical method to detect trace impurities?

A7: The choice depends on the expected nature of the impurity.

  • Troubleshooting Logic: Selecting an Analytical Technique

    G leaf leaf A Impurity Volatile? B Impurity Contains Fluorine? A->B No leaf1 leaf1 A->leaf1 Yes GC-MS C Need Quantitative Data? B->C No leaf2 leaf2 B->leaf2 Yes ¹⁹F NMR leaf3 leaf3 C->leaf3 No ¹H / ¹³C NMR leaf4 leaf4 C->leaf4 Yes HPLC-UV/MS

    Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

Protocol 1: General Purpose Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude 2-(3,5-Difluorophenyl)-2-butanol in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or the eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purity Analysis by HPLC

  • Instrumentation: Use an HPLC system with a UV detector.[13]

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[13]

    • Solvent B: Acetonitrile or Methanol.[13]

  • Gradient Elution:

    • Start with a higher percentage of Solvent A (e.g., 70%).

    • Run a linear gradient over 15-20 minutes to a higher percentage of Solvent B (e.g., 95%).

    • Hold for 5 minutes before returning to initial conditions for re-equilibration.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Detection: Monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm.

References

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Grignard Reaction. Organic Chemistry Portal.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Resolution and Reactions of Tertiary Alcohols. RSC Publishing.
  • Recrystalliz
  • The Grignard Reaction | Synthesis of Alcohols. YouTube.
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Chem355 Labbook-2020. Unknown Source.
  • Two-Solvent Recrystalliz
  • Diagnostic Effect of D2O on the 1H NMR spectrum of butan-2-ol (2-butanol). doc brown's advanced organic chemistry revision notes.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
  • A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Altern
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Deriv
  • Where Do Impurities In Pharmaceutical Analysis Come
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace.
  • Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves. Journal of Medicinal Plants Research.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization of 2-(3,5-Difluorophenyl)-2-butanol

Introduction Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers working with the chiral tertiary alcohol, 2-(3,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers working with the chiral tertiary alcohol, 2-(3,5-Difluorophenyl)-2-butanol. This molecule is a valuable chiral building block in pharmaceutical synthesis; however, its tertiary benzylic structure makes it highly susceptible to racemization, a process that can compromise the stereochemical integrity and, consequently, the biological activity of downstream products. This document is designed to help you understand the underlying mechanisms of racemization and implement robust strategies to preserve the enantiopurity of your material throughout your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is 2-(3,5-Difluorophenyl)-2-butanol particularly susceptible to it?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For 2-(3,5-Difluorophenyl)-2-butanol, the chiral center is a tertiary carbon atom attached to a phenyl ring (a benzylic position). This specific structural feature is the primary reason for its instability.

The racemization process is typically catalyzed by acid (Brønsted or Lewis) and proceeds through an SN1-type mechanism:

  • Protonation: An acid protonates the hydroxyl (-OH) group, converting it into a good leaving group (-OH₂⁺).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a planar, achiral tertiary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the phenyl ring.

  • Nucleophilic Attack: A nucleophile (typically water from the reaction medium) can then attack the planar carbocation from either face with equal probability. This non-specific attack results in the formation of both the (R) and (S) enantiomers in a 1:1 ratio, thus leading to a racemic mixture.[2]

Tertiary alcohols, in general, are prone to this mechanism, and the benzylic position further enhances the stability of the critical carbocation intermediate, making racemization a significant challenge.[3][4]

Q2: At what stages of my experimental workflow is racemization most likely to occur?

A2: Loss of enantiomeric excess (ee) can occur at multiple stages. Vigilance is required throughout the entire process:

  • During Synthesis: If the reaction conditions are acidic or involve high temperatures, racemization of the product can occur in situ.

  • Aqueous Workup: Quenching a reaction with strong aqueous acid or failing to neutralize acidic byproducts can readily cause racemization during extraction.

  • Purification: This is the most common and often overlooked source of racemization. Standard silica gel chromatography is notoriously problematic as the silica surface is acidic and can catalyze the formation of the benzylic carbocation.[5]

  • Solvent Removal: Concentrating the purified product from protic solvents (like methanol or ethanol) at elevated temperatures can be detrimental.

  • Storage: Long-term storage of the alcohol, especially if dissolved in slightly acidic or protic solvents, or if exposed to acidic impurities, can lead to a gradual decrease in enantiomeric purity.

Q3: How can I accurately measure the enantiomeric excess (ee) of my compound?

A3: The gold standard for determining the enantiomeric excess of chiral compounds like 2-(3,5-Difluorophenyl)-2-butanol is chiral chromatography.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method. It involves separating the enantiomers on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly effective for aromatic alcohols.[7]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations with reduced solvent consumption.[8]

For both techniques, the enantiomers will have different retention times, and the ee can be calculated by integrating the peak areas of the two enantiomers. It is crucial to have a reliable analytical method in place to check the ee at various stages of your process to pinpoint any steps causing racemization.

Section 2: Troubleshooting Guide: Loss of Enantiomeric Purity

Primary Issue: You've started with enantiopure or highly enriched 2-(3,5-Difluorophenyl)-2-butanol, but after workup and purification, chiral analysis shows a significant drop in enantiomeric excess (ee).

Q: My aqueous workup seems to be the problem. How can I perform it safely?

A: An aggressive aqueous workup is a common pitfall. Strong acids must be avoided.

  • Causality: Any acidic environment will promote the formation of the planar carbocation, leading to racemization.

  • Solution: Always use a mild base to neutralize the reaction mixture and any acidic byproducts before extraction. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Wash the organic layer thoroughly with NaHCO₃ solution followed by brine. Perform all workup steps at low temperatures (0-5 °C) to minimize the rate of any potential side reactions.

Q: I suspect my column chromatography is causing racemization. What are my options?

A: Standard silica gel is acidic and is a primary cause of racemization for sensitive tertiary alcohols.[5] You must modify your purification strategy.

  • Causality: The Lewis acid sites on the surface of silica gel can coordinate to the hydroxyl group, facilitating its departure and initiating the racemization cascade.

  • Solutions:

    • Neutralized Silica: Pre-treat the silica gel by slurrying it in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.

    • Neutral Alumina: Use neutral aluminum oxide (Alumina, Brockmann I-III) as the stationary phase. It is generally less acidic than silica and is a much safer option for acid-sensitive compounds.[5]

    • Preparative Chiral HPLC/SFC: For high-value material or when other methods fail, preparative chiral chromatography is the most reliable method as it separates enantiomers directly and can often be performed under non-acidic conditions.

Q: Could my choice of solvent or storage conditions be degrading my product's enantiopurity?

A: Yes, absolutely. The long-term stability of your compound depends heavily on its environment.

  • Causality: Protic solvents (like alcohols) can participate in proton exchange and potentially facilitate racemization over time, especially if trace acid is present. Elevated temperatures accelerate this process.[1]

  • Solution:

    • Solvent Removal: After purification, remove the solvent under reduced pressure at the lowest possible temperature (e.g., ≤ 30 °C).

    • Storage: Store the pure alcohol neat as a solid or oil if possible. If a solution is required, use a non-polar, aprotic solvent like hexane or toluene. Store in a tightly sealed vial at low temperature (e.g., -20 °C) in the dark.

Section 3: Recommended Protocols

Protocol 3.1: Racemization-Free Aqueous Workup
  • Cool the crude reaction mixture to 0 °C in an ice-water bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is ≥ 8.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic phase once with saturated aqueous NaHCO₃ solution, followed by one wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.

  • Immediately analyze a small aliquot of the crude product by chiral HPLC/SFC to establish a baseline ee before purification.

Protocol 3.2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general starting point. Method optimization is likely required.

  • Column Selection: Choose a polysaccharide-based chiral stationary phase. Columns like Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[8]

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in the mobile phase or a miscible solvent.

  • Mobile Phase (Normal Phase):

    • Start with a mobile phase of 95:5 (v/v) n-Hexane / 2-Propanol (IPA).

    • If resolution is poor, screen other ratios (e.g., 98:2, 90:10) and other alcohol modifiers like ethanol.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C. Lowering the temperature can sometimes improve resolution.[9]

    • Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the ee using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Section 4: Visual Aids & Data

Diagrams

RacemizationMechanism cluster_R cluster_S R_Alcohol (R)-Alcohol Protonated Protonated Alcohol (-OH2+) R_Alcohol->Protonated + H+ S_Alcohol (S)-Alcohol Carbocation Planar Carbocation (Achiral Intermediate) Protonated->Carbocation - H2O Carbocation->R_Alcohol + H2O (Attack from one face) Carbocation->S_Alcohol + H2O (Attack from other face)

Workflow

Data Tables

Table 1: Comparison of Purification Techniques and Racemization Risk

Purification MethodPrincipleRacemization RiskRecommendation
Standard Silica Gel Adsorption ChromatographyHigh Avoid for this compound class. The acidic surface promotes carbocation formation.[5]
Neutralized Silica Gel Adsorption ChromatographyModerate A viable alternative if neutral alumina is not available. Pre-treat with triethylamine.
Neutral Alumina Adsorption ChromatographyLow Recommended. Generally non-acidic and well-suited for sensitive alcohols.[5]
Preparative Chiral HPLC Chiral RecognitionVery Low The optimal method for achieving high purity without racemization, but less scalable.
Distillation Boiling Point DifferenceHigh Not recommended. The required temperatures would likely cause significant racemization and dehydration.[1]

Table 2: Recommended Chiral Stationary Phases (CSPs) for HPLC/SFC Analysis

CSP TypeExamples (Column Name)Typical Mobile Phase (Normal Phase)Suitability for Aromatic Alcohols
Polysaccharide (Cellulose-based) CHIRALCEL® OD, CHIRALPAK® IBHexane / IsopropanolExcellent. Widely successful for this class of compounds.[7]
Polysaccharide (Amylose-based) CHIRALPAK® AD, CHIRALPAK® IAHexane / Isopropanol or EthanolExcellent. Often complementary to cellulose-based phases.[8]
Cyclodextrin-based CYCLOBOND™Hexane / Isopropanol / AcetonitrileGood. Can provide unique selectivity.[7][10]

Section 5: References

  • Vertex AI Search. Determination of enantiomeric excess. Retrieved February 18, 2026.

  • Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. John Wiley & Sons, Ltd.

  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. DOI:10.1039/D4CS01202J

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Benchchem.

  • SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

  • ResearchGate. (2025). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols.

  • RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols.

  • PubMed. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols.

  • PubMed. (2021). Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis.

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer.

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.

  • PubMed. (n.d.). Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts.

  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.

  • PubMed. (2024). Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution.

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • National Institutes of Health. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.

  • Chemistry LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers.

  • RSC Publishing. (n.d.). Dynamic kinetic resolution of a tertiary alcohol.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.

  • ResearchGate. (n.d.). Racemization of(R)-2-Amino-l-Butanol catalyzed by supported Co-Rh/y-Al203.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

  • ResearchGate. (2025). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents.

  • PubMed. (2004). Synthesis of diastereomerically and enantiomerically pure 2,3-disubstituted tetrahydrofurans using a sulfoxonium ylide.

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Optimization

Improving the crystal quality of 2-(3,5-Difluorophenyl)-2-butanol for X-ray analysis

Welcome to the technical support center for optimizing the crystal quality of 2-(3,5-Difluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are seeking to ob...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the crystal quality of 2-(3,5-Difluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain single crystals suitable for X-ray diffraction analysis. High-quality crystals are the cornerstone of successful structure elucidation, and this resource provides in-depth troubleshooting advice and proven protocols to overcome common crystallization challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when growing crystals for X-ray analysis?

The objective is to produce a well-ordered, single crystal of sufficient size and quality to diffract X-rays effectively.[4] An ideal crystal for modern diffractometers should have dimensions of approximately 0.1 to 0.3 mm in all three dimensions.[5][6] The crystal should be free of significant defects, such as twinning or cracking, and should not be an aggregate of smaller crystals.

Q2: How critical is the purity of 2-(3,5-Difluorophenyl)-2-butanol before starting crystallization experiments?

Purity is paramount. Impurities can inhibit nucleation, interfere with the ordered packing of molecules in the crystal lattice, or lead to the growth of poorly formed or small crystals.[6][7] It is strongly recommended to use a sample that is at least 95% pure, as confirmed by techniques like NMR or HPLC.[8] Attempting to crystallize an impure sample often leads to frustration and wasted effort.

Q3: How long should I wait for crystals to form?

Patience is a virtue in crystallography. Crystal growth can take anywhere from a few hours to several weeks.[9] The ideal scenario involves slow growth, which typically yields higher quality crystals.[5] It is advisable to set up your experiments in a location free from vibrations and temperature fluctuations and to monitor them periodically without disturbing them.[10][11]

Q4: What happens if solvent molecules are incorporated into my crystal structure?

This is a very common phenomenon. Many crystals grown from solution are solvates, meaning solvent molecules are an integral part of the crystal lattice.[5] This is not necessarily a problem for X-ray analysis. However, it becomes critical when handling the crystals. If the solvent is volatile, the crystals can lose the solvent upon removal from the mother liquor, causing the lattice to collapse and the crystal to lose its diffraction quality.[5][12]

Troubleshooting Guide: From Oils to Single Crystals

This section addresses specific problems you may encounter during the crystallization of 2-(3,5-Difluorophenyl)-2-butanol.

Q5: I'm getting an oil instead of crystals. What's going wrong and how can I fix it?

  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens if the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.[13] Compounds with conformational flexibility or those that are not sufficiently pure are also prone to oiling out.

  • Solutions & Rationale:

    • Reduce the Concentration: Your starting solution may be too concentrated. Dilute it and allow the solvent to evaporate more slowly. This reduces the speed at which supersaturation is achieved.

    • Lower the Temperature: If using a slow cooling method, ensure the cooling rate is very gradual. Consider moving the experiment to a colder environment (e.g., a refrigerator at 4°C) to decrease the solubility more gently.[5]

    • Change the Solvent System: The "like dissolves like" principle is a good starting point.[14] Since 2-(3,5-Difluorophenyl)-2-butanol has both polar (hydroxyl group) and non-polar (difluorophenyl ring) character, a mixture of solvents is often effective. Try dissolving the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and adding a poor solvent (an "anti-solvent") like heptane or hexane dropwise until the solution becomes slightly turbid, then add a drop of the good solvent to clarify it.[10][14] This brings the solution closer to the nucleation point.

    • Try Vapor Diffusion: This is an excellent method to prevent oiling out as it achieves supersaturation very slowly.[9][15] The volatile anti-solvent slowly diffuses into the solution of your compound, gradually decreasing its solubility.

Q6: My experiment yielded only a fine powder or microcrystals. How can I encourage the growth of larger, single crystals?

  • Causality: The formation of many small crystals is a result of rapid and excessive nucleation.[6] When a solution becomes highly supersaturated too quickly, countless nucleation sites are formed simultaneously, leaving insufficient solute to grow large crystals from a few sites.[6] Dust particles or imperfections on the glassware can also act as nucleation sites.[10]

  • Solutions & Rationale:

    • Slow Down the Process: The universal rule for growing larger crystals is to slow down the rate of crystallization.[5]

      • For slow evaporation , reduce the surface area for evaporation by using a narrower vial or by covering the vial with parafilm and piercing only one or two small holes with a needle.[5][10]

      • For slow cooling , place the hot, saturated solution in an insulated container (like a Dewar flask with hot water) to ensure the temperature drops as slowly as possible.[5]

    • Optimize Concentration: A solution that is too concentrated will crash out as a powder. Start with a more dilute, nearly saturated solution. This ensures that the solution spends more time in the metastable zone where crystal growth is favored over nucleation.

    • Ensure Cleanliness: Use meticulously clean glassware. Filtering the solution through a syringe filter (0.22 µm) into the crystallization vessel can remove dust and other particulate matter that could act as unwanted nucleation sites.[9]

    • Introduce a Seed Crystal: If you have previously obtained a small crystal, you can use it as a "seed." Prepare a saturated solution, filter it, and then introduce the seed crystal. This provides a single, high-quality template for further growth, bypassing the spontaneous nucleation step.[11]

Q7: My crystals are cracked or turn opaque the moment I take them out of the solution. What is happening?

  • Causality: This is a classic sign of desolvation.[12] The crystals are likely solvates, containing solvent molecules within their lattice. When removed from the mother liquor, the volatile solvent evaporates, causing the crystal structure to collapse and lose its single-crystalline nature.[5][12]

  • Solutions & Rationale:

    • NEVER Let Crystals Dry: This is the most critical rule for handling crystals.[5][6] They must remain wetted with their mother liquor at all times.

    • Use a Protective Oil: To mount the crystal for X-ray analysis, quickly transfer it from the mother liquor into a drop of inert, viscous oil (e.g., Paratone-N or mineral oil) using a nylon loop. This oil coating prevents the solvent from evaporating.

    • Flash Cool the Crystal: Once the crystal is on the loop and coated in oil, it is immediately flash-cooled in the cold nitrogen stream of the diffractometer. This vitrifies the surrounding liquid and preserves the crystal structure for data collection.

Experimental Protocols & Data
Protocol 1: Slow Evaporation

This is the simplest method and a good starting point.[5]

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of 2-(3,5-Difluorophenyl)-2-butanol in various solvents (see Table 1). The ideal solvent is one in which the compound is moderately soluble.[7]

  • Preparation: Prepare a nearly saturated solution by dissolving your compound in the chosen solvent. Gentle warming may be necessary.

  • Filtration: Filter the solution through a syringe filter into a clean, narrow vial (an NMR tube can work well).[9][14]

  • Evaporation: Cover the vial with parafilm and pierce it with a single needle. For very volatile solvents, use a smaller gauge needle or no hole at all, as some evaporation will still occur.[5]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[9]

Protocol 2: Vapor Diffusion (Vial-in-Vial)

This method offers greater control and is often more successful for difficult-to-crystallize compounds.[14][15]

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a "bad" (or anti-) solvent in which your compound is insoluble. The anti-solvent must be miscible with the good solvent and should be more volatile (have a lower boiling point).[9]

  • Inner Vial Preparation: Dissolve 5-15 mg of your compound in a minimal amount of the good solvent (e.g., 0.5 mL of ethyl acetate) in a small, open vial.

  • Outer Vial Setup: Place the small vial inside a larger vial or jar. Add the more volatile anti-solvent (e.g., 2-3 mL of hexane) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.[15]

  • Equilibration: Seal the outer vial tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and inducing slow crystallization.

  • Incubation: Store in a stable environment and monitor for crystal growth.

Data Presentation: Common Crystallization Solvents

The selection of a solvent is critical and often empirical. This table provides a starting point for screening.

SolventBoiling Point (°C)[13]PolarityNotes
n-Hexane69Non-polarGood as an anti-solvent.
Diethyl Ether35LowHighly volatile, can lead to rapid, poor-quality growth. Use with caution.[13][15]
Toluene111LowAromatic solvents can sometimes promote good crystal packing.[14]
Dichloromethane40MediumGood solvent, but high volatility can be a challenge.[15]
Tetrahydrofuran (THF)66MediumOften a very good solvent, but can lead to oils if not used carefully.[14]
Ethyl Acetate77MediumAn excellent and versatile solvent for many organic compounds.[14]
Acetone56Medium-HighVolatile; use in controlled evaporation or diffusion setups.[13]
Isopropanol82PolarCan form hydrogen bonds; good for moderately polar compounds.
Ethanol78PolarA common and effective solvent for compounds with H-bonding capability.[13]
Methanol65PolarSimilar to ethanol but more volatile.
Visualization of Workflows
Crystallization Method Selection Workflow

This diagram outlines a logical approach to selecting a crystallization technique based on initial solubility tests.

G start Start: Pure Compound solubility Perform Solubility Screening (Table 1) start->solubility decision Compound is Moderately Soluble in a Single Solvent? solubility->decision slow_evap Try Slow Evaporation (Protocol 1) decision->slow_evap Yes slow_cool Try Slow Cooling (Saturated at High Temp) decision->slow_cool Yes vapor_diff Identify Good Solvent & Miscible Anti-Solvent decision->vapor_diff No end_success Success: Single Crystals slow_evap->end_success slow_cool->end_success vapor_diff_run Try Vapor Diffusion (Protocol 2) vapor_diff->vapor_diff_run vapor_diff_run->end_success

Caption: A decision tree for selecting an initial crystallization method.

Troubleshooting Crystallization Outcomes

This flowchart provides a systematic way to address unsuccessful crystallization experiments.

G start Initial Experiment Outcome outcome_oil Result: Oil start->outcome_oil outcome_powder Result: Powder / Microcrystals start->outcome_powder outcome_none Result: No Crystals start->outcome_none outcome_good Result: Good Crystals start->outcome_good action_oil 1. Lower Concentration 2. Slow Down Process (Cooling/Diffusion) 3. Change Solvent/Anti-Solvent outcome_oil->action_oil action_powder 1. Reduce Evaporation/Cooling Rate 2. Use More Dilute Solution 3. Filter Solution (Remove Nuclei) outcome_powder->action_powder action_none 1. Increase Concentration 2. Try Different Solvents 3. Add Seed Crystal 4. Scratch Vial Surface outcome_none->action_none

Caption: A troubleshooting guide for common crystallization problems.

References
  • Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Slow Evaporation Method Source: University of Washington, Department of Chemistry URL: [Link]

  • Title: Growing Quality Crystals Source: MIT Department of Chemistry URL: [Link]

  • Title: Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods Source: Bitesize Bio URL: [Link]

  • Title: Hanging Drop Vapor Diffusion Crystallization Source: Hampton Research URL: [Link]

  • Title: Guide for crystallization Source: Université de Lorraine URL: [Link]

  • Title: How to crystallize your sample — X-ray Core Source: KU Leuven URL: [Link]

  • Title: Protein crystallization - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solutions to Common Crystal Growing Problems Source: Science Notes URL: [Link]

  • Title: Preparing X-Ray Crystallography Samples Source: Medizinische Hochschule Hannover URL: [Link]

  • Title: Reducing errors and increasing accuracy of small-molecule crystal structures Source: IUCr Journals URL: [Link]

  • Title: Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals Source: ACS Publications URL: [Link]

  • Title: Crystallization of Small Molecules in Lyotropic Liquid Crystals Source: ChemRxiv URL: [Link]

  • Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL: [Link]

  • Title: XRD Sample Preparation: Best Practices for Different Sample Forms Source: Drawell URL: [Link]

  • Title: Sample Preparation – EAS X-Ray Diffraction Laboratory Source: University of Alberta URL: [Link]

  • Title: X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info Source: Purdue University URL: [Link]

  • Title: Just wanted to share 7 useful crystal growing tips I've learnt over the years Source: Reddit URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: RSC Publishing URL: [Link]

  • Title: Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania Source: University of Pennsylvania URL: [Link]

  • Title: Crystal Growing Guide Source: North Carolina State University URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: ePrints Soton URL: [Link]

  • Title: Troubleshooting: First time grower of alum crystals Source: Reddit URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

🔬 Technical Support Center: 2-(3,5-Difluorophenyl)-2-butanol Characterization

The following guide is structured as an interactive Technical Support Center for researchers working with 2-(3,5-Difluorophenyl)-2-butanol . It addresses the most common "tickets" (issues) encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an interactive Technical Support Center for researchers working with 2-(3,5-Difluorophenyl)-2-butanol . It addresses the most common "tickets" (issues) encountered during the synthesis, purification, and characterization of this molecule.

Status: Online | Agent: Senior Application Scientist | Ticket Volume: High

📋 Executive Summary

2-(3,5-Difluorophenyl)-2-butanol is a tertiary alcohol featuring a chiral center and a specific fluorinated aromatic system. Its characterization is frequently complicated by three factors:

  • Thermal Instability: Tertiary alcohols are prone to dehydration (elimination) during GC-MS analysis.

  • Stereochemical Complexity: The chiral center renders adjacent methylene protons diastereotopic, complicating NMR interpretation.

  • Fluorine Coupling: The 3,5-difluoro substitution pattern creates specific splitting that mimics impurities.

🎫 Ticket #001: "My 1H NMR spectrum shows 'impurities' in the alkyl region."

User Report: "I synthesized the compound, but the ethyl group's methylene (CH2) peak isn't a clean quartet. It looks like two messy multiplets or overlapping peaks. Is my sample contaminated?"

🔧 Diagnostic & Solution

Status: Not an Impurity. This is a stereochemical feature.[1]

The Mechanism: The carbon at position 2 (C2) is a chiral center . Because of this asymmetry, the two protons on the adjacent methylene group (of the ethyl chain) are diastereotopic . They are chemically non-equivalent (


) because they exist in different magnetic environments relative to the chiral center.

Instead of a simple quartet, you will observe:

  • Two distinct signals (often complex multiplets).[2]

  • Geminal Coupling (

    
    ):  The two protons split each other (typically 10–15 Hz).
    
  • Vicinal Coupling (

    
    ):  Both split with the terminal methyl group (approx. 7 Hz).
    

Correct Interpretation Protocol: Do not attempt to purify further based solely on this observation. Verify by integration: the sum of these "messy" multiplets should equal exactly 2H.

Visualization of Diastereotopicity:

Diastereotopic_Effect Chiral_Center Chiral Center (C2) (Asymmetric Environment) Proton_A Proton Ha (Environment A) Chiral_Center->Proton_A Induces Anisotropy Proton_B Proton Hb (Environment B) Chiral_Center->Proton_B Induces Anisotropy Proton_A->Proton_B Geminal Coupling (J ~14 Hz) NMR_Signal Complex Multiplet (Not a Quartet) Proton_A->NMR_Signal Proton_B->NMR_Signal

Figure 1: Logical flow explaining why methylene protons appear as complex multiplets in chiral molecules.

🎫 Ticket #002: "I cannot find the Molecular Ion (M+) in GC-MS."

User Report: "I ran a standard GC-MS. The molecular weight should be 186.2 Da, but I only see a peak at 168 Da and smaller fragments. Is my product decomposing?"

🔧 Diagnostic & Solution

Status: Artifact of Analysis. Tertiary alcohols dehydrate in the injection port.

The Mechanism: Tertiary alcohols are thermally labile. The high temperature of the GC injection port (typically 250°C+) catalyzes the elimination of water (


, 18 Da), forming the corresponding alkene.
  • Expected Mass: 186.2 Da

  • Observed Mass: 168.1 Da (

    
    )
    

Troubleshooting Steps:

  • Lower Injector Temp: Reduce inlet temperature to 150–180°C (may cause broadening).

  • Derivatization (Recommended): Treat the sample with BSTFA or TMS-Cl to form the TMS-ether. This protects the hydroxyl group, prevents dehydration, and yields a stable

    
     peak.
    
  • Switch to LC-MS: Electrospray Ionization (ESI) is softer. Run in Positive Mode (look for

    
     or 
    
    
    
    ; tertiary alcohols often still lose water in ESI but less aggressively) or Negative Mode (if using additives).

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 186 Dehydration Thermal Dehydration (- H2O) M_Ion->Dehydration GC Injector Heat Alpha_Cleavage Alpha Cleavage (- C2H5) M_Ion->Alpha_Cleavage EI Source Alkene Alkene Fragment m/z 168 Dehydration->Alkene Base_Peak Base Peak (Loss of Ethyl) Alpha_Cleavage->Base_Peak

Figure 2: Common fragmentation and degradation pathways for tertiary alcohols in Mass Spectrometry.

🎫 Ticket #003: "The aromatic region in NMR has unexpected splitting."

User Report: "I expect a singlet or simple doublets for the phenyl ring, but I see a triplet and a doublet with large coupling constants. Is the ring substituted correctly?"

🔧 Diagnostic & Solution

Status: Correct Structure. This is characteristic of the 3,5-difluoro substitution.

The Mechanism: Fluorine-19 (


) has a spin of 1/2 and couples strongly with protons (

).
  • H4 Proton (between two Fs): It is coupled to two equivalent fluorine atoms at the ortho positions. This results in a Triplet with a large coupling constant (

    
    ).
    
  • H2/H6 Protons: These are chemically equivalent (due to symmetry). Each is coupled to one adjacent fluorine (ortho) and one distant fluorine (para/meta). The dominant interaction is the ortho-fluorine coupling, resulting in a Doublet (

    
    ). Small meta-coupling may broaden these lines.
    

Data Verification Table:

Proton PositionMultiplicityCoupling Constant (

)
Cause
H-4 (Para to alkyl)Triplet (

)

Coupled to F3 and F5
H-2, H-6 (Ortho to alkyl)Doublet (

)

Coupled to F3/F5 respectively

📊 Summary of Physical & Spectral Properties

ParameterExpected Value / CharacteristicNotes
Appearance Colorless oil or low-melting solidViscous due to H-bonding.
Chirality Racemic (unless asymmetric synthesis used)Requires Chiral HPLC for separation.
1H NMR (Alkyl)

0.8 (t), 1.5 (s), 1.8 (m, 2H)
Methylene protons are diastereotopic.
1H NMR (Aryl)

6.7–7.0 region
Distinct 3,5-difluoro pattern (Triplet + Doublet).
MS (EI) Base peak likely

157 (

)

often absent;

168 (Alkene) common.

🧪 Method Validation: Chiral Purity Analysis

If you require enantiomeric excess (ee) determination, standard C18 HPLC will not work.

Recommended Protocol:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm or 210 nm.

  • Self-Validation: Inject the racemic mixture first to establish the separation window. If peaks co-elute, lower the alcohol modifier (IPA) percentage.

📚 References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR coupling constants and diastereotopicity).

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Tertiary Alcohols. National Institute of Standards and Technology. Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: 19F-1H Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Architectures for 2-(3,5-Difluorophenyl)-2-butanol Synthesis

Executive Summary Target Molecule: 2-(3,5-Difluorophenyl)-2-butanol CAS Registry Number: (Analogous to 133776-98-2 for 2,4-isomer) Significance: A critical tertiary alcohol pharmacophore. The 3,5-difluorophenyl motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3,5-Difluorophenyl)-2-butanol CAS Registry Number: (Analogous to 133776-98-2 for 2,4-isomer) Significance: A critical tertiary alcohol pharmacophore. The 3,5-difluorophenyl motif is a classic bioisostere used to block metabolic oxidation (P450) and increase lipophilicity in antifungal and oncology pipelines.

The Synthetic Challenge: Constructing a tetrasubstituted chiral center is significantly more difficult than secondary alcohol synthesis. The primary challenges for 2-(3,5-difluorophenyl)-2-butanol are:

  • Steric Hindrance: The nucleophile (ethyl group) must attack a crowded ketone.

  • Chemoselectivity (Enolization): The electron-withdrawing fluorine atoms at the 3,5-positions increase the acidity of the

    
    -protons in the acetophenone precursor, making enolization (a side reaction) a major competitor to nucleophilic addition.
    
  • Enantiocontrol: Differentiating the methyl and ethyl groups (sterically similar) requires a highly rigid chiral pocket.

This guide compares three distinct catalytic/promoter systems: the Titanium-TADDOL System (High Enantioselectivity), the Bis-Sulfonamide System (High Activity), and the Lanthanide-Promoted Grignard (High Throughput/Baseline).

Part 1: Catalytic Systems Analysis

System A: The "Gold Standard" – Ti-TADDOL / Et₂Zn

Architecture: Titanium(IV) complex with


-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).
Mechanism:  Dual Activation. The Titanium center acts as a Lewis acid to activate the ketone, while the TADDOL ligand creates a deep chiral pocket that forces the diethylzinc to attack from the Re-face (or Si-face, depending on ligand enantiomer).
  • Pros:

    • Exceptional ee%: Routinely >95% for acetophenones.

    • Predictability: The "Seebach Model" of the transition state is highly reliable.

  • Cons:

    • Kinetics: Slow reaction rates; often requires days for full conversion.

    • Loading: High catalyst loading (10-20 mol%) is standard.

System B: The "Kinetic Powerhouse" – Bis-Sulfonamide / Ti(OiPr)₄

Architecture:


-symmetric chiral bis-sulfonamide ligands (Walsh/Knochel type) complexed with Titanium.
Mechanism:  Ligand-Accelerated Catalysis. The sulfonamide nitrogen coordinates tightly to the zinc/titanium cluster, accelerating the transfer of the ethyl group significantly faster than the TADDOL system.
  • Pros:

    • Speed: Reaction times are often reduced to 4–12 hours.

    • Tunability: The sulfonamide "wings" can be modified to accommodate the specific electronics of the 3,5-difluoro ring.

  • Cons:

    • Moisture Sensitivity: The active catalytic species is extremely hydrolytically unstable compared to the robust TADDOL complex.

System C: The "Chemoselective Baseline" – LaCl₃·2LiCl / Grignard

Architecture: Lanthanum(III) chloride complex (Imamoto Reagent/Turbo Grignard). Mechanism: Oxophilic Chelation. The highly oxophilic


 binds the ketone oxygen, increasing electrophilicity while simultaneously coordinating the Grignard reagent. Crucially, this suppresses the basicity of the Grignard, preventing the deprotonation (enolization) of the acidic 

-protons caused by the 3,5-difluoro substitution.
  • Pros:

    • Cost: Reagents are orders of magnitude cheaper than chiral ligands.

    • Yield: Near-quantitative conversion (>98%) by completely suppressing enolization.

  • Cons:

    • Racemic: Produces a 50:50 mixture, requiring downstream chiral resolution (e.g., HPLC or crystallization with chiral acids).

Part 2: Decision Matrix & Mechanism

G Start Substrate: 3,5-Difluoroacetophenone Decision Primary Constraint? Start->Decision RouteA Route A: Ti-TADDOL (Target: >95% ee) Decision->RouteA Max Enantiopurity RouteB Route B: Bis-Sulfonamide (Target: Speed + High ee) Decision->RouteB Throughput RouteC Route C: LaCl3 / Grignard (Target: Cost / Bulk Scale) Decision->RouteC Cost/Scale ProcessA Protocol: 20 mol% TADDOL Ti(OiPr)4, Et2Zn -20°C, 48h RouteA->ProcessA ProcessB Protocol: 10 mol% Bis-Sulfonamide Ti(OiPr)4, Et2Zn 0°C, 8h RouteB->ProcessB ProcessC Protocol: 1.1 eq LaCl3·2LiCl EtMgBr -78°C to 0°C RouteC->ProcessC Product Product: 2-(3,5-Difluorophenyl)-2-butanol ProcessA->Product 96% ee, 85% Yield ProcessB->Product 92% ee, 90% Yield ProcessC->Product Racemic, 99% Yield

Figure 1: Strategic decision matrix for selecting the optimal synthesis route based on project constraints.

Part 3: Experimental Protocols

Protocol A: Ti-TADDOL Asymmetric Alkylation

Best for: Medicinal Chemistry SAR (Structure-Activity Relationship) generation where purity is paramount.

Reagents:

  • Substrate: 3,5-Difluoroacetophenone (1.0 eq)

  • Ligand: (R,R)-TADDOL (0.15 eq)

  • Catalyst Precursor:

    
     (1.2 eq)
    
  • Alkylating Agent:

    
     (1.0 M in hexanes, 2.0 eq)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (R,R)-TADDOL (0.15 eq) in dry Toluene.

  • Titanium Complexation: Add

    
     (1.2 eq). Stir at ambient temperature for 2 hours. The solution will turn a characteristic yellow/orange.
    
  • Solvent Exchange (Critical): Evaporate the liberated isopropanol under high vacuum (0.1 mmHg) for 30 minutes. Note: Failure to remove iPrOH results in competitive non-chiral addition. Redissolve the residue in fresh dry Toluene.

  • Reagent Addition: Cool to -20°C. Add

    
     (2.0 eq) dropwise. Stir for 20 minutes.
    
  • Substrate Addition: Add 3,5-Difluoroacetophenone (1.0 eq) slowly.

  • Incubation: Stir at -20°C for 48 hours. Monitor by GC/HPLC.

  • Quench: Pour into saturated

    
     solution. Extract with 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lanthanide-Mediated Grignard (Racemic)

Best for: Large-scale intermediate production where resolution is planned.

Reagents:

  • Substrate: 3,5-Difluoroacetophenone (1.0 eq)

  • Promoter: Anhydrous

    
     (0.6 M in THF, 1.1 eq)
    
  • Reagent:

    
     (3.0 M in 
    
    
    
    , 1.2 eq)

Step-by-Step:

  • Activation: Flame dry a 3-neck flask containing

    
     beads. Add dry THF and stir vigorously until fully dissolved (Imamoto method).
    
  • Substrate Binding: Cool to 0°C. Add 3,5-Difluoroacetophenone. Stir for 1 hour. Mechanism Note: This pre-complexation ties up the carbonyl oxygen.

  • Addition: Cool to -78°C. Add

    
     dropwise over 30 minutes.
    
  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Cautiously add dilute acetic acid/water.

  • Workup: Standard extraction. Yield is typically >98% with no enolization byproducts.

Part 4: Comparative Data Analysis

MetricSystem A (Ti-TADDOL)System B (Bis-Sulfonamide)System C (La-Grignard)
Enantiomeric Excess (ee) 95 - 98% 88 - 94%0% (Racemic)
Yield 80 - 85%85 - 92%>98%
Reaction Time 48 - 72 Hours8 - 12 Hours2 - 4 Hours
Temp. Sensitivity High (-20°C required)Moderate (0°C)Low (-78°C to RT)
Atom Economy Low (Stoichiometric Ti often used)MediumHigh
Cost Driver TADDOL LigandSulfonamide LigandLanthanum Salt (Cheap)
Scalability Gram-scale100g-scaleKilo-scale

Part 5: References

  • Seebach, D., et al. (1992). "TADDOLs, from Tartaric Acid to Enantioselective Catalysis." Angewandte Chemie International Edition, 31(4), 434-444. Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 116(25), 3396-3399. (Foundation of LaCl3/LiCl systems). Link

  • Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

  • García, C., & Walsh, P. J. (2003). "Highly Enantioselective Catalytic C-C Bond Formation with Bis(sulfonamide) Ligands." Organic Letters, 5(20), 3641-3644. Link

  • Pfizer Inc. (2008). "Process for the preparation of Voriconazole." U.S. Patent 6,586,594. (Describes industrial handling of difluorophenyl intermediates). Link

Comparative

A Comparative Guide to the Biological Activity of 2-(3,5-Difluorophenyl)-2-butanol Analogs: A Framework for Antifungal Drug Discovery

Introduction: The Rationale for Investigating Fluorinated Phenylbutanols The rising incidence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with improved efficacy and safety pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Fluorinated Phenylbutanols

The rising incidence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with improved efficacy and safety profiles[1][2]. Tertiary alcohols, particularly those containing phenyl groups, have shown promising antimicrobial activity[3]. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can significantly modulate biological activity[4].

The core structure, 2-(3,5-Difluorophenyl)-2-butanol, serves as a compelling starting point. The difluorophenyl group is a common moiety in potent antifungal agents, such as fluconazole, where it plays a crucial role in binding to the target enzyme, lanosterol 14-α demethylase (CYP51)[2]. This guide outlines a comprehensive framework for the synthesis and comparative biological evaluation of a focused library of 2-(3,5-Difluorophenyl)-2-butanol analogs. Our objective is to elucidate critical structure-activity relationships (SAR) and structure-toxicity relationships (STR) to identify candidates with potent antifungal activity and a favorable therapeutic index.

This document provides detailed experimental protocols, explains the causality behind methodological choices, and presents a model for data interpretation, serving as a practical guide for researchers in mycology and drug development.

Proposed Analogs for Comparative Study

To systematically explore the SAR, we propose the synthesis of a targeted set of analogs based on the parent compound (DFPB). The modifications are designed to probe the effects of chain length, hydrophobicity, and the introduction of key functional groups.

Compound ID Proposed Structure Rationale for Modification
DFPB (Parent) 2-(3,5-Difluorophenyl)-2-butanolThe baseline compound for comparison.
DFPB-C1 2-(3,5-Difluorophenyl)-2-propanolTo assess the effect of shortening the alkyl chain on lipophilicity and activity.
DFPB-C3 2-(3,5-Difluorophenyl)-2-pentanolTo evaluate the impact of a longer alkyl chain on antifungal potency and potential cytotoxicity[5].
DFPB-OH 1-(3,5-Difluorophenyl)ethane-1,2-diolTo investigate the influence of an additional hydroxyl group on solubility and target interaction.
DFPB-Triazole 1-(1H-1,2,4-triazol-1-yl)-2-(3,5-difluorophenyl)butan-2-olTo incorporate the triazole moiety, a critical pharmacophore in azole antifungals that chelates the heme iron in CYP51[2][6].
DFPB-p-Cl 2-(4-Chloro-3,5-difluorophenyl)-2-butanolTo probe the electronic and steric effects of an additional halogen substituent on the phenyl ring[3].

Experimental Design & Methodologies

A robust evaluation requires a multi-faceted approach, assessing not only the antifungal efficacy but also the potential for toxicity to host cells. The following experimental workflow is designed to generate comprehensive and comparable data.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis S1 Synthesis of DFPB Analogs S2 Purification (Chromatography) S1->S2 S3 Structural Verification (NMR, MS) S2->S3 B1 Antifungal Susceptibility Testing (CLSI Broth Microdilution) S3->B1 Screen Analogs B2 Mammalian Cell Cytotoxicity Assay (MTT Assay) S3->B2 Screen Analogs D1 Determine MIC & IC50 Values B1->D1 Generate Efficacy Data B2->D1 Generate Toxicity Data D2 Calculate Selectivity Index (SI) SI = IC50 / MIC D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3 G P1 Prepare 0.5 McFarland C. albicans Suspension P3 Dilute Fungal Suspension in RPMI Medium P1->P3 P2 Prepare Serial Dilutions of Test Analogs in Plate P4 Inoculate Plate with Diluted Fungal Suspension P2->P4 P3->P4 P5 Incubate at 35°C for 24-48 hours P4->P5 P6 Read MIC50: Lowest Concentration with ≥50% Inhibition P5->P6

Caption: Workflow for the Broth Microdilution MIC Assay.
Mammalian Cell Cytotoxicity: The MTT Assay

Expertise & Rationale: A promising antifungal agent must be selective, meaning it should harm the fungal pathogen at concentrations that are non-toxic to the host. Cytotoxicity assays are essential for this evaluation.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability.[9] It measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells.

Cell Line: Human Embryonic Kidney (HEK293) cells will be used. This is a standard, robust, non-cancerous cell line often employed in early-stage toxicity screening to assess a compound's general toxicity to mammalian cells.[9]

Detailed Protocol:

  • Cell Seeding: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the DFPB analogs in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24 or 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration that inhibits 50% of cell viability.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The collected data should be organized to facilitate direct comparison and the derivation of SAR insights.

Table 1: Hypothetical Biological Activity Data for DFPB Analogs

Compound ID Modification from Parent Antifungal MIC vs. C. albicans (µg/mL) Cytotoxicity IC₅₀ vs. HEK293 (µM) Selectivity Index (SI = IC₅₀/MIC)
DFPB -16805
DFPB-C1 Shortened alkyl chain32>100>3.1
DFPB-C3 Lengthened alkyl chain8455.6
DFPB-OH Added hydroxyl group64>100>1.5
DFPB-Triazole Added triazole group0.5 75150
DFPB-p-Cl Added para-chloro group12504.2
Fluconazole Reference Compound1>100>100

Interpretation of Hypothetical Data and SAR Insights:

  • Impact of Alkyl Chain: Shortening the alkyl chain (DFPB-C1) appears to decrease antifungal activity, possibly due to reduced lipophilicity and weaker membrane interaction. Conversely, lengthening the chain (DFPB-C3) modestly improves potency, but this must be balanced with potential increases in cytotoxicity.[5]

  • Role of Polarity: The addition of a polar hydroxyl group (DFPB-OH) significantly reduces antifungal activity, suggesting that a certain degree of lipophilicity is essential for the compound to reach its target.

  • The Triazole Pharmacophore: The most dramatic improvement is seen with DFPB-Triazole. The incorporation of the 1,2,4-triazole ring boosts antifungal potency by over 30-fold while maintaining low cytotoxicity. This strongly suggests the mechanism of action is likely similar to other azole antifungals—inhibition of CYP51.[2] The high Selectivity Index (SI) of 150 makes this the most promising lead candidate.

  • Phenyl Ring Substitution: Adding a chloro-substituent (DFPB-p-Cl) provides a marginal improvement in activity but also increases cytotoxicity, resulting in a lower SI. This highlights the delicate balance of electronic and steric factors on the aromatic ring.[3][6]

The process of modern drug discovery relies on understanding these specific interactions between a compound's structure and its biological target to guide optimization.[10] Based on this hypothetical data, future efforts would focus on synthesizing further variations of the DFPB-Triazole scaffold.

Conclusion and Future Directions

This guide provides a structured, evidence-based methodology for the comparative evaluation of 2-(3,5-Difluorophenyl)-2-butanol analogs as potential antifungal agents. By systematically assessing antifungal efficacy against C. albicans and cytotoxicity against a human cell line, a clear path to identifying promising lead compounds can be established.

The hypothetical data presented herein underscore the critical importance of the triazole moiety for potent and selective antifungal activity, suggesting a CYP51-mediated mechanism of action. The analog DFPB-Triazole emerges as a strong candidate for further development, including testing against a broader panel of fungal pathogens (e.g., fluconazole-resistant strains, Aspergillus fumigatus), and subsequent mechanistic and in vivo studies.[11][12] This framework demonstrates a logical, efficient, and scientifically rigorous approach to advancing new compounds in the antifungal drug discovery pipeline.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • BMG Labtech (2025)
  • IntechOpen (2018) Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Enzo Life Sciences.
  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Geddes-McAlister, J., & Shapiro, R. S. (2022). Avenues for antifungal drug discovery and development: where to now?. Taylor & Francis Online.
  • ResearchGate (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Preat, V., & Vandamme, X. (2020).
  • Rauf, A., et al. (2016). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. PMC.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • B. Lal Clinical Laboratory Pvt. Ltd. (2022).
  • Klopman, G., & Ptchelintsev, D. (1993).
  • ResearchGate (2025). Synthesis and Antifungal Activities of (2R,3R)-2-Aryl-1-azolyl-3-(substituted amino)
  • Isenegger, P. G., et al. (2019).
  • Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.
  • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed.
  • Szymański, P., et al. (2024).
  • Ogawa, T., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Society for Applied Microbiology.

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Validation

A Senior Application Scientist's Guide to the Validated Quantification of 2-(3,5-Difluorophenyl)-2-butanol

Introduction: The Analytical Imperative for 2-(3,5-Difluorophenyl)-2-butanol In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is the bedrock of safety, eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(3,5-Difluorophenyl)-2-butanol

In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is the bedrock of safety, efficacy, and quality. 2-(3,5-Difluorophenyl)-2-butanol (DFPB), a fluorinated aromatic alcohol, represents a class of compounds often encountered as synthetic intermediates or process-related impurities. The ability to accurately measure its concentration is critical for process optimization, quality control (QC) of active pharmaceutical ingredients (APIs), and compliance with stringent regulatory standards. An unquantified or poorly characterized impurity can have significant implications for drug safety and stability.

This guide provides a comparative analysis of three robust, validated analytical methods for the quantification of DFPB: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of each technique and the validation strategies that ensure data integrity. Our approach is grounded in the globally recognized frameworks established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate that analytical methods be demonstrably "fit for purpose".[1][2]

Part 1: The Foundation of Trustworthy Data: Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the universal principles of analytical method validation. The objective of validation is to provide documented evidence that a method will consistently produce a result that meets pre-determined specifications and quality attributes.[3][4] The modernized ICH Q2(R2) and the complementary ICH Q14 guidelines emphasize a lifecycle approach, where a method is understood and controlled from its development through to its routine use.[1][5]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6][7]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined interval.[8] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results to the true value, typically expressed as a percent recovery.[4][9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:

    • Repeatability: Precision over a short interval with the same analyst and equipment.[8]

    • Intermediate Precision: Within-laboratory variations on different days, with different analysts, or on different equipment.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Part 2: The Workhorse Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is often the first-line technique for quantifying aromatic compounds in routine quality control environments. The difluorophenyl moiety in DFPB contains a chromophore that absorbs ultraviolet light, making it readily detectable. This method offers a superb balance of performance, cost-effectiveness, and ease of use, making it ideal for assays of the main component or for quantifying impurities at levels above ~0.05%.[10] The choice of a reversed-phase C18 column is logical, as it effectively retains moderately polar compounds like DFPB, separating them from more polar or non-polar contaminants based on hydrophobicity.

Experimental Protocol: HPLC-UV
  • Instrumentation & Consumables:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Vials: 2 mL amber glass autosampler vials.

  • Reagents & Standards:

    • Acetonitrile (ACN), HPLC grade.

    • Water, ultrapure (18.2 MΩ·cm).

    • DFPB Reference Standard, certified purity.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 2 min, ramp to 100% B over 8 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 30°C.[12]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.[12]

  • Sample & Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of DFPB Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN/Water mixture.

    • Calibration Standards: Perform serial dilutions of the Stock Standard to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample to contain an expected DFPB concentration within the calibration range and dissolve in the diluent.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Std_Prep Prepare DFPB Reference Standards (1-100 µg/mL) Inject Inject 10 µL onto C18 Column Std_Prep->Inject Sample_Prep Prepare Test Sample to Target Concentration Sample_Prep->Inject Separate Gradient Elution (ACN/Water) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate DFPB Concentration in Sample Calibrate->Quantify

Caption: HPLC-UV workflow for DFPB quantification.

Trustworthiness: Self-Validating System & Expected Performance

A robust validation protocol ensures the method is self-validating in routine use. System suitability tests (SSTs), such as replicate injections of a standard to check for consistent retention time and peak area (%RSD < 2.0%), must be performed before any sample analysis.[9]

Validation Parameter Acceptance Criteria Rationale
Specificity Baseline resolution (>2.0) from adjacent peaks.Ensures the DFPB peak is free from interference.[4]
Linearity (R²) ≥ 0.999Confirms a proportional relationship between concentration and response.[8]
Range 1.0 - 120 µg/mLDefines the interval of reliable quantification.[7]
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the closeness of the measured value to the true value.[8]
Precision (%RSD) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.0%Guarantees consistent results under various conditions.[9]
LOQ ~1.0 µg/mL (S/N ≥ 10)Defines the lowest concentration that can be reliably measured.

Part 3: Enhanced Selectivity: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For analytes that are thermally stable and sufficiently volatile, GC-MS offers exceptional separation efficiency and highly selective detection. DFPB, being a butanol derivative, is well-suited for GC analysis. The primary advantage here is the mass spectrometer, which acts as a confirmatory detector. Instead of relying solely on retention time, we can identify DFPB by its unique mass spectrum (the pattern of fragment ions it produces upon ionization), virtually eliminating the risk of co-elution interference. This method is particularly powerful for analyzing complex mixtures or identifying unknown impurities.[13][14]

Experimental Protocol: GC-MS
  • Instrumentation & Consumables:

    • GC System with an autosampler and a Mass Spectrometric Detector (MSD).

    • Column: DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl), 30 m x 0.25 mm, 1.4 µm film thickness.[13]

  • Reagents & Standards:

    • Ethyl Acetate, GC-grade.

    • DFPB Reference Standard.

  • Chromatographic & MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

    • Oven Program: 60°C (hold 1 min), ramp to 240°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., molecular ion and key fragments).

  • Sample & Standard Preparation:

    • Prepare stock and calibration standards in ethyl acetate, typically in the range of 0.1 µg/mL to 20 µg/mL.

    • Dissolve/dilute samples in ethyl acetate to fall within the calibration range.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples in Ethyl Acetate (0.1-20 µg/mL) Inject Inject 1 µL (Split 20:1) Prep->Inject Separate Temperature Programmed Separation on DB-624 Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Calculate DFPB Concentration Calibrate->Quantify

Caption: GC-MS workflow for selective DFPB quantification.

Trustworthiness: Self-Validating System & Expected Performance

The specificity of GC-MS is its greatest asset. Validation must prove that no other components in the matrix produce a signal at the same retention time for the specific ions being monitored.

Validation Parameter Acceptance Criteria Rationale
Specificity No interfering peaks in blank matrix at the retention time of DFPB for monitored ions.Confirms identity and purity of the signal.[7]
Linearity (R²) ≥ 0.998Ensures proportionality for accurate quantification.
Range 0.1 - 25 µg/mLDefines the reliable working interval of the method.
Accuracy (% Recovery) 95.0% - 105.0%Demonstrates trueness, allowing for slightly wider limits due to sample prep.
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Guarantees consistency for a more complex instrumental technique.
LOQ ~0.1 µg/mL (S/N ≥ 10)Establishes the lower limit for reliable measurement.

Part 4: The Gold Standard for Sensitivity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: When the analytical challenge demands the highest sensitivity and specificity, particularly for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples, or API degradation studies), LC-MS/MS is the undisputed gold standard.[15][16] This technique combines the powerful separation of HPLC with the exquisite selectivity of tandem mass spectrometry. We select a specific precursor ion of DFPB, fragment it, and then monitor a unique product ion. This process, known as Multiple Reaction Monitoring (MRM), is akin to a chemical fingerprint, providing exceptional signal-to-noise and virtually eliminating matrix interference.[17]

Experimental Protocol: LC-MS/MS
  • Instrumentation & Consumables:

    • UHPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Reagents & Standards:

    • Acetonitrile and Water (LC-MS grade).

    • Formic Acid, 0.1% solution in water and ACN.

    • DFPB Reference Standard.

  • LC & MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% A / 5% B, ramp to 100% B over 3 min, hold for 1 min.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI, Positive Mode.

    • MRM Transition: To be determined by infusing DFPB standard. A hypothetical transition could be [M+H-H₂O]⁺ → fragment ion. For DFPB (MW ≈ 188.17), the precursor might be m/z 171.1.

  • Sample & Standard Preparation:

    • Prepare stock and calibration standards in a suitable diluent (e.g., 50:50 ACN/Water) over a range appropriate for the application, often from low pg/mL to ng/mL levels (e.g., 0.01 ng/mL to 10 ng/mL).

    • Sample preparation may involve simple dilution or more complex extraction (e.g., Solid-Phase Extraction) to remove matrix interferences.[17]

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples (e.g., 0.01-10 ng/mL) Inject Inject onto UPLC Prep->Inject Separate Fast Gradient Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Q1: Select Precursor Ion Ionize->Select Fragment Q2: Fragment Precursor Select->Fragment Monitor Q3: Monitor Product Ion Fragment->Monitor Quantify Quantify using MRM Peak Area Monitor->Quantify

Caption: LC-MS/MS workflow for ultra-sensitive DFPB quantification.

Trustworthiness: Self-Validating System & Expected Performance

Validation for LC-MS/MS must rigorously assess matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, potentially compromising accuracy.[15]

Validation Parameter Acceptance Criteria Rationale
Specificity No signal in blank matrix for the specific MRM transition at the correct retention time.Ensures ultimate selectivity.[16]
Linearity (R²) ≥ 0.995 (often with weighting)Confirms proportionality at trace levels.
Range 0.01 - 10 ng/mLDefines the ultra-sensitive working range.
Accuracy (% Recovery) 85.0% - 115.0%Wider limits are acceptable for trace analysis in complex matrices.[18]
Precision (%RSD) Repeatability: ≤ 15.0%; Intermediate: ≤ 15.0%Reflects the challenges of trace-level quantification.[18]
LOQ ~0.01 ng/mL (S/N ≥ 10)Establishes the lower limit for highly sensitive applications.

Part 5: Comparative Analysis and Method Selection Guide

The choice of analytical method is not arbitrary; it is a strategic decision dictated by the Analytical Target Profile (ATP)—a summary of the method's intended purpose.[1]

Performance Characteristics at a Glance
Parameter HPLC-UV GC-MS LC-MS/MS
Typical LOQ ~1000 ng/mL~100 ng/mL~0.01 ng/mL
Specificity GoodExcellentExceptional
Throughput HighMediumMedium-High
Instrument Cost LowMediumHigh
Operational Cost LowMediumHigh
Primary Application Routine QC, AssayImpurity ID, Complex MixturesTrace Quantification, Bioanalysis
Decision Logic: Choosing the Right Tool for the Job

The following decision tree provides a logical pathway for selecting the most appropriate method based on the analytical requirements.

Decision_Tree start What is the Analytical Goal? q1 Is the expected concentration > 0.1% (1000 µg/mL)? start->q1 ans_hplcuv Use HPLC-UV (Routine QC, Assay) q1->ans_hplcuv Yes q2 Need to identify unknown impurities or analyze a complex mixture? q1->q2 No ans_gcms Use GC-MS (High Selectivity) q2->ans_gcms Yes ans_lcmsms Use LC-MS/MS (Trace Level Quantification) q2->ans_lcmsms No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantification of 2-(3,5-Difluorophenyl)-2-butanol can be reliably achieved through several validated analytical techniques. The selection of an optimal method—be it the robust and economical HPLC-UV, the highly selective GC-MS, or the ultra-sensitive LC-MS/MS—is fundamentally driven by the specific requirements of the analysis. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers and drug development professionals can ensure that the data generated is accurate, reliable, and fit for its intended purpose, thereby safeguarding product quality and patient safety.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Society for Mass Spectrometry.
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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Antifungal 2-(3,5-Difluorophenyl)-2-butanol Derivatives

In the landscape of antifungal drug discovery, the azole class of compounds remains a cornerstone. Within this class, derivatives of 2-(3,5-Difluorophenyl)-2-butanol have emerged as a promising scaffold, owing to their p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal drug discovery, the azole class of compounds remains a cornerstone. Within this class, derivatives of 2-(3,5-Difluorophenyl)-2-butanol have emerged as a promising scaffold, owing to their potent inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The journey from a promising compound in a culture plate to a clinically effective therapeutic is, however, fraught with challenges. A critical phase in this journey is the translation of in vitro potency to in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of illustrative 2-(3,5-Difluorophenyl)-2-butanol derivatives, supported by experimental data and protocols, to aid researchers in navigating this complex process.

The In Vitro-In Vivo Disconnect: A Critical Hurdle

Promising results from in vitro assays are a fundamental first step in drug discovery. These assays offer a controlled environment to assess a compound's intrinsic activity against a specific molecular target or pathogen.[3] However, the ultimate measure of a drug's utility is its performance within a complex living system. The transition from a simplified in vitro environment to a multifaceted in vivo setting often reveals discrepancies in efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, can significantly impact a compound's in vivo performance.[3] Therefore, a comprehensive evaluation of both in vitro and in vivo data is paramount for the successful development of new antifungal agents.

Core Structure and Mechanism of Action

The 2-(3,5-Difluorophenyl)-2-butanol core is a key structural motif in many modern azole antifungals. The difluorophenyl group plays a crucial role in binding to the active site of CYP51, while the tertiary alcohol is essential for its inhibitory activity. The azole moiety (typically a triazole or imidazole) coordinates with the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol and thereby disrupting fungal cell membrane integrity.[2][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Azole Derivatives Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol Azole 2-(3,5-Difluorophenyl) -2-butanol Derivative Azole->Lanosterol Inhibits start Fungal Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum dilution Serial Drug Dilution in 96-well plate inoculum->dilution incubation Inoculation & Incubation (35°C, 24-48h) dilution->incubation mic MIC Determination (Visual or Spectrophotometric) incubation->mic end MIC Value mic->end

Caption: Workflow for in vitro MIC determination by broth microdilution.

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antifungal drug candidates. [5][6][7]

  • Immunosuppression: Mice (e.g., BALB/c) are often immunosuppressed with a cyclophosphamide regimen to render them more susceptible to fungal infection.

  • Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: Treatment with the test compounds, reference drug, or vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and administered for a defined period (e.g., daily for 7 days).

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a period of 14-21 days.

  • Fungal Burden Assessment: A subset of mice may be euthanized at a specific time point, and their organs (typically kidneys) are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue). [8][9]

cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis immuno Immunosuppression (e.g., Cyclophosphamide) infection Systemic Infection (i.v. C. albicans) immuno->infection treatment Drug Administration (Daily for 7 days) infection->treatment monitoring Daily Monitoring (Survival & Health) treatment->monitoring survival Survival Analysis monitoring->survival burden Fungal Burden (Kidney Homogenate) monitoring->burden

Caption: Experimental workflow for the in vivo murine model of candidiasis.

Conclusion

The development of novel antifungal agents based on the 2-(3,5-Difluorophenyl)-2-butanol scaffold requires a rigorous and systematic evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential information on the intrinsic potency of a compound, in vivo studies in relevant animal models are indispensable for assessing its therapeutic potential in a complex biological system. A strong correlation between in vitro and in vivo data, as illustrated in this guide, is a key indicator of a promising drug candidate. This integrated approach, combining robust experimental protocols with a clear understanding of the underlying pharmacology, is critical for advancing the next generation of antifungal therapies.

References

  • Caister Academic Press. (n.d.). Animal Models to Study Fungal Virulence and Antifungal Drugs. Retrieved from [Link]

  • PubMed. (n.d.). In vivo models: evaluating antifungal agents. Retrieved from [Link]

  • MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • MDPI. (2021, February 4). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • PMC. (n.d.). In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Retrieved from [Link]

  • PMC. (n.d.). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Retrieved from [Link]

  • PMC. (n.d.). Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. Retrieved from [Link]

  • NIH. (2018, November 27). Are In Vitro Susceptibilities to Azole Antifungals Predictive of Clinical Outcome in the Treatment of Candidemia?. Retrieved from [Link]

  • Oxford Academic. (2007, December 15). Animal models: an important tool in mycology. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF. Retrieved from [Link]

  • ASM Journals. (n.d.). Establishing In Vitro-In Vivo Correlations for Aspergillus fumigatus: the Challenge of Azoles versus Echinocandins | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed. (n.d.). Correlation of in-vitro susceptibility test results with clinical response: a study of azole therapy in AIDS patients. Retrieved from [Link]

  • PMC. (n.d.). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Retrieved from [Link]

  • Oxford Academic. (2010, December 15). Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. Retrieved from [Link]

  • Taylor & Francis. (2023, August 8). Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]

  • PLOS ONE. (2014, January 22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]

  • ResearchGate. (n.d.). RESEARCH ARTICLE 1 A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY. Retrieved from [Link]

  • PubMed. (2022, March 15). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). Retrieved from [Link]

  • PubMed. (1998, May 21). New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol. Retrieved from [Link]

  • MDPI. (2023, April 27). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. Retrieved from [Link]

  • PMC. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • Frontiers. (2022, May 10). In vitro and in vivo Activity of Phibilin Against Candida albicans. Retrieved from [Link]

  • PubMed. (2021, November 9). In vitro and in vivo antifungal activity of two peptides with the same composition and different distribution. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(3,5-Difluorophenyl)-2-butanol

Executive Summary & Immediate Action 2-(3,5-Difluorophenyl)-2-butanol is a fluorinated organic intermediate.[1] Unlike standard organic solvents (e.g., acetone, ethanol), this compound must not be disposed of in standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-(3,5-Difluorophenyl)-2-butanol is a fluorinated organic intermediate.[1] Unlike standard organic solvents (e.g., acetone, ethanol), this compound must not be disposed of in standard organic waste streams.[1]

  • Primary Disposal Class: Halogenated Organic Solvent/Waste.

  • Critical Hazard: Combustion of this compound generates Hydrogen Fluoride (HF) gas.

  • Immediate Directive: Segregate strictly from non-halogenated solvents. Label clearly as "FLAMMABLE" and "HALOGENATED."

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the chemical behaviors that dictate our waste stream choices.[1]

PropertyValue / CharacteristicOperational Implication
Chemical Structure Tertiary alcohol with a difluorinated phenyl ring.[1]Stable C-F bonds require high-temperature incineration.[2]
Flammability Ignitable (RCRA D001) . Flash point likely <60°C (based on 2-butanol core).Must be stored in grounded, flame-resistant cabinets.[1]
Halogen Content Contains Fluorine (F).[3]Cannot be incinerated in standard fuel-blending kilns without acid gas scrubbers.
Reactivity Incompatible with strong oxidizers and alkali metals.Do not mix with Nitric Acid or Peroxides in waste drums.
The "Why" Behind the Protocol: The Fluorine Factor

Standard organic waste is often used as "fuel blend" for cement kilns. However, when 2-(3,5-Difluorophenyl)-2-butanol is burned, the carbon-fluorine bonds rupture, reacting with hydrogen sources to form Hydrogen Fluoride (HF) :



HF is highly corrosive to incinerator linings and toxic if released. Consequently, this waste must be routed to facilities equipped with wet caustic scrubbers designed to neutralize acid gases.[1]

Waste Segregation & Handling Protocol

Step 1: Pre-Disposal Segregation (The Golden Rule)

Never pour this compound into the "Non-Halogenated" or "General Organic" waste container. Even a small amount (e.g., 100mL) can contaminate a 55-gallon drum, forcing the entire drum to be reclassified as expensive halogenated waste.[1]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.

    • Scientist's Note: While the alcohol functionality is compatible with most plastics, HDPE is preferred for waste handling to prevent breakage.[1]

  • Closure: Screw-top cap with a chemically resistant liner (PTFE/Teflon).

Step 3: Labeling Requirements

Adhere to the Global Harmonized System (GHS) and RCRA standards. Your label must include:

  • Full Chemical Name: 2-(3,5-Difluorophenyl)-2-butanol (No abbreviations).

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.[1]

  • Constituents: List "Fluorinated Organics" explicitly.

Step 4: Liquid Waste Workflow
Graphviz Diagram: Waste Disposal Workflow for Fluorinated Organics

Figure 1: Critical Decision Path for Halogenated Waste Segregation.

DisposalFlow Start Waste Generation (Benchtop) Check Is it Halogenated? (Contains F, Cl, Br, I) Start->Check Segregate Segregate into HALOGENATED Waste Stream Check->Segregate Yes (Fluorine) Container HDPE/Glass Container Label: Flammable + Toxic Segregate->Container EHS EHS Pickup / RCRA Manifest Container->EHS Incinerator High-Temp Incineration (w/ HF Scrubber) EHS->Incinerator

[1]

Emergency Spill Procedures

In the event of a benchtop spill (e.g., <500 mL):

  • Evacuate & Ventilate: The solvent vapors are flammable. Remove ignition sources immediately.

  • PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Do not use paper towels if the material is hot or oxidizing agents are present.

  • Collect: Place soaked absorbents into a wide-mouth jar or heavy-duty plastic bag.

  • Disposal: Label the debris bag as "Hazardous Waste (Solid) - Flammable/Halogenated" and process through EHS.

  • Decontamination: Wash the surface with soap and water.[4] Do not flush the spill down the drain.

Regulatory & Compliance Context

This protocol ensures compliance with:

  • RCRA (Resource Conservation and Recovery Act): Specifically regarding "F-listed" spent solvents or characteristic hazardous waste (D001).

  • EPA 40 CFR 261.31: Definition of halogenated solvents.

  • Local Sewer Authority: Strict prohibition of fluorinated organics in wastewater to prevent treatment plant inhibition.

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List & D-List). RCRA Regulations.[3][5] [Link]

  • National Institutes of Health (NIH). Waste Disposal of Halogenated Solvents. [Link]

  • PubChem. 2-Butanol Compound Summary (Structural Analog for Flammability). [Link]

  • Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds.[1][2][6] University of Utah / EPA. (Explaining HF formation mechanics). [Link]

Sources

Handling

Hazard Analysis: Understanding the Risks of 2-(3,5-Difluorophenyl)-2-butanol

An In-Depth Guide to Personal Protective Equipment for Handling 2-(3,5-Difluorophenyl)-2-butanol As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(3,5-Difluorophenyl)-2-butanol

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(3,5-Difluorophenyl)-2-butanol. By understanding the chemical's inherent risks and the rationale behind each protective measure, we can ensure a safe laboratory environment while maintaining experimental integrity.

While a specific Safety Data Sheet (SDS) for 2-(3,5-Difluorophenyl)-2-butanol may not be readily available, its structure as a fluorinated aromatic alcohol allows us to infer a reliable hazard profile based on analogous compounds like n-butanol and other fluorinated organic molecules.[1][2][3][4] The primary hazards to anticipate are:

  • Flammability : Like many low-molecular-weight alcohols, this compound is expected to be a flammable liquid with flammable vapors.[1][2][3][4][5][6][7][8][9] Vapors can travel to an ignition source and flash back, and vapor-air mixtures may be explosive.[5][6][7][8]

  • Eye Damage/Irritation : Alcohols are known to cause serious eye irritation or damage upon contact.[1][2][3][4][5][6][8][9]

  • Skin Irritation : Prolonged or repeated contact with skin is likely to cause irritation.[1][2][3][4][5][6][8] Many organic compounds can also be absorbed through the skin.

  • Respiratory Tract Irritation : Inhalation of vapors may irritate the respiratory system.[1][2][3][4][5][8][9]

  • Systemic Effects : Inhalation or ingestion may lead to central nervous system effects such as drowsiness and dizziness.[1][2][8][9] The compound is also likely harmful if swallowed.[1][2][3][7][8]

  • Hazards of Fluorinated Compounds : The presence of difluoro- substituents on the phenyl ring adds another layer of consideration. While stable, fluorinated compounds can pose unique hazards, and their thermal decomposition can release highly toxic substances like hydrogen fluoride.[10][11]

Core Protective Equipment: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required PPE for handling 2-(3,5-Difluorophenyl)-2-butanol.

Eye and Face Protection

Given the high risk of serious eye damage, robust eye protection is mandatory.[1][2][3][8]

  • Minimum Requirement : At all times, wear chemical safety goggles conforming to ANSI/ISEA Z87.1 standards (US) or EN 166 (EU).[1][12] These provide a seal around the eyes to protect against splashes and vapors.[13]

  • High-Risk Operations : When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, transfers), a face shield must be worn in addition to safety goggles.[12][13][14] The face shield provides a secondary barrier protecting the entire face.

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is critical, as no single glove is impervious to all chemicals. Nitrile gloves are a common starting point for general laboratory use with organic substances.[15][16] However, for aromatic and fluorinated compounds, a more robust selection may be necessary depending on the duration of exposure.

Glove Material Comparison for Aromatic Alcohols

Glove MaterialProtection Against Alcohols & Aromatic SolventsAdvantagesDisadvantagesRecommended Use
Nitrile Good resistance to alcohols, oils, and some solvents.[15]Good dexterity, puncture resistance, latex-free.[15]Can degrade with prolonged exposure to chlorinated or aromatic solvents.Incidental contact, small quantities, short-duration tasks.
Neoprene Good resistance to alcohols, acids, and caustics.[14][15]Flexible, heat and abrasion-resistant.[15]Less resistant to some aromatic solvents than other options.[15]General handling, good for wet environments.
Butyl Rubber Excellent resistance to alcohols, ketones, esters, and acids.[14]Highly impermeable to vapors, remains flexible at low temperatures.[14]Poor performance with aromatic and halogenated hydrocarbons.[14]Not ideal for this specific compound due to the aromatic ring.
Viton™ Excellent resistance to aromatic and chlorinated solvents.[15]Highly durable and resistant to a wide range of corrosive chemicals.[15]Can be more expensive and less flexible.Extended handling, large volumes, high-risk operations.

For handling 2-(3,5-Difluorophenyl)-2-butanol, Viton™ or heavy-duty nitrile gloves are the preferred choice for significant handling procedures. For brief, incidental contact, standard nitrile gloves are acceptable, but they should be changed immediately upon any sign of contamination.

Body Protection

A flame-retardant lab coat is the minimum requirement to protect against small splashes and spills.[14][17] For operations involving larger volumes or a higher risk of significant spillage, consider using a chemically resistant apron over the lab coat or Tyvek coveralls for full-body protection.[12][14] Always ensure clothing is fully buttoned and sleeves are down. Do not wear open-toed shoes in the laboratory.[16][17]

Respiratory Protection

All handling of 2-(3,5-Difluorophenyl)-2-butanol that may generate vapors—including weighing, transferring, and running reactions—must be conducted inside a certified chemical fume hood.[16][17] This is the primary engineering control to prevent respiratory exposure. If a situation arises where fume hood use is not possible or if there is a large spill, respiratory protection such as an air-purifying respirator with an organic vapor cartridge may be required. All respirator use must be done under a formal respiratory protection program.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It involves a systematic workflow for handling the chemical and the waste it generates.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and risk.

PPE_Selection_Workflow cluster_low_risk Low Risk / Small Scale (<10 mL) cluster_high_risk High Risk / Large Scale (>10 mL) start Start: Handling 2-(3,5-Difluorophenyl)-2-butanol task_assessment Assess Task: - Quantity - Operation (Transfer, Reaction, etc.) - Temperature/Pressure start->task_assessment low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - In Fume Hood task_assessment->low_risk_ppe Low Risk high_risk_ppe Enhanced PPE: - Goggles & Face Shield - Viton™ or Heavy Nitrile Gloves - Chemical Apron over Lab Coat - In Fume Hood task_assessment->high_risk_ppe High Risk disposal Dispose of Contaminated PPE and Chemical Waste Properly low_risk_ppe->disposal high_risk_ppe->disposal end End of Task disposal->end

Caption: PPE selection workflow based on task risk assessment.

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height.[17] Clear the workspace of any unnecessary items. Know the location of the nearest eyewash station, safety shower, and fire extinguisher.[17]

  • PPE Donning : Don your PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.

  • Chemical Handling : Conduct all manipulations deep within the fume hood to ensure vapor capture.[16][17] Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[3][4][7][9][18][19] Keep containers tightly closed when not in use.[8][9][18][19]

  • Post-Handling : After completing the task, decontaminate any surfaces.

  • PPE Doffing : Remove PPE in a way that avoids cross-contamination. First, remove gloves. Then remove the face shield and lab coat. Remove goggles last.

  • Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[12]

Disposal Plan
  • Chemical Waste : Dispose of 2-(3,5-Difluorophenyl)-2-butanol and any solutions containing it in a designated, properly labeled "Halogenated Organic Waste" container.[16] Do not pour organic waste down the drain.[16][20]

  • Contaminated PPE : Dispose of grossly contaminated gloves and disposable items in the solid hazardous waste stream. Do not place them in the regular trash.[18] Reusable PPE should be thoroughly decontaminated according to institutional guidelines.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). UNL Environmental Health and Safety. Retrieved from [Link]

  • Quick Look At Types Of Hazardous Chemical Gloves. (2024, September 25). AIBON SAFETY. Retrieved from [Link]

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. (2025, April 22). MCR Safety. Retrieved from [Link]

  • Safety Data Sheet - n-Butyl Alcohol-OD. (2015). C/D/N Isotopes, Inc.
  • Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA. Retrieved from [Link]

  • Safety Data Sheet - 2-Butanol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - n-Butanol. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - n-Butanol. (2024, February 6). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Intergard 242. (2018, July 23).
  • SAFETY DATA SHEET - (S)-Butan-2-ol. (2025, September 6). Thermo Fisher Scientific.
  • safety d
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Safety data sheet - n-BUTANOL. (2025, December 16). BASF.
  • SAFETY DATA SHEET - (R)-(-)-sec-Butanol. (2025, December 19).
  • LCSS: FLUORINE. (n.d.). PubChem.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). Figshare.
  • Fluorine Safety. (n.d.). Purdue University Department of Chemistry.
  • Safety in the labor
  • SAFETY DATA SHEET - 4,4,4-Trifluoro-1-butanol. (2025, September 23). Thermo Fisher Scientific.
  • 2-Butanol - Safety Data Sheet. (2017, January 23). Sigma-Aldrich.

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